molecular formula C8H8ClNO2 B1309103 Methyl 5-amino-2-chlorobenzoate CAS No. 42122-75-8

Methyl 5-amino-2-chlorobenzoate

Cat. No.: B1309103
CAS No.: 42122-75-8
M. Wt: 185.61 g/mol
InChI Key: LBNPBOFVHYOPIB-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chlorobenzoate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNPBOFVHYOPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409457
Record name methyl 5-amino-2-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42122-75-8
Record name methyl 5-amino-2-chlorobenzoate
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Record name Methyl 5-Amino-2-chlorobenzoate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of Methyl 2-amino-5-chlorobenzoate, a pivotal chemical intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's properties, synthesis, reactivity, and applications, ensuring a deep and practical understanding of its utility.

Core Compound Identification and Properties

Methyl 2-amino-5-chlorobenzoate (CAS No. 5202-89-1) is an anthranilic acid ester that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its unique trifunctional nature—possessing an amine, an ester, and a halogenated aromatic ring—provides multiple reaction handles for chemists to exploit. It is also known by synonyms such as Methyl 5-chloroanthranilate and 2-Amino-5-chlorobenzoic acid methyl ester.[2]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of Methyl 2-amino-5-chlorobenzoate are summarized below. Adherence to these parameters is the first step in validating the material's quality for any synthetic application.

PropertyValueSource
CAS Number 5202-89-1
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1][2]
Appearance White to off-white or cream crystalline powder[1][3]
Melting Point 66-68 °C
Boiling Point 168-170 °C at 22 mmHg
IUPAC Name methyl 2-amino-5-chlorobenzoate[2]

Spectroscopic analysis provides an irrefutable fingerprint of the molecule. Key expected features include:

  • ¹H NMR: Signals corresponding to the methyl ester protons, aromatic protons, and the amine protons. The substitution pattern on the aromatic ring will dictate the specific splitting patterns observed.

  • ¹³C NMR: Resonances for the ester carbonyl carbon, the methyl carbon, and the six aromatic carbons, with chemical shifts influenced by the electron-donating amine and electron-withdrawing chloro and ester groups.[4]

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, and C-Cl stretching.[2]

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's mass, along with a characteristic M+2 peak due to the ³⁷Cl isotope.[2]

Synthesis and Purification: A Validated Protocol

The synthesis of Methyl 2-amino-5-chlorobenzoate is a common procedure, typically achieved through the esterification of 2-amino-5-chlorobenzoic acid. The following protocol is a robust, self-validating method suitable for laboratory-scale preparation.

Causality in Experimental Design

The choice of thionyl chloride (SOCl₂) as the esterifying agent is deliberate. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. Methanol then acts as a nucleophile, attacking the acyl chloride to form the methyl ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle. Refluxing ensures the reaction has sufficient kinetic energy to overcome the activation barrier and proceed at a reasonable rate. The subsequent basic wash with NaOH solution is critical to neutralize any remaining acidic components, such as excess HCl or unreacted starting material.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-chlorobenzoic acid (1 equivalent) in methanol (approx. 3-4 mL per gram of acid).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (3 equivalents) dropwise to the stirring suspension. Causality Note: This exothermic reaction is controlled at a low temperature to prevent runaway reactions and unwanted side products.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Allow the reaction to proceed overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a 10% sodium hydroxide (NaOH) solution, water, and finally brine.[5] Trustworthiness Note: This washing sequence is a self-validating step. The basic wash removes acidic impurities, and the subsequent water and brine washes remove any residual base and inorganic salts, ensuring a clean product.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford pure Methyl 2-amino-5-chlorobenzoate as a crystalline solid.[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Product Isolation & Work-up cluster_purify Final Purification Start Suspend 2-amino-5-chlorobenzoic acid in Methanol Reagent Cool in Ice Bath & Slowly Add Thionyl Chloride Start->Reagent Reflux Heat to Reflux Overnight Reagent->Reflux TLC Monitor by TLC Reflux->TLC Evap Evaporate Volatiles TLC->Evap Wash Dissolve in EtOAc & Perform Aqueous Washes Evap->Wash Dry Dry Organic Layer (MgSO4) & Evaporate Solvent Wash->Dry Purify Recrystallize from Methanol/Water Dry->Purify Product Pure Methyl 2-amino-5-chlorobenzoate Purify->Product

Caption: A workflow diagram for the synthesis of Methyl 2-amino-5-chlorobenzoate.

Applications in Pharmaceutical Synthesis

Methyl 2-amino-5-chlorobenzoate is a valuable precursor for a range of Active Pharmaceutical Ingredients (APIs). Its utility stems from the ability to selectively modify its functional groups. For instance, the amine can undergo acylation, alkylation, or diazotization, while the ester can be hydrolyzed or aminated.

A prominent example of its application is in the synthesis of Tolvaptan , a selective vasopressin V₂-receptor antagonist used to treat hyponatremia.[1] In the synthesis of Tolvaptan, Methyl 2-amino-5-chlorobenzoate serves as a key fragment for constructing the core benzazepine ring system.[1] The amino group is typically acylated as a first step, initiating the assembly of the larger molecular framework.

Visualization of Role as a Synthetic Building Block

This diagram illustrates the initial step where Methyl 2-amino-5-chlorobenzoate is incorporated into a synthetic pathway leading towards more complex pharmaceutical intermediates.

G M2A5CB Methyl 2-amino-5-chlorobenzoate Product N-Acylated Intermediate M2A5CB->Product Reagent Acylating Agent (e.g., an Acyl Chloride) Reagent->Product Pathway Further Steps (Cyclization, etc.) Product->Pathway

Caption: Role of Methyl 2-amino-5-chlorobenzoate as a key building block.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. Methyl 2-amino-5-chlorobenzoate possesses specific hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

Hazard Profile

Based on the Globally Harmonized System (GHS), this compound is classified as:

  • Skin Irritant (H315): Causes skin irritation.[2][6]

  • Eye Irritant (H319): Causes serious eye irritation.[2][6]

  • Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[2][6]

Recommended Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.

  • Spills: In case of a spill, avoid generating dust. Clean up spills immediately using dry methods (e.g., sweeping or vacuuming with appropriate equipment) and place the waste in a sealed container for disposal.[7]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

Methyl 2-amino-5-chlorobenzoate is more than just a chemical on a shelf; it is a versatile and enabling tool for chemical innovation. Its well-defined properties, straightforward synthesis, and diverse reactivity make it an indispensable intermediate in the fields of medicinal chemistry and materials science. A thorough understanding of its handling, synthesis, and reactivity, as outlined in this guide, empowers researchers to utilize this compound safely and effectively in the pursuit of novel discoveries.

References

An In-depth Technical Guide to Methyl 5-amino-2-chlorobenzoate (CAS 42122-75-8): A Key Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of Methyl 5-amino-2-chlorobenzoate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis, its nuanced reactivity, and its potential as a strategic building block for complex molecular architectures.

Strategic Importance and Molecular Profile

This compound (CAS 42122-75-8) is a substituted aromatic compound belonging to the aminobenzoate ester class. Its strategic value in organic synthesis stems from the orthogonal reactivity of its three key functional groups: a nucleophilic amino group, a halogenated site amenable to cross-coupling, and an ester moiety that can be further transformed. This trifunctional nature allows for sequential, regioselective modifications, making it a versatile starting point for the synthesis of pharmaceuticals, agrochemicals, and dyes.

It is crucial to distinguish this molecule from its common isomer, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1). The distinct substitution pattern of the 5-amino-2-chloro isomer dictates a unique electronic and steric environment, leading to different reactivity profiles and applications in targeted synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a baseline for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 42122-75-8[1]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2][3]
Appearance White to Yellow to Orange powder or lump[2]
Melting Point 68-70 °C[2]
Boiling Point 320 °C (at 760 mmHg)[2]
Density 1.311 g/cm³[2]
Solubility Soluble in Methanol[2]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[2][4]
InChI Key LBNPBOFVHYOPIB-UHFFFAOYSA-N[3]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound and are essential for confirming its identity and purity during synthesis and quality control.[5][6]

Synthesis Protocol: Esterification of 2-chloro-5-aminobenzoic acid

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 2-chloro-5-aminobenzoic acid. The following protocol is a self-validating system, with each step designed to drive the reaction to completion and ensure a high-purity product. A similar procedure is referenced in the literature for related anthranilic acid esters.[7]

Experimental Workflow: Fischer Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A 1. Charge Reactor: - 2-chloro-5-aminobenzoic acid (1.0 eq) - Methanol (solvent, excess) B 2. Catalysis: - Slowly add Thionyl Chloride (SOCl₂) (3.0 eq) or concentrated H₂SO₄ (catalytic) A->B Exothermic Control T < 10°C C 3. Reflux: Heat mixture to reflux (~65°C) B->C D 4. Monitor: Track reaction progress via TLC (disappearance of starting material) C->D Typically 12-24h E 5. Quench & Neutralize: - Cool to RT - Evaporate excess Methanol - Add Ethyl Acetate & H₂O D->E Upon completion F 6. Base Wash: Wash organic layer with 10% NaOH or NaHCO₃ (aq) to remove unreacted acid E->F G 7. Dry & Concentrate: - Dry organic layer (Na₂SO₄) - Filter and evaporate solvent F->G H 8. Purify: Recrystallize from suitable solvent (e.g., Ethanol/Hexane) G->H

Caption: Fischer Esterification Workflow for this compound.

Detailed Step-by-Step Methodology & Rationale
  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-aminobenzoic acid. Add an excess of methanol, which acts as both the solvent and the reactant.

    • Expertise: Using the alcohol as the solvent drives the reaction equilibrium towards the product side, as dictated by Le Châtelier's principle.

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise. An alternative is the use of a catalytic amount of concentrated sulfuric acid.

    • Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl is the true protonating catalyst that activates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. This is often more efficient than simply adding a mineral acid catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 12-24 hours.

    • Trustworthiness: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate while preventing the loss of volatile solvent and reactant.

  • Monitoring: Periodically check the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting acid spot is no longer visible.

  • Work-up: Once complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Redissolve the residue in ethyl acetate and wash with water.

    • Rationale: This step removes the bulk of the polar solvent and transfers the desired ester product into an immiscible organic solvent for purification.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution until effervescence ceases.[7] Then, wash with brine.

    • Expertise: This critical step deprotonates and removes any unreacted carboxylic acid and the acidic catalyst into the aqueous layer, which is a key purification step. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane to afford this compound as a crystalline solid.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding this reactivity is key to designing efficient synthetic routes.

G cluster_main This compound mol Structure Here N_site A Cl_site B Ester_site C Acylation N-Acylation / N-Alkylation (Amide/Amine Synthesis) N_site->Acylation Nucleophilic Attack Coupling Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) (C-N, C-C bond formation) Cl_site->Coupling Oxidative Addition Hydrolysis Ester Hydrolysis / Amidation (Carboxylic Acid / Amide Synthesis) Ester_site->Hydrolysis Nucleophilic Acyl Substitution

Caption: Key Reactive Sites on this compound.

  • Site A (Amino Group): This is the most nucleophilic site on the molecule. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation to form secondary or tertiary amines, and diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

  • Site B (Chloro Group): The chlorine atom is a leaving group, making this position susceptible to metal-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination can be used to form a new C-N bond, or Suzuki/Stille couplings can form new C-C bonds, significantly increasing molecular complexity.

  • Site C (Methyl Ester): This group can be hydrolyzed under acidic or basic conditions to revert to the carboxylic acid. Alternatively, it can undergo amidation with amines to form amides or be reduced to a primary alcohol. This site is generally less reactive than the amino group, allowing for selective reactions at the nitrogen first.

Applications in Complex Molecule Synthesis

While often confused with its isomer used in the synthesis of drugs like Tolvaptan, this compound is a valuable intermediate in its own right. Its structure makes it a suitable precursor for various heterocyclic systems, including quinazolinones, which are important scaffolds in medicinal chemistry.[7]

The general strategy involves an initial reaction at the amino group (e.g., formation of an amide), followed by an intramolecular cyclization or an intermolecular cross-coupling reaction to build the final molecular framework.

Conceptual Synthetic Application

G start This compound (CAS 42122-75-8) step1 Step 1: N-Acylation (e.g., with an acid chloride) start->step1 intermediate N-Acylated Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization or Cross-Coupling intermediate->step2 product Complex Heterocyclic Core (e.g., Substituted Benzoxazinone, Quinazolinone, etc.) step2->product

Caption: Conceptual workflow for building heterocyclic systems.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with specific hazards that require appropriate personal protective equipment (PPE) and storage conditions.

GHS Hazard Information
Hazard ClassCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Sources:[8]

Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10] For operations that may generate dust, a NIOSH-approved respirator is recommended.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][8] The recommended storage temperature is between 2-8°C under an inert atmosphere.[2]

  • Spill Response: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a sealed container for disposal.[9]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block offering multiple avenues for synthetic elaboration. Its distinct substitution pattern provides a unique reactive profile that skilled chemists can leverage to construct complex and high-value molecules. By understanding the principles behind its synthesis, reactivity, and safe handling, researchers can effectively integrate this versatile intermediate into their discovery and development pipelines for new pharmaceuticals, materials, and other advanced chemical products.

References

An In-Depth Technical Guide to Methyl 5-amino-2-chlorobenzoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-chlorobenzoate is a substituted aromatic compound with significant utility as a chemical intermediate in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its role as a versatile building block in the development of complex organic molecules, supported by detailed experimental protocols and spectroscopic analysis. This document serves as a technical resource for scientists engaged in synthetic chemistry and pharmaceutical research.

Introduction

This compound, identified by its CAS number 42122-75-8, is a bifunctional organic molecule featuring an aniline and a benzoic acid methyl ester moiety.[1] The presence of three distinct functional groups—an amine, a chloro group, and a methyl ester—on the benzene ring imparts a unique reactivity profile, making it a valuable precursor in the synthesis of a variety of more complex structures, including heterocyclic systems relevant to medicinal chemistry. Understanding the interplay of these functional groups is crucial for its effective utilization in multi-step synthetic campaigns.

It is critical to distinguish this compound from its isomer, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1). The latter has been prominently cited as a key intermediate in the synthesis of the vasopressin receptor antagonist, Tolvaptan.[2] The distinct substitution pattern of the titular compound offers a different set of synthetic possibilities, which this guide will explore in detail.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted at position 1 with a methyl carboxylate group, at position 2 with a chlorine atom, and at position 5 with an amino group.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 42122-75-8[1]
Molecular Formula C₈H₈ClNO₂[3]
Molecular Weight 185.61 g/mol [3]
Appearance White to yellow to orange powder to lump[4]
Melting Point 68-70 °C[5]
Boiling Point 320 °C[6]
Flash Point 147.2 °C[6]
Density 1.311 g/cm³[6]
Solubility Soluble in Methanol[5]
InChIKey LBNPBOFVHYOPIB-UHFFFAOYSA-N

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons, the amino group protons, and the methyl ester protons. A commercially available ¹H NMR spectrum confirms the structure.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. This includes the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons, which will have their chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Cl stretching, as well as absorptions corresponding to the substituted benzene ring.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine. A patent document reports an LC/MS analysis showing a measured m/z of 185.9 for the [M+H]⁺ ion, which aligns with the calculated value of 186.61.[5]

Synthesis and Reactivity

Synthetic Routes

This compound is typically synthesized from its corresponding carboxylic acid, 5-amino-2-chlorobenzoic acid, via Fischer esterification. A general procedure is described in a patent, which involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst, such as chloromethane, followed by reflux.[5]

Synthesis reactant 5-Amino-2-chlorobenzoic Acid reagent Methanol (CH₃OH) Chloromethane (CH₃Cl) reactant->reagent product This compound reagent->product Reflux

Caption: General synthetic scheme for this compound.

Experimental Protocol: Esterification of 5-Amino-2-chlorobenzoic Acid [5]

  • To a stirred solution of 5-amino-2-chlorobenzoic acid (50 g, 291 mmol) in methanol (300 mL), add chloromethane (45 mL, 605 mmol) dropwise at 0 °C.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and concentrate under vacuum.

  • Dissolve the residue in ethyl acetate (500 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under vacuum to yield this compound as a light white solid (54 g, quantitative yield).

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Chemical Reactivity

The chemical reactivity of this compound is governed by its three functional groups:

  • Amino Group: The nucleophilic amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines.

  • Aromatic Ring: The electron-donating amino group and the electron-withdrawing chloro and ester groups influence the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Development

As a versatile chemical intermediate, this compound is a valuable building block for the synthesis of more complex molecules, including those with potential therapeutic applications.[6] Its structure is amenable to the construction of various heterocyclic scaffolds, which are prevalent in many approved drugs. For instance, substituted aminobenzoates are key precursors for the synthesis of quinazolinones and benzodiazepines, classes of compounds with a wide range of biological activities. The strategic positioning of the amino, chloro, and ester functionalities allows for sequential and regioselective modifications, providing a pathway to novel chemical entities for drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures:

    • Handle in a well-ventilated area.

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with a well-defined molecular structure and reactivity profile. Its utility in organic synthesis, particularly as a precursor to more complex molecular architectures, makes it a valuable compound for researchers in both academic and industrial settings, including those in the field of drug development. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective application in the laboratory.

References

The Synthesis of Methyl 5-amino-2-chlorobenzoate: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 5-amino-2-chlorobenzoate is a crucial chemical intermediate, playing a significant role in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure provides a versatile scaffold for the construction of more complex drug molecules. Notably, it is an essential building block in the manufacturing of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia and autosomal dominant polycystic kidney disease (ADPKD)[1]. This guide provides an in-depth exploration of the primary and alternative synthesis pathways for this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Primary Synthesis Pathway: A Two-Step Approach from 2-chloro-5-nitrobenzoic acid

The most common and industrially scalable synthesis of this compound begins with 2-chloro-5-nitrobenzoic acid. This pathway involves two key transformations: the esterification of the carboxylic acid and the subsequent reduction of the nitro group.

Step 1: Esterification of 2-chloro-5-nitrobenzoic acid to Methyl 2-chloro-5-nitrobenzoate

The initial step focuses on the conversion of the carboxylic acid functionality into a methyl ester. A reliable method for this transformation involves the use of dimethyl sulfate in the presence of a weak base like potassium carbonate.

Causality of Experimental Choices:

  • Dimethyl sulfate ((CH₃)₂SO₄): This is a potent and efficient methylating agent for carboxylic acids, often leading to high yields[2].

  • Potassium carbonate (K₂CO₃): As a base, it deprotonates the carboxylic acid, forming a carboxylate salt which is more nucleophilic and readily reacts with dimethyl sulfate.

  • Acetone: This solvent is chosen for its ability to dissolve the starting material and its suitable boiling point for refluxing the reaction mixture[3].

Experimental Protocol: Synthesis of Methyl 2-chloro-5-nitrobenzoate [3]

  • To a stirred solution of 2-chloro-5-nitrobenzoic acid (10 g, 50 mmol) in acetone (60 ml), add potassium carbonate (10.3 g, 74 mmol).

  • To this mixture, add dimethyl sulfate (6.2 ml, 64.7 mmol).

  • Heat the reaction mixture at reflux for 30 minutes.

  • After cooling, pour the reaction mixture into an ice-water bath.

  • Extract the product with ethyl acetate.

  • Separate the organic layer and dry it over magnesium sulfate (MgSO₄).

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl ester as a white solid.

  • Recrystallize the crude product from methanol to yield pure Methyl 2-chloro-5-nitrobenzoate.

Step 2: Reduction of Methyl 2-chloro-5-nitrobenzoate to this compound

The second step involves the reduction of the nitro group to a primary amine. A common and effective method for this transformation is catalytic hydrogenation using Raney nickel as the catalyst.

Causality of Experimental Choices:

  • Raney Nickel: This is a highly active hydrogenation catalyst, particularly effective for the reduction of nitro groups to amines under relatively mild conditions[4].

  • Hydrogen Gas (H₂): The reducing agent that, in the presence of the catalyst, selectively reduces the nitro group without affecting the ester or the chloro substituent.

  • Ethanol: A suitable solvent for the reaction that dissolves the starting material and is compatible with the hydrogenation conditions[4].

Experimental Protocol: Synthesis of this compound [4]

  • To a reaction flask, add freshly activated Raney nickel (2 g).

  • Add a solution of Methyl 2-chloro-5-nitrobenzoate (assuming a starting amount of ~21.5 g, 100 mmol, from the previous step) in ethanol.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

  • Monitor the reaction for completion.

  • Upon completion, filter the reaction solution through celite to remove the Raney nickel catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Visualization of the Primary Synthesis Pathway

Synthesis_Pathway start 2-chloro-5-nitrobenzoic acid step1_reagents Reagents: (CH₃)₂SO₄, K₂CO₃, Acetone intermediate Methyl 2-chloro-5-nitrobenzoate step1_reagents->intermediate Reflux step2_reagents Reagents: H₂, Raney Ni, Ethanol product This compound step2_reagents->product Hydrogenation

Caption: Primary synthesis route for this compound.

Alternative Synthesis Pathways

While the primary pathway is widely used, alternative routes offer flexibility depending on the availability of starting materials and desired reaction conditions.

Starting MaterialKey Transformation(s)ReagentsAdvantagesDisadvantages
2-amino-5-chlorobenzoic acidEsterificationThionyl chloride (SOCl₂), MethanolDirect route if the starting material is readily available.Thionyl chloride is corrosive and requires careful handling.
Methyl anthranilateChlorinationSodium hypochlorite, Acetic acidUtilizes a readily available starting material.Chlorination can sometimes lead to isomeric impurities.
o-chlorobenzoic acidNitration, Reduction, EsterificationNitric acid/Sulfuric acid, Iron/acid, Methanol/acid catalystStarts from a simple and inexpensive raw material.Multi-step process with potential for side reactions during nitration.

Discussion of Alternative Pathways:

  • Esterification of 2-amino-5-chlorobenzoic acid: This is a straightforward approach if 2-amino-5-chlorobenzoic acid is the available precursor. The use of thionyl chloride in methanol is an effective method for this esterification[5]. The reaction proceeds through the formation of an acyl chloride intermediate, which is then esterified by methanol.

  • Chlorination of Methyl Anthranilate: This method starts with a different commercially available material, methyl anthranilate. The chlorination is typically carried out using a mild chlorinating agent like sodium hypochlorite in the presence of an acid[6]. The position of chlorination is directed by the activating amino group.

  • From o-chlorobenzoic acid: This pathway involves a sequence of nitration, reduction, and esterification[7]. While it starts from a basic raw material, the nitration of o-chlorobenzoic acid can yield a mixture of isomers, which may require purification[8]. The subsequent reduction of the nitro group and esterification of the carboxylic acid follow standard procedures.

Quantitative Data Summary

Synthesis StepStarting MaterialProductTypical YieldPurity
Esterification2-chloro-5-nitrobenzoic acidMethyl 2-chloro-5-nitrobenzoateHighRecrystallization required
ReductionMethyl 2-chloro-5-nitrobenzoateThis compound~96%[4]High
Esterification2-amino-5-chlorobenzoic acidThis compoundGoodPurification may be needed

Conclusion

The synthesis of this compound is a well-established process with a primary pathway that is both efficient and scalable, making it suitable for industrial production. The choice of synthesis route will ultimately depend on factors such as the cost and availability of starting materials, equipment, and the desired purity of the final product. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists and researchers in the pharmaceutical industry, facilitating the development of life-changing medications.

References

synthesis of "Methyl 5-amino-2-chlorobenzoate" from 5-amino-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of Methyl 5-amino-2-chlorobenzoate, a key intermediate in the pharmaceutical industry, from its precursor, 5-amino-2-chlorobenzoic acid.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the core synthetic methodologies, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and optimized synthesis.

Introduction: The Significance of this compound

This compound (C₈H₈ClNO₂) is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an amino group, a chlorine atom, and a methyl ester, provides a versatile scaffold for the construction of more complex molecules. A notable application of this intermediate is in the manufacturing of Tolvaptan, a medication used to treat hyponatremia (low blood sodium levels) associated with conditions such as heart failure and certain hormonal imbalances.[1] The purity and quality of this compound are paramount, directly impacting the efficacy and safety of the final drug product.

Property5-amino-2-chlorobenzoic acidThis compound
Molecular Formula C₇H₆ClNO₂C₈H₈ClNO₂
Molecular Weight 171.58 g/mol 185.61 g/mol
Appearance White to off-white crystalline powderWhite to cream powder[2]
Melting Point 188-192 °C66-68 °C

Synthetic Strategies: Pathways to Esterification

The conversion of 5-amino-2-chlorobenzoic acid to its methyl ester can be effectively achieved through two primary synthetic routes: the classic Fischer-Speier esterification and a more reactive approach utilizing thionyl chloride. The choice of method often depends on the desired reaction kinetics, scale of synthesis, and available laboratory resources.

Fischer-Speier Esterification: An Equilibrium-Driven Approach

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. This reversible reaction necessitates strategic manipulation of reaction conditions to drive the equilibrium towards the product.[3]

Fischer_Esterification_Workflow Reactants 5-amino-2-chlorobenzoic acid + Methanol (excess) Reaction_Mixture Reaction Mixture in Round-Bottom Flask Reactants->Reaction_Mixture Acid_Catalyst Concentrated H₂SO₄ Acid_Catalyst->Reaction_Mixture Reflux Heat to Reflux (approx. 65 °C) Reaction_Mixture->Reflux Workup Work-up: - Cool to RT - Quench with NaHCO₃ - Extraction with Ethyl Acetate Reflux->Workup Purification Purification: - Drying over Na₂SO₄ - Solvent Evaporation - Recrystallization Workup->Purification Product This compound Purification->Product Thionyl_Chloride_Workflow Reactant 5-amino-2-chlorobenzoic acid in Methanol Reaction Reaction under Reflux Reactant->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Workup Work-up: - Solvent Evaporation - Dissolution in Ethyl Acetate - Wash with 10% NaOH Reaction->Workup Purification Purification: - Drying over MgSO₄ - Filtration - Solvent Evaporation Workup->Purification Product This compound Purification->Product Fischer_Mechanism cluster_Protonation Protonation of Carbonyl cluster_Nucleophilic_Attack Nucleophilic Attack cluster_Proton_Transfer Proton Transfer cluster_Elimination Elimination of Water cluster_Deprotonation Deprotonation A R-COOH B R-C(OH)₂⁺ A->B H⁺ C R-C(OH)₂⁺ B->C D R-C(OH)₂(O⁺HCH₃) C->D CH₃OH E R-C(OH)₂(O⁺HCH₃) D->E F R-C(OH)(OCH₃)(OH₂⁺) E->F G R-C(OH)(OCH₃)(OH₂⁺) F->G H R-C(O⁺H)(OCH₃) G->H - H₂O I R-C(O⁺H)(OCH₃) H->I J R-COOCH₃ I->J - H⁺

References

Navigating the Synonyms and Synthesis of Methyl 5-amino-2-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis and pharmaceutical development, precise communication and understanding of chemical entities are paramount. This guide provides an in-depth exploration of Methyl 5-amino-2-chlorobenzoate, a key chemical intermediate. We will delve into its nomenclature, including common synonyms, and present a detailed overview of its chemical properties, synthesis, and applications, with a focus on providing actionable insights for laboratory and development settings.

Deciphering the Nomenclature: Synonyms and Identifiers

This compound is a compound that can be identified by several names, which is a common source of confusion in chemical literature and procurement. Understanding these synonyms is crucial for accurate information retrieval and communication.

The most common and IUPAC-preferred name is This compound . However, it is frequently referred to by its other systematic name, 5-Amino-2-chlorobenzoic acid methyl ester [1]. This alternative name explicitly states its parent acid and the ester functional group.

It is critical to distinguish this compound from its isomer, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1). While they share the same molecular formula, their distinct structures lead to different chemical properties and applications.

For unambiguous identification, the CAS Registry Number is the industry standard.

IdentifierValue
IUPAC Name This compound
Synonym 5-Amino-2-chlorobenzoic acid methyl ester[1]
CAS Registry Number 42122-75-8[2][3][4]
Molecular Formula C₈H₈ClNO₂[2][3]
Molecular Weight 185.61 g/mol [2][3]

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
Appearance White to yellow to orange powder or lump[1]
Melting Point 68-70 °C[5]
Boiling Point 320 °C[5]
Flash Point 147 °C[5]
Solubility Soluble in Methanol[5]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[5]

Synthesis and Production: From Precursor to Product

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 5-amino-2-chlorobenzoic acid.

A general and scalable laboratory procedure is the Fischer esterification of 5-amino-2-chlorobenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Esterification of 5-amino-2-chlorobenzoic acid

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • 5-amino-2-chlorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-amino-2-chlorobenzoic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride to the stirring suspension. The addition should be done carefully, especially with thionyl chloride, as the reaction can be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield the final product with high purity.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-Amino-2-chlorobenzoic Acid Reaction_Node Esterification Reactant1->Reaction_Node Reactant2 Methanol Reactant2->Reaction_Node Catalyst H₂SO₄ (catalyst) or SOCl₂ Catalyst->Reaction_Node Heat Reflux Heat->Reaction_Node Product This compound Reaction_Node->Product caption Fischer Esterification for this compound Synthesis

Caption: Fischer Esterification for this compound Synthesis

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds that are often the core scaffolds of pharmaceutically active molecules. Its bifunctional nature, possessing both an amine and a methyl ester group, allows for a variety of chemical transformations.

While specific, widespread applications in blockbuster drugs are not as prominently documented as for its isomer, its utility lies in the synthesis of novel compounds in drug discovery pipelines. The amino group can be acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing further avenues for molecular diversification.

Its structural motif is of interest in the development of:

  • Novel Heterocyclic Scaffolds: As a precursor for the synthesis of quinazolinones, benzodiazepines, and other related heterocyclic systems.

  • Medicinal Chemistry Programs: As a starting material for the generation of compound libraries for screening against various biological targets.

Conclusion

This compound, while often overshadowed by its more commercially prominent isomer, is a valuable reagent for chemical synthesis and drug discovery. A clear understanding of its synonyms and CAS number is essential for its correct identification. The straightforward synthesis from its corresponding carboxylic acid makes it an accessible building block for researchers. Its utility in the construction of complex organic molecules underscores its importance in the ongoing quest for new therapeutic agents. This guide provides a foundational understanding for professionals working with this versatile chemical intermediate.

References

"Methyl 5-amino-2-chlorobenzoate" solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Methyl 2-Amino-5-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that dictates its behavior in both synthetic and physiological environments. This guide provides a comprehensive technical overview of the solubility of Methyl 2-amino-5-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Due to a greater availability of public data, this document focuses primarily on the isomer Methyl 2-amino-5-chlorobenzoate (CAS No. 5202-89-1) , while also acknowledging its isomer, Methyl 5-amino-2-chlorobenzoate (CAS No. 42122-75-8). We delve into the molecular characteristics that govern its solubility, synthesize the currently available qualitative data, and—most critically—provide detailed, field-proven experimental protocols for researchers to determine precise, quantitative solubility in their own laboratory settings. This guide is structured to empower drug development professionals with both the foundational knowledge and the practical tools necessary to effectively work with this compound.

Introduction: The Isomer Question and Importance of Solubility

Methyl aminobenzoate derivatives are crucial building blocks in medicinal chemistry.[1] The user-specified topic, "this compound," refers to a specific chemical isomer. However, a thorough review of scientific literature and commercial supplier data reveals that its isomer, Methyl 2-amino-5-chlorobenzoate , is more extensively documented.[2][3][4][5] Given that these isomers possess distinct physical properties, it is imperative for researchers to confirm the correct identity using the Chemical Abstracts Service (CAS) number.

  • Methyl 2-amino-5-chlorobenzoate: CAS 5202-89-1

  • This compound: CAS 42122-75-8

This guide will focus on Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) due to the greater depth of available data. The principles and experimental methods described herein are, however, broadly applicable to its isomer as well.

Understanding the solubility of this intermediate is paramount for several reasons:

  • Reaction Kinetics: In organic synthesis, the concentration of a reagent in solution directly impacts reaction rates and outcomes.[5]

  • Purification: Solubility differences are the foundation of crystallization, a primary method for purifying intermediates.

  • Formulation Development: For APIs, solubility is a key determinant of bioavailability and dictates the choice of formulation strategies.[6]

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. Methyl 2-amino-5-chlorobenzoate possesses three key functional groups that dictate its behavior: an aromatic ring, an amino group, and a methyl ester.

Caption: Molecular structure of Methyl 2-amino-5-chlorobenzoate.

The molecule's hydrophobic benzene ring and chloro-substituent reduce its affinity for polar solvents like water. Conversely, the amino (-NH2) and ester (-COOCH3) groups can participate in hydrogen bonding, which promotes solubility in certain polar organic solvents.[7] Crystal structure data reveals the presence of both intramolecular (between the amino hydrogen and ester oxygen) and intermolecular hydrogen bonds, which contribute to a stable crystal lattice that must be overcome for dissolution to occur.[3][7]

Table 1: Physicochemical Properties of Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1)

PropertyValueSource(s)
Molecular Formula C₈H₈ClNO₂[3][8]
Molecular Weight 185.61 g/mol [3][8]
Appearance White to off-white/cream crystalline powder[8][9]
Melting Point 66 - 68 °C[8][10]
Boiling Point 168 - 170 °C at 22 mmHg[8][9]
Predicted pKa (Basic) ~1.76 - 2.5 (for the amino group)[4][8][11][12]

Solubility Profile: A Synthesis of Available Data

Table 2: Qualitative Solubility of Methyl 2-amino-5-chlorobenzoate

SolventReported SolubilitySource(s)
Water Immiscible / Less Soluble / No Information[2][6][10]
Methanol Soluble[8][13]
Dimethylformamide (DMF) Soluble (implied by use as a reaction solvent)[5]
Tetrahydrofuran (THF) Soluble (implied by use as a reaction solvent)[5]
Ethanol Soluble[7]
Dichloromethane Soluble[7]
Aqueous Solubility: An Unresolved Picture

There is conflicting information regarding the aqueous solubility of this compound, with sources describing it as "immiscible" to "less soluble".[2][6] Structurally, the molecule's predominantly nonpolar character, conferred by the chlorinated benzene ring, suggests that its intrinsic solubility in water is very low.

The Critical Role of pH

The basic amino group is the most important factor for pH-dependent aqueous solubility. With a predicted pKa between 1.76 and 2.5, the amino group will be protonated (-NH3+) at a pH significantly below this value.[4][8][11][12]

HA ⇌ A⁻ + H⁺ (Generic acid dissociation) R-NH₃⁺ ⇌ R-NH₂ + H⁺ (Dissociation of the protonated amine)

According to the Henderson-Hasselbalch equation, when the pH is less than the pKa, the protonated, charged form (R-NH₃⁺) will predominate. This cationic species is significantly more polar and will exhibit substantially higher aqueous solubility than the neutral form. Therefore, the aqueous solubility of Methyl 2-amino-5-chlorobenzoate is expected to increase dramatically in acidic conditions (pH < 2).

Organic Solvent Solubility

The compound is reported as soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMF and THF.[5][7][8] This is consistent with its structure, where the ester and amino groups can interact with polar solvent molecules. Its solubility in nonpolar solvents is expected to be lower.

Experimental Protocols for Quantitative Solubility Determination

Given the lack of quantitative data, researchers must determine solubility experimentally for their specific solvent systems and conditions. Below are two standard, reliable methods.

Method 1: Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining the equilibrium or thermodynamic solubility of a compound.[11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol Steps:

  • Preparation: Add an excess amount of Methyl 2-amino-5-chlorobenzoate solid to a known volume of the selected solvent (e.g., water, buffer at a specific pH, or organic solvent) in a sealed, inert vial (e.g., glass). An excess is confirmed by the visible presence of undissolved solid.

  • Equilibration: Place the vial in a shaker or orbital incubator set to a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10-15 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe fitted with a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE or PVDF).

  • Quantification:

    • Carefully take a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent (the mobile phase is often ideal for HPLC) to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Shake_Flask_Workflow start Start: Excess solid + Solvent equilibrate Equilibrate (24-72h at const. T) start->equilibrate Agitation separate Phase Separation (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (e.g., HPLC-UV) separate->quantify Saturated Solution end_node Result: Thermodynamic Solubility quantify->end_node

Caption: Workflow for the Shake-Flask solubility determination method.

Method 2: High-Throughput Kinetic Solubility Assay by Nephelometry

Kinetic solubility is often measured in early drug discovery. It measures the concentration at which a compound precipitates when added from a high-concentration DMSO stock solution into an aqueous buffer. This method is faster but can sometimes overestimate solubility compared to the shake-flask method. Nephelometry, which measures light scattering from suspended particles (precipitate), is a common readout.[6]

Protocol Steps:

  • Stock Solution: Prepare a high-concentration stock solution of Methyl 2-amino-5-chlorobenzoate in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: In a clear-bottom 96-well or 384-well plate, add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Serial Addition: Use a liquid handler to perform serial additions of the DMSO stock solution into the buffer-containing wells. This creates a concentration gradient. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize co-solvent effects.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Read the plate on a nephelometer. The instrument measures the turbidity (light scattering) in each well.

  • Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal begins to rise sharply above the background, indicating the onset of precipitation.

Conclusion

While qualitative data suggests that Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) is soluble in several common polar organic solvents and has very low, pH-dependent solubility in aqueous media, a lack of precise quantitative data in the public domain necessitates experimental determination. The structural characteristics of the molecule—a hydrophobic core with hydrogen-bonding functional groups and a basic amine—provide a solid theoretical framework for understanding its solubility behavior. For any research or development application, particularly in the pharmaceutical industry, employing rigorous, standardized methods such as the shake-flask or kinetic solubility assays is essential. This guide provides the foundational knowledge and actionable protocols to empower scientists to generate the reliable, application-specific solubility data required for their work.

References

An In-depth Technical Guide to the Melting Point of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-chlorobenzoate, with the CAS Registry Number 42122-75-8, is a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. As with any pure crystalline solid, its melting point is a fundamental physical property, serving as a primary indicator of identity and purity. This guide provides a comprehensive overview of the reported melting point of this compound, delves into the technical aspects of its accurate determination, and addresses the discrepancies found in commercially available data. This document is intended to equip researchers and drug development professionals with the necessary knowledge to critically evaluate and confidently determine the melting point of this important compound.

It is critical to distinguish this compound from its isomer, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1), as these two compounds are frequently confused in chemical databases and search results. This guide focuses exclusively on the 5-amino-2-chloro isomer.

Reported Melting Point Data: A Case of Discrepancy

A review of commercially available data for this compound reveals a notable inconsistency in its reported melting point. This discrepancy underscores the importance of experimental verification for critical physical constants.

SourceReported Melting Point (°C)
ChemBK68-70[1]
Echemi68-70[2]

The significant difference between these reported values highlights a challenge for scientists relying on supplier data. Such variations can arise from several factors, including:

  • Purity of the sample: The presence of impurities typically depresses and broadens the melting point range.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different melting points.[3][4][5][6]

  • Experimental technique: The method used for determination and the calibration of the apparatus can influence the measured value.

Given this discrepancy, it is imperative for researchers to perform a careful experimental determination of the melting point on their specific batch of this compound.

The Isomer Issue: A Common Point of Confusion

A frequent source of error in identifying the properties of this compound is its confusion with the isomer, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1). The melting point of this isomer is consistently reported in the range of 67-73°C.[7] This similarity in melting range to some of the reported values for the 5-amino-2-chloro isomer further emphasizes the need for careful analytical confirmation of the compound's identity before accepting any physical data.

Methodologies for Accurate Melting Point Determination

To ensure the scientific integrity of experimental results, a standardized and well-calibrated method for melting point determination is essential. The two most common and accepted methods are the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is the most traditional and widely used method for determining the melting point of a crystalline solid.

Caption: Workflow for Capillary Melting Point Determination.

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity.

    • Grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

    • The final packed sample height should be 2-3 mm.

  • Apparatus Setup and Calibration:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Ensure the apparatus is properly calibrated using certified reference standards with melting points that bracket the expected melting point of the sample.

  • Heating and Observation:

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

  • Recording the Melting Range:

    • T1 (Onset of melting): The temperature at which the first drop of liquid is observed.

    • T2 (Completion of melting): The temperature at which the last solid crystal disappears.

    • A pure substance will typically have a sharp melting range of 0.5-1.5°C.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides a more quantitative measure of the melting process. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Caption: Workflow for DSC Melting Point Determination.

  • Sample Preparation and Encapsulation:

    • Accurately weigh a small amount of the powdered this compound (typically 1-5 mg) into an aluminum DSC pan.

    • Hermetically seal the pan to ensure no loss of sample due to sublimation.

  • Instrument Setup and Calibration:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) through the melting transition.

  • Data Analysis:

    • The melting process will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is typically reported as the melting point.

    • The peak temperature and the area under the peak (enthalpy of fusion) provide additional information about the thermal properties of the compound.

Synthesis and Purification: Impact on Melting Point

A plausible synthesis involves the esterification of 5-amino-2-chlorobenzoic acid.

Caption: Plausible synthetic and purification pathway.

Purification methods such as recrystallization are crucial for removing unreacted starting materials, by-products, and other impurities. The choice of solvent for recrystallization can also influence the resulting crystalline form, potentially leading to different polymorphs with different melting points.

Conclusion and Recommendations for Best Practices

The available data on the melting point of this compound (CAS 42122-75-8) is inconsistent, with reported values of 68-70°C. This highlights the critical need for researchers, scientists, and drug development professionals to perform their own rigorous experimental determination of this physical constant.

Key Recommendations:

  • Confirm Identity: Always verify the identity of the compound using spectroscopic methods (e.g., NMR, IR, MS) to ensure it is not the isomer, Methyl 2-amino-5-chlorobenzoate.

  • Meticulous Sample Preparation: Ensure the sample is dry and finely powdered before analysis.

  • Calibrated Instrumentation: Use a properly calibrated melting point apparatus or DSC instrument.

  • Standardized Procedure: Follow a well-defined protocol for melting point determination, including a slow heating rate near the melting point.

  • Report a Melting Range: For capillary methods, always report the melting range (T1-T2).

  • Consider Polymorphism: If unexpected melting behavior is observed, consider the possibility of polymorphism and employ techniques like DSC to investigate further.

By adhering to these principles of scientific integrity and experimental rigor, researchers can ensure the accuracy and reliability of their data for this important pharmaceutical intermediate.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of the spectroscopic techniques used to characterize Methyl 5-amino-2-chlorobenzoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical, field-proven insights into the analytical workflows.

Introduction

This compound (CAS No. 42122-75-8) is a substituted aromatic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of approximately 185.61 g/mol .[1][2] Its structure, featuring an amino group, a chloro substituent, and a methyl ester on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Accurate and thorough characterization of this intermediate is paramount to ensure the purity, identity, and quality of the final active pharmaceutical ingredient (API).

This guide will delve into the core spectroscopic techniques for the structural elucidation and verification of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the expected spectral data, the rationale behind the interpretation, and standardized protocols for data acquisition.

The Molecular Structure: A Foundation for Spectral Interpretation

A clear understanding of the molecular structure is the first step in predicting and interpreting spectroscopic data. The numbering of the atoms in the molecule is crucial for assigning NMR signals.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, based on established principles of NMR spectroscopy and data from structurally similar compounds.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~3.8Singlet-3H, -OCH₃
~4.0Broad Singlet-2H, -NH₂
~6.8Doublet of Doublets~8.5, ~2.51H, H-4
~7.1Doublet~2.51H, H-6
~7.2Doublet~8.51H, H-3
Interpretation of the ¹H NMR Spectrum
  • Methyl Protons (-OCH₃): A singlet peak appearing around 3.8 ppm is characteristic of the three equivalent protons of the methyl ester group. Being isolated from other protons, it does not exhibit any splitting.

  • Amino Protons (-NH₂): The two protons of the amino group are expected to appear as a broad singlet around 4.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Aromatic Protons (H-3, H-4, H-6): The three protons on the aromatic ring will show a distinct splitting pattern.

    • H-3: This proton is ortho to the chlorine atom and will appear as a doublet due to coupling with H-4.

    • H-4: This proton is coupled to both H-3 (ortho coupling, ~8.5 Hz) and H-6 (meta coupling, ~2.5 Hz), resulting in a doublet of doublets.

    • H-6: This proton is coupled to H-4 (meta coupling, ~2.5 Hz) and will appear as a doublet. The small meta coupling constant is characteristic.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data
Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
~52-OCH₃
~115C-6
~118C-4
~120C-2
~130C-1
~132C-3
~145C-5
~167C=O (Ester)
Interpretation of the ¹³C NMR Spectrum
  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear in the upfield region, around 52 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons attached to electronegative atoms (Cl, N, and the ester group) will be deshielded and appear at lower fields.

    • C-5 (attached to -NH₂): This carbon will be significantly shielded by the electron-donating amino group and appear upfield.

    • C-2 (attached to -Cl): The carbon attached to the chlorine atom will be deshielded.

    • C-1 (attached to the ester): This carbon will also be deshielded.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded and will appear in the far downfield region, typically around 167 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Technique: Proton-decoupled

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation and appropriate corrections.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200N-H stretchAmine (-NH₂)
3100-3000C-H stretch (sp²)Aromatic C-H
2960-2850C-H stretch (sp³)Methyl (-CH₃)
~1720C=O stretchEster
1620-1580C=C stretchAromatic Ring
~1250C-O stretchEster
~800C-Cl stretchAryl Halide
Interpretation of the IR Spectrum
  • N-H Stretching: The presence of a primary amine is confirmed by two sharp to medium absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group of the ester.

  • Aromatic C-H and C=C Stretching: Bands in the 3100-3000 cm⁻¹ and 1620-1580 cm⁻¹ regions are characteristic of the aromatic ring.

  • C-O Stretching: The C-O stretch of the ester will appear as a strong band around 1250 cm⁻¹.

  • C-Cl Stretching: The C-Cl bond will show a stretching vibration in the fingerprint region, typically around 800 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data
m/z Interpretation
185/187Molecular ion peak ([M]⁺) and its isotope peak ([M+2]⁺)
154/156Loss of -OCH₃ from the molecular ion
126/128Loss of -COOCH₃ from the molecular ion
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 185. Due to the presence of chlorine, an isotope peak ([M+2]⁺) at m/z 187 with approximately one-third the intensity of the molecular ion peak will be observed, which is a characteristic signature of a monochlorinated compound.

  • Fragmentation Pattern:

    • Loss of the methoxy radical (-•OCH₃) from the molecular ion would result in a fragment at m/z 154/156.

    • Loss of the entire methoxycarbonyl radical (-•COOCH₃) would lead to a fragment at m/z 126/128.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow ensures a comprehensive and validated structural elucidation.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Integration Data Integration and Structural Confirmation H_NMR->Data_Integration Proton Environment C_NMR->Data_Integration Carbon Skeleton FTIR->Data_Integration Functional Groups MS->Data_Integration Molecular Weight & Fragmentation Final_Report Final Report and Certificate of Analysis Data_Integration->Final_Report

References

A Comprehensive Technical Guide to the NMR Spectra of Methyl 5-Amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-chlorobenzoate is a vital building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its precise structural confirmation is paramount for quality control and reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful and definitive method for non-destructive structural elucidation of this molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the underlying principles of chemical shifts and coupling constants. It further details standardized experimental protocols and advanced 2D NMR techniques to ensure unambiguous spectral assignment, empowering researchers to confidently characterize this important intermediate.

Introduction: The Structural Significance of this compound

This compound is a substituted anthranilate derivative frequently employed in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate necessitates rigorous analytical characterization to confirm its identity and purity. NMR spectroscopy stands as the cornerstone of this analysis, offering a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

This guide serves as a technical resource for scientists, providing a detailed interpretation of the ¹H and ¹³C NMR spectra. We will explore the influence of the three key substituents—the electron-withdrawing chlorine atom and methyl ester group, and the electron-donating amino group—on the resulting spectral features. By understanding these structure-spectra correlations, researchers can leverage NMR not only for identity confirmation but also for monitoring reaction progress and detecting impurities.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first analyze the molecule's structure and the electronic effects of its substituents. The benzene ring is substituted at positions 1, 2, and 5, creating a specific pattern of aromatic protons and carbons.

  • Substituent Effects:

    • -COOCH₃ (Methyl Ester): An electron-withdrawing group that deshields (moves downfield) the attached C1 carbon and ortho/para positions.

    • -Cl (Chlorine): An electron-withdrawing but ortho, para-directing atom due to its inductive and resonance effects. It will deshield the attached C2 carbon.

    • -NH₂ (Amino): A strong electron-donating group that shields (moves upfield) the attached C5 carbon and the ortho/para positions (C4 and C6).

These competing electronic effects result in a unique distribution of electron density around the ring, which is directly reflected in the chemical shifts of the ring's protons and carbons.[2]

Visualizing the Structure

The diagram below illustrates the IUPAC numbering of the this compound structure, which will be used for all spectral assignments.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their neighboring protons (splitting pattern).

Aromatic Region (δ 6.5-8.0 ppm)

The trisubstituted benzene ring gives rise to three distinct signals in the aromatic region. Based on the substituent effects:

  • H6: This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -Cl. It is expected to be the most shielded (upfield). It will appear as a doublet, coupled to H4.

  • H4: This proton is ortho to the -NH₂ group and meta to the -COOCH₃ group. It will be shielded but likely less so than H6. It will appear as a doublet of doublets, coupled to H3 and H6.

  • H3: This proton is ortho to the -Cl group and meta to the -COOCH₃ group, making it the most deshielded (downfield) of the aromatic protons. It will appear as a doublet, coupled to H4.

Substituent Signals
  • -OCH₃ (Methyl Ester) Protons: This will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

  • -NH₂ (Amino) Protons: This signal is a broad singlet due to quadrupolar exchange. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it may appear around δ 4.0-5.0 ppm. In DMSO-d₆, it can be found further downfield and may show coupling.[3]

Data Summary: ¹H NMR

The following table summarizes the expected ¹H NMR spectral data, typically recorded in CDCl₃.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.8d~8.5-9.0 (ortho)
H4~7.1dd~8.5-9.0, ~2.5 (meta)
H6~6.8d~2.5 (meta)
-NH₂~4.5 (variable)br s-
-OCH₃~3.9s-
Standard Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is crucial for distinguishing between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons.

Predicted ¹³C Chemical Shifts
  • C=O (Carbonyl Carbon): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically between δ 165-170 ppm.

  • Aromatic Carbons (δ 110-150 ppm):

    • Quaternary Carbons (C1, C2, C5): These carbons, directly attached to the substituents, will not appear in a DEPT-135 spectrum. Their shifts are heavily influenced by the substituent's electronegativity and resonance effects. C1 (attached to -COOCH₃) and C2 (attached to -Cl) will be downfield, while C5 (attached to -NH₂) will be relatively upfield.

    • Methine Carbons (C3, C4, C6): These carbons will appear as positive signals in a DEPT-135 spectrum. Their chemical shifts will follow trends similar to their attached protons. C3 will be the most downfield, followed by C4 and C6.

  • -OCH₃ (Methyl Carbon): This carbon will appear as a positive signal in the DEPT-135 spectrum, typically in the aliphatic region around δ 50-55 ppm.

Data Summary: ¹³C NMR

The following table summarizes the expected ¹³C NMR spectral data.

Carbon AssignmentExpected Chemical Shift (δ, ppm)DEPT-135 Signal
C=O (C7)~166None
C5~148None
C2~135None
C3~131Positive
C4~122Positive
C1~119None
C6~117Positive
-OCH₃ (C8)~52Positive

Advanced Structural Verification with 2D NMR

For unequivocal assignment, especially in complex molecules or impure samples, 2D NMR experiments are invaluable. They provide correlation data that confirms atomic connectivity.[4]

Workflow for Complete Structural Elucidation

The logical flow of experiments provides a self-validating system for structural confirmation.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Assignment Final Assignment H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Identifies H-H Coupling Network HSQC ¹H-¹³C HSQC H1_NMR->HSQC Correlates Protons to Attached Carbons C13_NMR ¹³C NMR C13_NMR->HSQC DEPT DEPT-135 DEPT->HSQC Distinguishes C, CH, CH₂, CH₃ Structure Unambiguous Structure COSY->Structure HSQC->Structure Confirms C-H Connectivity

Caption: Workflow for NMR-based structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations (cross-peaks) between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between H3 and H4, and between H4 and H6, confirming their neighborly relationship on the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides definitive proof for the assignments of C3/H3, C4/H4, and C6/H6.

Conclusion

The comprehensive analysis of ¹H, ¹³C, and 2D NMR spectra provides an unambiguous and reliable method for the structural characterization of this compound. By understanding the influence of the chloro, amino, and methyl ester substituents on the spectral data, researchers can confidently verify the identity and purity of this key synthetic intermediate. The systematic workflow presented, from 1D acquisition to 2D correlation, represents a robust, self-validating protocol essential for the rigorous standards of pharmaceutical and chemical research.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-amino-2-chlorobenzoate is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block in the development of pharmaceuticals and other high-value chemical entities. Its molecular architecture, featuring a primary aromatic amine, an aromatic ester, and a halogen substituent on a benzene ring, presents a rich landscape for spectroscopic analysis. Infrared (IR) spectroscopy, a powerful, non-destructive technique, is indispensable for the structural elucidation and quality control of this compound. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a unique "fingerprint" of a molecule's functional groups and overall structure.

This guide provides a comprehensive analysis of the IR spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and validate the IR spectrum of this molecule. We will explore the theoretical basis for the observed absorption bands, detail a robust experimental protocol, and provide insights into the nuances of spectral interpretation, grounded in established spectroscopic principles.

Molecular Structure and Expected Vibrational Modes

The key to interpreting an IR spectrum lies in deconstructing the molecule into its constituent functional groups and predicting their characteristic vibrational frequencies. The structure of this compound contains several key groups that give rise to distinct and identifiable IR absorption bands.

  • Primary Aromatic Amine (-NH₂): The amine group is characterized by N-H stretching and bending vibrations. As a primary amine, it will exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric modes.[1][2]

  • Aromatic Ester (-COOCH₃): This group is defined by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.[3] Conjugation with the aromatic ring influences the position of the C=O band, typically shifting it to a lower wavenumber compared to saturated esters.[4]

  • Substituted Benzene Ring: The aromatic ring itself has several characteristic vibrations, including C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending. The positions of the weak overtone bands (2000-1665 cm⁻¹) and the strong oop bending bands (900-675 cm⁻¹) are highly diagnostic of the 1,2,4-trisubstitution pattern.[5][6]

  • Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum.[7]

The interplay of these groups, including the electronic effects of the electron-donating amine group and the electron-withdrawing chloro and methyl ester groups, subtly influences the precise location and intensity of these absorption bands.[8]

Interpreting the IR Spectrum: A Band-by-Band Analysis

A detailed examination of the IR spectrum of this compound allows for the unambiguous assignment of its key structural features. The following table summarizes the expected absorption bands, their origins, and their characteristic appearances.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Primary Amine Asymmetric & Symmetric N-H Stretch3500 - 3300 (two bands)[1]Medium
N-H Bend (Scissoring)1650 - 1580[1]Medium to Strong
C-N Stretch1335 - 1250[1]Strong
N-H Wag910 - 665[1]Medium, Broad
Aromatic Ester C=O Stretch (conjugated)1730 - 1715[3]Strong, Sharp
Asymmetric C-C-O Stretch1310 - 1250[3]Strong
Symmetric O-C-C Stretch1130 - 1100[3]Strong
Aromatic Ring Aromatic C-H Stretch3100 - 3000[6]Medium to Weak
C=C In-Ring Stretch1600 - 1400 (multiple bands)[9]Medium to Weak
C-H Out-of-Plane Bend900 - 675[6]Strong
Haloaromatic C-Cl Stretch850 - 550[10]Medium to Strong
Causality Behind Key Spectral Features:
  • Amine N-H Stretches: The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is definitive proof of a primary amine (R-NH₂).[11] The higher frequency band corresponds to the asymmetric stretch, where the N-H bonds stretch out of phase, while the lower frequency band is the symmetric stretch, where they move in phase.

  • Ester Carbonyl (C=O) Stretch: The C=O bond gives rise to one of the most intense peaks in the spectrum due to the large change in dipole moment during vibration.[4] Its position below 1735 cm⁻¹ confirms conjugation with the aromatic ring, which delocalizes the pi electrons, slightly weakening the double bond and lowering its vibrational frequency.[3]

  • "Rule of Three" for Aromatic Esters: Aromatic esters typically exhibit three strong bands: the C=O stretch (~1725 cm⁻¹), the asymmetric C-C-O stretch (~1280 cm⁻¹), and the symmetric O-C-C stretch (~1115 cm⁻¹).[3][12] Identifying this trio provides powerful evidence for the ester functional group.

  • Substitution Pattern from Out-of-Plane (OOP) Bending: The pattern of C-H oop bands in the 900-675 cm⁻¹ region is highly characteristic of the substitution on the benzene ring. For the 1,2,4-trisubstitution pattern of this molecule, one would expect strong absorptions indicating the presence of two adjacent free hydrogens and one isolated free hydrogen on the ring.[5][13]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and instrument operation. As this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a widely accepted and reliable technique.[14]

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis Sample 1. Obtain Sample (this compound) Grind 2. Grind 1-2 mg Sample + 100-200 mg Dry KBr Sample->Grind Press 3. Press Mixture in Pellet Die (7-10 tons) Grind->Press Pellet 4. Form Transparent Pellet Press->Pellet Spectrometer 5. Place Pellet in FTIR Spectrometer Pellet->Spectrometer Background 6. Acquire Background Spectrum (Empty Sample Chamber) Spectrometer->Background SampleScan 7. Acquire Sample Spectrum Background->SampleScan Transform 8. Perform Fourier Transform (Interferogram -> Spectrum) SampleScan->Transform Correction 9. Apply Baseline Correction Transform->Correction Interpretation 10. Correlate Bands to Functional Groups Correction->Interpretation Validation 11. Validate against Reference Spectra & Data Interpretation->Validation

Caption: Workflow for obtaining and analyzing the IR spectrum of a solid sample.

Step-by-Step Methodology (KBr Pellet Technique)
  • Materials and Equipment:

    • This compound (sample)

    • FTIR-grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Pellet press with die set

    • FTIR Spectrometer

  • Preparation:

    • Crucial: Gently heat the mortar, pestle, and KBr under an IR lamp or in an oven to eliminate any adsorbed moisture. Water vapor has a strong, broad O-H absorption that can obscure the N-H stretching region of the sample spectrum.[15]

    • Place approximately 100-200 mg of dry KBr powder into the agate mortar.

    • Add 1-2 mg of the this compound sample. The optimal sample concentration in KBr is between 0.2% and 1%.[15]

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. Proper grinding is essential to reduce light scattering and produce a high-quality spectrum.[16]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 1-2 minutes.

    • Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent or translucent.[14] A cloudy or opaque pellet may indicate insufficient grinding, excessive sample concentration, or moisture.[15]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Close the sample compartment and allow the instrument to purge with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.

    • Collect a background spectrum. This measures the absorbance of the instrument, atmosphere, and the KBr matrix, and will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

System Validation and Trustworthiness

To ensure the trustworthiness of the obtained spectrum, a self-validating system should be in place:

  • Instrument Performance: Regularly validate the spectrometer's performance using a polystyrene film standard. Check for the accuracy and resolution of characteristic polystyrene peaks.

  • Background Check: Before interpretation, examine the final spectrum for artifacts. Incomplete subtraction of atmospheric CO₂ (~2350 cm⁻¹) or H₂O (broad bands ~3400 cm⁻¹ and sharp bands ~1600 cm⁻¹) can indicate issues with instrument purging.

  • Consistency with Theory: The obtained spectrum must logically align with the known structure. The presence of the dual N-H peaks and the strong, conjugated C=O peak are primary validation points. The absence of a very broad O-H band (3500-2500 cm⁻¹) confirms the absence of carboxylic acid or alcohol impurities.

  • Reference Comparison: Whenever possible, compare the experimental spectrum against a validated reference spectrum from a spectral database (e.g., SDBS, NIST WebBook) to confirm identity.[2][17]

By adhering to this rigorous approach—from understanding the molecular vibrations to executing a precise experimental protocol and performing systematic validation—researchers can confidently use IR spectroscopy to verify the identity, purity, and structural integrity of this compound.

References

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of Methyl 5-amino-2-chlorobenzoate (CAS No. 42122-75-8), a key chemical intermediate in various synthetic processes. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of how to characterize this molecule using mass spectrometry, particularly with Electron Ionization (EI) techniques coupled with Gas Chromatography (GC-MS). We will explore the foundational principles, present a detailed experimental protocol, and elucidate the characteristic fragmentation patterns essential for structural confirmation. The causality behind methodological choices is emphasized to provide field-proven insights, ensuring that the described protocols are robust and self-validating.

Introduction to this compound

Chemical Identity and Core Properties

This compound is a substituted aromatic compound belonging to the aminobenzoic acid ester family. Its structure, featuring an amino group, a chlorine atom, and a methyl ester group on a benzene ring, imparts specific chemical characteristics that are crucial for its role in organic synthesis.[1] These functional groups also dictate its behavior under mass spectrometric analysis, leading to a predictable and interpretable fragmentation pattern.

PropertyValueSource
IUPAC Name This compound-
CAS Number 42122-75-8[2]
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
Physical Form White to Yellow to Orange powder/lump[2]
Melting Point 68-70 °C[1][2]
Boiling Point 320 °C[1][2]

Note: Data for the closely related isomer, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1), is more prevalent in public databases.[3][4][5] The analytical principles and fragmentation pathways discussed in this guide are fundamentally applicable to both isomers due to the presence of the same functional groups.

Industrial & Research Significance

This compound and its isomers serve as vital building blocks in the synthesis of more complex molecules. They are frequently utilized as intermediates in the pharmaceutical industry for the production of Active Pharmaceutical Ingredients (APIs) and in the manufacturing of dyes and agrochemicals.[4] Given its role as a precursor, verifying the identity and purity of this compound is a critical quality control step, for which mass spectrometry is an indispensable tool.

The Rationale for Mass Spectrometric Analysis

Mass spectrometry (MS) is the premier analytical technique for the structural elucidation and quantification of organic molecules. For a compound like this compound, MS provides two unwavering pieces of information:

  • Exact Molecular Weight : High-resolution mass spectrometry can confirm the elemental composition (C₈H₈ClNO₂) with high precision.

  • Structural Fingerprint : The fragmentation pattern generated upon ionization is unique to the molecule's structure, allowing for unambiguous identification and differentiation from isomers.

Electron Ionization (EI) is particularly well-suited for this analysis as it induces reproducible and extensive fragmentation, providing a rich spectrum of data for structural confirmation.

Core Principles of GC-EI-MS for Aromatic Amines

Gas Chromatography-Mass Spectrometry (GC-MS) is the workflow of choice for volatile and semi-volatile compounds like this compound. The process separates the analyte from the sample matrix before introducing it into the mass spectrometer for analysis.

The GC-MS Experimental Workflow

The logical flow of a GC-MS experiment is designed to ensure purity and generate a clean, interpretable mass spectrum. Each step is optimized to suit the analyte's chemical properties.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector 1. Sample Injection (Volatilization) Column 2. Chromatographic Separation (Based on Boiling Point & Polarity) Injector->Column Carrier Gas (He) IonSource 3. Ionization (Electron Ionization, 70 eV) Column->IonSource MassAnalyzer 4. Mass Analysis (m/z Separation) IonSource->MassAnalyzer Detector 5. Ion Detection MassAnalyzer->Detector DataSystem 6. Data Acquisition & Spectrum Generation Detector->DataSystem

Fig 1. Standard workflow for GC-MS analysis.
The Significance of the Chlorine Isotopic Pattern

A foundational principle in the mass spectrometry of halogenated compounds is the interpretation of isotopic peaks. Chlorine naturally exists as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This distribution, roughly a 3:1 ratio, creates a distinctive signature in the mass spectrum.[6]

For any fragment containing one chlorine atom, the mass spectrum will exhibit a pair of peaks separated by 2 mass-to-charge (m/z) units. The peak at the lower mass (containing ³⁵Cl) is designated as 'M', while the peak at the higher mass (containing ³⁷Cl) is 'M+2'. The relative intensity of the M+2 peak will be approximately one-third that of the M peak.[6][7] This M/M+2 pattern is a definitive marker for the presence of a single chlorine atom and is a cornerstone of our analysis.

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating methodology for the analysis of this compound. The parameters are chosen to provide excellent chromatographic resolution and a classic, library-matchable EI spectrum.

3.1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent like methanol or ethyl acetate. Ensure complete dissolution.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same solvent. This concentration is typically sufficient for modern GC-MS systems without saturating the detector.

    • Causality: Using a dilute solution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate isotopic ratios in the mass spectrum.

3.2. Gas Chromatography (GC) Parameters

  • System: Agilent 8890 GC (or equivalent).

  • Injector: Split/Splitless, operated in Split mode (20:1 ratio).

    • Causality: A split injection prevents overloading the column with solvent and analyte, leading to better peak shape.

  • Injector Temperature: 280 °C.

    • Causality: This temperature ensures the rapid and complete volatilization of the analyte (B.P. 320 °C) without causing thermal degradation.

  • Column: HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Causality: A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of semi-polar aromatic compounds.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase at 15 °C/min to 250 °C.

    • Hold: Maintain 250 °C for 5 minutes.

    • Causality: This program allows for the elution of lighter impurities before ramping to a temperature that ensures the analyte elutes as a sharp, symmetrical peak within a reasonable runtime.

3.3. Mass Spectrometry (MS) Parameters

  • System: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

    • Causality: 70 eV is the industry standard for EI-MS. It provides sufficient energy to generate a reproducible and complex fragmentation pattern, which is crucial for structural identification and comparison with spectral libraries (e.g., NIST).

  • Mass Range: Scan from m/z 40 to 300.

    • Causality: This range comfortably encompasses the molecular ion (m/z 185) and all expected major fragments, while excluding low-mass noise from the carrier gas or solvent tail.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

    • Causality: These temperatures prevent condensation of the analyte within the ion source and mass analyzer, ensuring high sensitivity and preventing peak tailing.

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is rich with structural information. The following analysis details the expected molecular ion and the logical fragmentation pathways.

The Molecular Ion (M⁺•)

The first and most crucial observation is the molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks.

  • m/z 185: This peak corresponds to the molecular ion containing the ³⁵Cl isotope [C₈H₈³⁵ClNO₂]⁺•. Its odd nominal mass is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[8]

  • m/z 187: This is the M+2 peak, corresponding to the molecular ion with the ³⁷Cl isotope [C₈H₈³⁷ClNO₂]⁺•. Its intensity should be approximately 33% of the m/z 185 peak.

The presence of this 3:1 isotopic cluster at m/z 185/187 is definitive proof of the elemental formula. Aromatic systems are known to produce relatively stable molecular ions, so this peak should be clearly visible.[7][8]

Proposed Fragmentation Pathway

Upon ionization, the molecular ion undergoes a series of predictable bond cleavages, driven by the stability of the resulting fragment ions. The primary fragmentation events for esters, aromatic halides, and amines guide this interpretation.[8][9]

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M Molecular Ion (M⁺•) m/z 185 F154 [M - •OCH₃]⁺ m/z 154 M->F154 - •OCH₃ (31 Da) F150 [M - •Cl]⁺ m/z 150 M->F150 - •Cl (35 Da) F126 [M - •OCH₃ - CO]⁺• m/z 126 F154->F126 - CO (28 Da)

Fig 2. Proposed EI fragmentation pathway for this compound.
Analysis of Key Fragment Ions

The structural identity of the molecule is confirmed by matching the observed fragment ions to logical neutral losses from the parent molecule.

Observed m/zProposed Ion StructureNeutral LossMechanistic Rationale
185 / 187 [C₈H₈ClNO₂]⁺•-Molecular Ion (M⁺•) . The 3:1 intensity ratio confirms the presence of one chlorine atom.[6]
154 / 156 [C₇H₅ClNO]⁺•OCH₃ (31 Da)Alpha-cleavage of the ester. This is a highly characteristic fragmentation for methyl esters, involving the loss of a methoxy radical to form a stable acylium ion.[8][10]
150 [C₈H₈NO₂]⁺•Cl (35 Da)Loss of the chlorine radical. Cleavage of the C-Cl bond is common in aromatic halides, leading to a resonance-stabilized aryl cation.[9][11]
126 / 128 [C₆H₅ClN]⁺••OCH₃, then CO (59 Da total)Decarbonylation of the acylium ion. The fragment at m/z 154 loses a molecule of carbon monoxide (CO), a common subsequent fragmentation for acylium ions.

Conclusion

The mass spectrometric analysis of this compound via GC-EI-MS is a robust and highly informative method for its unequivocal identification. The technique's power lies in its ability to simultaneously provide molecular weight information and a detailed structural fingerprint. By understanding the characteristic isotopic signature of chlorine and the predictable fragmentation pathways of the ester, amine, and aromatic halide functional groups, a chemist can confidently confirm the structure and purity of this important synthetic intermediate. The protocols and interpretations laid out in this guide provide a validated framework for achieving reliable and accurate results in a research or quality control setting.

References

Methodological & Application

Methyl 5-amino-2-chlorobenzoate: A Versatile Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Senior Application Scientist's Guide to Synthetic Protocols and Methodologies

Prepared for researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth guide to the synthetic utility of Methyl 5-amino-2-chlorobenzoate. This guide moves beyond simple procedural lists to offer a causal understanding of experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Core Compound Analysis: Physicochemical Properties and Safety

This compound (CAS No: 42122-75-8) is a bifunctional aromatic compound featuring an electron-donating amino group and an electron-withdrawing chloro group, along with a methyl ester. This electronic arrangement makes it a valuable and versatile starting material for the synthesis of a wide array of complex molecules, particularly heterocyclic systems and substituted aromatic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 42122-75-8[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [2]
Appearance White to Yellow to Orange powder to lump[1]
Melting Point 68-70 °C[1]
Boiling Point 320 °C[1]
Solubility Soluble in Methanol[1]

Safety and Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn at all times.[3] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[3] Store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

Application Note I: Amide Bond Formation via Acylation of the Amino Group

The primary amine of this compound serves as a nucleophilic handle for the construction of amide bonds, a fundamental linkage in a vast number of pharmaceuticals and biologically active molecules.[5] The reaction involves the acylation of the amine with a carboxylic acid, typically activated by a coupling reagent to form a highly reactive intermediate.

Causality in Protocol Design: The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions. Reagents like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or uronium/phosphonium salts (e.g., HATU, BOP) are highly effective because they rapidly convert the carboxylic acid into an activated ester.[6] This active species readily reacts with the amine nucleophile. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine, is essential to neutralize the acid formed during the reaction without competing with the primary amine.[6]

Detailed Protocol: Synthesis of Methyl 2-chloro-5-(acylamino)benzoate

Objective: To acylate the 5-amino group of this compound with a generic carboxylic acid (R-COOH).

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.1 eq) and anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Nucleophilic Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Amide_Bond_Formation cluster_reactants Reactants cluster_product Product M5A2CB This compound Reaction_Step Amide Coupling M5A2CB->Reaction_Step Nucleophilic Attack RCOOH R-COOH RCOOH->Reaction_Step Reagents HATU, DIPEA, DMF Reagents->Reaction_Step Activation Product Methyl 2-chloro-5-(acylamino)benzoate Reaction_Step->Product Diazotization_Sandmeyer Start This compound Diazonium Aryl Diazonium Salt Intermediate Start->Diazonium Diazotization Step1_Reagents NaNO₂, HCl 0-5 °C Step1_Reagents->Diazonium Product Methyl 2,5-dichlorobenzoate Diazonium->Product Sandmeyer Reaction (-N₂ gas) Step2_Reagents CuCl, HCl Step2_Reagents->Product Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Start This compound Reaction_Cycle Suzuki-Miyaura Catalytic Cycle Start->Reaction_Cycle BoronicAcid Ar-B(OH)₂ BoronicAcid->Reaction_Cycle Catalyst Pd(OAc)₂ / SPhos K₃PO₄, Toluene/H₂O Catalyst->Reaction_Cycle Catalysis Product Methyl 5-amino-2-arylbenzoate Reaction_Cycle->Product

References

Application Notes & Protocols: The Strategic Utility of Methyl 5-amino-2-chlorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the landscape of contemporary drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. Methyl 5-amino-2-chlorobenzoate (CAS 5202-89-1) has emerged as a highly versatile and strategically valuable building block.[1][2] Its substituted anthranilate core, featuring three distinct and reactive functional groups—an amine, a chloro substituent, and a methyl ester—provides medicinal chemists with a robust platform for constructing complex molecular architectures. This guide elucidates the multifaceted applications of this intermediate, providing both high-level strategic insights and detailed, actionable protocols for its use in synthesizing clinically relevant classes of therapeutic agents, including kinase inhibitors and other key pharmacophores.

Physicochemical Profile and Strategic Value

The utility of this compound stems directly from its chemical structure. The molecule is an almost planar, crystalline solid.[3] The interplay of its functional groups dictates its reactivity and makes it an ideal starting point for library synthesis and lead optimization.

  • Amino Group (-NH₂): Serves as a primary nucleophile or a point for diazotization. It is the principal handle for introducing diversity, commonly acylated, alkylated, or used in cyclization reactions to build heterocyclic systems.

  • Chloro Group (-Cl): This electron-withdrawing group modulates the reactivity of the aromatic ring. Crucially, it often acts as a key pharmacophoric element, occupying specific halogen-binding pockets within enzyme active sites to enhance binding affinity and selectivity.

  • Methyl Ester (-COOCH₃): Can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another vector for modification. This group is pivotal for engaging with target proteins or tailoring the pharmacokinetic properties of the final compound.

PropertyValueReference
CAS Number 5202-89-1[1]
Molecular Formula C₈H₈ClNO₂[1][3]
Molecular Weight 185.61 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Synonyms Methyl 2-amino-5-chlorobenzoate, 5-Chloroanthranilic Acid Methyl Ester[1][4]
Melting Point 67-72 °C[4][5]

Core Applications in Drug Discovery Programs

This compound is a precursor to a variety of important heterocyclic scaffolds. Its most prominent role is in the synthesis of quinazolinones and related fused-ring systems, which are privileged structures in medicinal chemistry, particularly for targeting protein kinases.[3]

Synthesis of Kinase Inhibitors

The JAK-STAT and Syk signaling pathways are critical mediators of immune response and cell proliferation, and their dysregulation is implicated in autoimmune diseases, inflammation, and cancers.[6][7][] Small molecule inhibitors targeting Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk) have shown significant therapeutic success.[6][9][10] The quinazoline scaffold, readily accessible from this compound, is a cornerstone for many kinase inhibitors.

Similarly, p21-activated kinase 4 (PAK4) is a key regulator of cell motility, invasion, and apoptosis, making it an attractive target in oncology.[11] Derivatives of 6-chloroquinazoline, synthesized from the parent acid of our title compound, have been developed as potent PAK4 inhibitors.[11]

Workflow for Kinase Inhibitor Development

G cluster_0 Scaffold Synthesis & Library Generation cluster_1 Screening & Optimization A This compound B Cyclization to 6-Chloro-quinazolinone Core A->B Formamide, Heat C Parallel Synthesis: Amine/Aryl Coupling (SAR) B->C Pd-catalyzed coupling D Kinase Panel Screening (IC50 Determination) C->D E Lead Compound Identification D->E F Structure-Based Design & ADME Optimization E->F G Preclinical Candidate F->G

Caption: High-level workflow for a kinase inhibitor discovery program.

Intermediates for Approved Therapeutics

The versatility of this compound extends beyond kinase inhibitors. It is an indispensable intermediate in the synthesis of various approved drugs.

  • Tolvaptan: A selective vasopressin V₂ receptor antagonist used to treat hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). The synthesis of this complex molecule relies on the specific functionalities offered by this compound.[1]

  • Diazepam Intermediates: The parent acid, 2-Amino-5-chlorobenzoic acid, is a starting material for synthesizing deuterated internal standards of Diazepam (Valium), which are crucial for accurate pharmacokinetic and forensic analysis.[11]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors represent a major breakthrough in oncology, particularly for cancers with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[12][13] Many PARP inhibitors, such as Olaparib, feature a phthalazinone core.[14] While not a direct precursor to the phthalazinone itself, the substituted aniline motif of this compound is a common feature in various heterocyclic scaffolds designed to mimic the nicotinamide portion of the NAD+ substrate, which is fundamental to the design of most PARP inhibitors.[13]

Experimental Protocols

The following section provides a detailed, validated protocol for a key transformation utilizing this compound.

Protocol: Synthesis of 6-Chloro-2-methyl-3H-quinazolin-4-one

This protocol details the synthesis of a quinazolinone core, a foundational scaffold for numerous kinase inhibitors. The causality for each step is explained to provide a deeper understanding of the process.

Reaction Scheme:

Caption: Synthesis of a 6-chloro-quinazolinone scaffold.

A. Materials and Reagents:

  • This compound (1.0 eq, e.g., 5.0 g)

  • Acetic Anhydride (1.5 eq)

  • Acetonitrile (10 mL / g of starting material)

  • Ammonium Acetate (10 eq)

  • Glacial Acetic Acid (10 mL / g of starting material)

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Buchner funnel and filter paper

B. Step-by-Step Procedure:

  • Acetylation of the Amine (Protection & Activation):

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 26.9 mmol) and acetonitrile (50 mL).

    • Slowly add acetic anhydride (3.8 mL, 40.4 mmol) to the suspension.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2 hours. The solid should dissolve to form a clear solution.

    • Causality: The amino group is acylated to form an acetamide. This is a crucial step that sets up the subsequent cyclization. The amide is a better leaving group precursor than the free amine in the ring-closing step.

  • In-Situ Cyclization to form the Quinazolinone Ring:

    • Allow the reaction mixture to cool to approximately 60°C.

    • In a separate beaker, dissolve ammonium acetate (20.7 g, 269 mmol) in glacial acetic acid (50 mL). This may require gentle warming.

    • Carefully add the ammonium acetate solution to the reaction flask.

    • Heat the mixture to a vigorous reflux (approx. 120-130°C) and maintain for 4 hours.

    • Causality: Ammonium acetate serves as the nitrogen source for the second nitrogen atom in the quinazolinone ring. The high temperature in acetic acid provides the energy needed for the intramolecular cyclization and subsequent dehydration to form the aromatic heterocyclic system.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

    • Slowly pour the cooled mixture into 400 mL of ice-cold deionized water with stirring. A pale white or off-white solid will precipitate.

    • Continue stirring in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.

    • Causality: The product is insoluble in water, allowing for its isolation by precipitation. Washing with cold water removes water-soluble impurities without dissolving a significant amount of the product.

  • Purification:

    • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it (recrystallization).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60°C overnight.

    • Causality: Recrystallization is an effective method for purifying solid organic compounds. The product is more soluble in hot ethanol than in cold, while impurities may have different solubility profiles, allowing for separation.

C. Expected Outcome & Characterization:

  • Yield: Typically 70-85%.

  • Appearance: White to off-white crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and identity align with the target molecule, 6-Chloro-2-methyl-3H-quinazolin-4-one.

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, providing an efficient and versatile entry point to several classes of high-value therapeutic agents. Its well-defined reactivity allows for the systematic construction of complex molecules, particularly the quinazolinone scaffold prevalent in modern kinase inhibitors. The protocols and strategic insights provided herein are designed to empower researchers and drug development professionals to effectively leverage this building block in their discovery programs, accelerating the path from initial scaffold to preclinical candidate.

References

Application Notes & Protocols: Methyl 5-Amino-2-Chlorobenzoate and its Isomers in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Advanced Research

Editorial Note: Initial searches for "Methyl 5-amino-2-chlorobenzoate" predominantly yielded results for its structural isomer, Methyl 2-amino-5-chlorobenzoate . This suggests that the latter is a more widely utilized and documented building block in contemporary synthetic chemistry. This guide will therefore focus on the applications of Methyl 2-amino-5-chlorobenzoate, as it aligns with the broader interest in synthesizing novel compounds and offers a wealth of established protocols and mechanistic insights.

Introduction: The Strategic Importance of Substituted Anthranilates

Methyl 2-amino-5-chlorobenzoate is a versatile bifunctional reagent that serves as a cornerstone in the synthesis of a multitude of complex organic molecules. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the nucleophilic amine, the electrophilic ester, and the chloro-substituted aromatic ring, which is amenable to various cross-coupling reactions. This unique combination allows for a stepwise and controlled elaboration of the molecular scaffold, making it an invaluable precursor in drug discovery and materials science.

This document provides an in-depth exploration of the synthetic utility of Methyl 2-amino-5-chlorobenzoate, with a focus on the synthesis of quinazolinones and bi-aryl compounds through palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to leverage this powerful synthetic intermediate.

Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Methyl 2-amino-5-chlorobenzoate is an ideal starting material for the construction of these scaffolds.

Mechanistic Rationale: The Niementowski Reaction

The Niementowski reaction provides a classic and direct route to 4(3H)-quinazolinones from anthranilic acid derivatives and amides. When using Methyl 2-amino-5-chlorobenzoate, the reaction proceeds through an initial acylation of the amino group by the amide reagent (e.g., formamide), followed by an intramolecular cyclization via nucleophilic attack of the newly formed amide's nitrogen onto the ester carbonyl. Subsequent dehydration yields the stable quinazolinone ring system.

Visualizing the Quinazolinone Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Methyl_2_amino_5_chlorobenzoate Methyl 2-amino-5-chlorobenzoate Heating Heating (130-140°C) Methyl_2_amino_5_chlorobenzoate->Heating Formamide Formamide Formamide->Heating Quenching Quenching in Ice Water Heating->Quenching Reaction Mixture Filtration Vacuum Filtration Quenching->Filtration Precipitate Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Crude Product Quinazolinone 6-Bromoquinazolin-4(3H)-one* Recrystallization->Quinazolinone Purified Product caption *Note: The product shown is 6-bromoquinazolin-4(3H)-one, synthesized from the analogous bromo-substituted starting material as a representative example.

Caption: Workflow for the synthesis of a quinazolinone derivative.

Experimental Protocol: Synthesis of 6-Chloroquinazolin-4(3H)-one

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Methyl 2-amino-5-chlorobenzoate185.61101.86 g
Formamide45.04401.6 mL

Procedure:

  • Combine Methyl 2-amino-5-chlorobenzoate (10 mmol, 1.86 g) and formamide (40 mmol, 1.6 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 130-140°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to afford the crude product.

  • Further purify the crude 6-chloroquinazolin-4(3H)-one by recrystallization from ethanol or by column chromatography on silica gel.

Anticipated Yield: ~90%

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of Methyl 2-amino-5-chlorobenzoate provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex bi-aryl structures, which are prevalent in many biologically active compounds.

Mechanistic Rationale: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of Methyl 2-amino-5-chlorobenzoate, forming a palladium(II) complex.

  • Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium(II) complex couple and are eliminated, forming the desired bi-aryl product and regenerating the palladium(0) catalyst.

Visualizing the Suzuki-Miyaura Coupling Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactants Add Methyl 2-amino-5-chlorobenzoate, Boronic Acid, and Base to Flask Solvent Add Solvent (e.g., 1,4-Dioxane/Water) Reactants->Solvent Degassing Purge with Inert Gas (e.g., Argon) Solvent->Degassing Catalyst Add Palladium Catalyst Degassing->Catalyst Heating Heat to 80-100°C with Stirring Catalyst->Heating Quench Aqueous Workup Heating->Quench Reaction Mixture Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Biaryl Methyl 5-Aryl-2-aminobenzoate Purify->Biaryl

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

Reagent/SolventRoleTypical Quantity
Methyl 2-amino-5-chlorobenzoateAryl Halide1.0 mmol
Arylboronic AcidCoupling Partner1.2 mmol
Potassium CarbonateBase2.0 mmol
1,4-Dioxane/Water (4:1)Solvent10 mL
Tetrakis(triphenylphosphine)palladium(0)Catalyst3-5 mol%

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-amino-5-chlorobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-aryl-2-aminobenzoate derivative.

Other Synthetic Applications

Beyond the synthesis of quinazolinones and bi-aryl compounds, Methyl 2-amino-5-chlorobenzoate is a valuable intermediate for a range of other novel molecules:

  • Pharmaceuticals: It is a key intermediate in the synthesis of Tolvaptan, a vasopressin receptor antagonist used to treat hyponatremia.[1]

  • Agrochemicals and Dyes: Its versatile structure makes it a useful precursor for the synthesis of various agrochemicals and specialty dyes.[1]

  • Heterocyclic Chemistry: The amino and ester groups can participate in a variety of cyclization reactions to form other heterocyclic systems. For instance, derivatives of 2-amino-5-chlorobenzothiazole have been synthesized and shown to possess antifungal activity.[2][3]

Conclusion

Methyl 2-amino-5-chlorobenzoate is a powerful and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for the efficient construction of complex molecular architectures, particularly quinazolinones and bi-aryl compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their own synthetic endeavors, paving the way for the discovery of novel compounds with significant therapeutic and industrial potential.

References

Application Notes and Protocols for the Derivatization of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of Methyl 5-amino-2-chlorobenzoate

This compound is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring an aromatic amine, a methyl ester, and a chloro substituent, presents multiple avenues for chemical modification. The strategic derivatization of this compound allows for the synthesis of a diverse array of novel molecules with tailored biological activities and material properties.

This comprehensive guide provides detailed application notes and robust protocols for the key derivatization reactions of this compound. The methodologies described herein are grounded in established principles of organic synthesis and are designed to be both reproducible and adaptable for various research and development applications. We will delve into the rationale behind experimental choices, ensuring a deep understanding of the chemical transformations.

Chemical Profile of this compound:

PropertyValue
CAS Number 42122-75-8[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance White to Yellow to Orange powder to lump[2]
Melting Point 68-70 °C[2]
Boiling Point 320 °C[2]
Solubility Soluble in Methanol[2]

Part 1: N-Acylation of the Amino Group

The primary amino group of this compound is a nucleophilic site readily amenable to acylation. This transformation is fundamental for the synthesis of amides, which are prevalent motifs in pharmaceuticals and advanced materials. N-acylation can modulate the electronic properties of the aromatic ring and introduce a variety of functional groups.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol details the straightforward N-acetylation of this compound to yield methyl 2-chloro-5-(acetylamino)benzoate. The use of pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct.[3]

Materials and Reagents:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Anhydrous Pyridine: The use of anhydrous pyridine is crucial to prevent the hydrolysis of acetic anhydride. It also acts as a nucleophilic catalyst and an acid scavenger.

  • Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic reaction between the amine and acetic anhydride.

  • Aqueous Work-up: The series of washes is designed to remove excess reagents and byproducts. HCl removes pyridine, NaHCO₃ neutralizes any remaining acid, and brine removes residual water.

Visualization of N-Acetylation Workflow:

N_Acetylation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve this compound in Pyridine B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Warm to RT and Stir C->D E Dilute with DCM D->E F Wash with HCl, NaHCO₃, Brine E->F G Dry and Concentrate F->G H Purify G->H I I H->I N-Acetylated Product

Caption: Workflow for the N-acetylation of this compound.

Part 2: N-Alkylation of the Amino Group

N-alkylation introduces alkyl substituents to the amino group, a key step in the synthesis of many pharmaceutical compounds. Reductive amination is a common and efficient method for this transformation.

Protocol 2: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of this compound with a generic aldehyde via reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials and Reagents:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in DCE or THF, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Acetic Acid: The acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic than the starting aldehyde.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, minimizing side reactions.

  • Portion-wise Addition: Adding STAB in portions helps to control the reaction rate and prevent excessive foaming.

Part 3: Diazotization and Sandmeyer Reaction

The amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through the Sandmeyer reaction.[4][5]

Protocol 3: Conversion to Methyl 2,5-dichlorobenzoate via Sandmeyer Reaction

This protocol outlines the diazotization of this compound followed by a copper(I) chloride-catalyzed Sandmeyer reaction to replace the amino group with a chloro group.

Materials and Reagents:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Copper(I) chloride (CuCl)

  • Ice

  • Water

  • Diethyl ether or Ethyl acetate

Experimental Procedure:

  • Diazotization:

    • In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Causality of Experimental Choices:

  • Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) throughout the diazotization and initial stages of the Sandmeyer reaction is critical.[6]

  • Copper(I) Chloride: CuCl acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer mechanism that leads to the formation of an aryl radical and subsequent substitution.[4]

  • Heating: Gentle heating after the addition of the diazonium salt helps to drive the reaction to completion by promoting the decomposition of the intermediate complex and the evolution of nitrogen gas.

Visualization of Diazotization and Sandmeyer Reaction Workflow:

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification A Dissolve Amine in HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C D Stir at 0-5 °C C->D F Add Diazonium Salt to CuCl D->F E Prepare cold CuCl/HCl solution E->F G Warm to RT and Heat F->G H Cool to RT G->H I Extract with Organic Solvent H->I J Wash and Dry I->J K Concentrate and Purify J->K L L K->L Substituted Product

Caption: Workflow for the Sandmeyer reaction of this compound.

Conclusion

The protocols outlined in this guide provide a solid foundation for the derivatization of this compound. By understanding the underlying principles of each reaction, researchers can confidently adapt and optimize these procedures to synthesize a wide range of novel compounds for various applications in drug discovery and materials science. It is imperative to adhere to standard laboratory safety practices when performing these chemical transformations.

References

Application Notes & Protocols: Electrophilic Aromatic Substitution of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the electrophilic aromatic substitution reactions of Methyl 5-amino-2-chlorobenzoate (CAS 42122-75-8). This versatile building block is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Pazopanib.[1][2] This guide elucidates the underlying chemical principles governing its reactivity, predicts regiochemical outcomes based on substituent effects, and provides robust, field-proven protocols for key transformations such as halogenation and nitration. A critical focus is placed on the strategic use of protecting groups to achieve desired selectivity and yield.

Introduction: The Strategic Importance of this compound

This compound is a substituted anthranilate derivative characterized by a unique arrangement of functional groups that dictate its chemical behavior.[3] Its structure, featuring an activating amino group, a deactivating chloro group, and a deactivating methyl ester, presents both challenges and opportunities in synthetic chemistry. Understanding the interplay of these substituents is paramount for its effective utilization in multi-step syntheses. Its primary role as a precursor in the production of kinase inhibitors like Pazopanib underscores the need for reliable and well-understood protocols for its functionalization.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 42122-75-8[6]
Molecular Formula C₈H₈ClNO₂[3]
Molecular Weight 185.61 g/mol [3]
Appearance White to yellow crystalline powder
Melting Point 68-70 °C[3]
Boiling Point 320 °C[3]

Reactivity Analysis: Predicting the Site of Electrophilic Attack

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative electronic effects of its three substituents.

  • Amino Group (-NH₂): Located at C5, this is a powerful activating group due to the lone pair on the nitrogen atom, which can be donated into the ring via resonance (+R effect). It is a strong ortho, para-director.

  • Chloro Group (-Cl): Located at C2, this is a deactivating group due to its inductive electron withdrawal (-I effect). However, its lone pairs exert a weaker, opposing resonance effect (+R effect), making it an ortho, para-director.

  • Methyl Ester Group (-COOCH₃): Located at C1, this is a strong deactivating group due to both inductive withdrawal and resonance withdrawal (-I, -R effects). It is a meta-director.

Directing Effects Analysis:

The amino group is the most influential substituent, being a much stronger activator and director than the other groups are deactivators. Therefore, electrophilic attack will be directed to the positions ortho and para to the amino group. The para-position (C2) is already occupied by the chloro group. The two ortho-positions are C4 and C6.

Between C4 and C6, the C4 position is sterically less hindered and is not flanked by two large substituents. Furthermore, the C6 position is ortho to the deactivating ester group. Consequently, electrophilic attack is strongly favored at the C4 position .

G sub This compound prot N-Acetylated Intermediate sub->prot Protection (Protocol 1) subst C4-Substituted Product (e.g., Iodo, Nitro) prot->subst EAS Reaction (Protocol 2 or 3) final Final C4-Substituted Product (Free Amine) subst->final Deprotection (Protocol 4)

References

Application Notes and Protocols for the Acylation of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-amino-2-chlorobenzoate is a pivotal intermediate in contemporary pharmaceutical synthesis, most notably as a precursor for the vasopressin V2 receptor antagonist, Tolvaptan.[1][2][3] The acylation of the amino group in this molecule is a fundamental transformation that introduces a diverse range of functionalities, enabling the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the acylation of this compound, detailing the underlying chemical principles, offering step-by-step experimental protocols, and addressing potential challenges to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The strategic importance of this acylation reaction lies in its ability to modulate the electronic and steric properties of the starting material, thereby directing subsequent synthetic steps and ultimately influencing the pharmacological profile of the final compound. A thorough understanding of this reaction is therefore critical for the efficient and scalable synthesis of a variety of pharmaceutical agents.

Reaction Mechanism and Scientific Rationale

The acylation of this compound typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a leaving group (e.g., a chloride ion), and a deprotonation step, yields the stable amide product.

A widely employed method for this transformation is the Schotten-Baumann reaction , which is particularly effective for the acylation of amines.[4] This reaction is typically carried out in a biphasic system, consisting of an organic solvent (to dissolve the amine and acylating agent) and an aqueous basic solution (to neutralize the acidic byproduct, such as HCl, and drive the reaction to completion). The presence of a base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic.

Visualizing the Acylation Mechanism

acylation_mechanism cluster_reactants Reactants cluster_products Products M5A2CB This compound TetrahedralIntermediate Tetrahedral Intermediate M5A2CB->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->TetrahedralIntermediate AcylatedProduct N-Acylated Product TetrahedralIntermediate->AcylatedProduct Elimination of Leaving Group Byproduct Byproduct (HX) TetrahedralIntermediate->Byproduct Base Base (e.g., Pyridine, NaOH) Byproduct->Base Neutralization Base->M5A2CB Maintains Nucleophilicity

Caption: Generalized mechanism of N-acylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of this compound with representative acylating agents.

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes the formation of Methyl 2-chloro-5-acetamidobenzoate.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 2-chloro-5-acetamidobenzoate.

Protocol 2: N-Benzoylation using Benzoyl Chloride

This protocol details the synthesis of Methyl 2-chloro-5-(benzamido)benzoate.

Materials:

  • This compound

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a flask.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Add the NaOH solution to the flask containing the amine solution.

  • With vigorous stirring, add benzoyl chloride (1.1 eq) dropwise to the biphasic mixture at room temperature.

  • Continue stirring vigorously for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and wash it with deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure Methyl 2-chloro-5-(benzamido)benzoate.

Data Presentation: A Comparative Overview of Acylation Parameters
Acylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Acetyl ChloridePyridineDichloromethane0 to RT2 - 485 - 95
Acetic AnhydrideSodium AcetateAcetic AcidReflux1 - 390 - 98
Benzoyl ChlorideNaOH (aq)DichloromethaneRT1 - 280 - 90

Note: Reaction times and yields are approximate and may vary depending on the specific reaction scale and conditions.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Prepare Reagents and Solvents Setup Set up Reaction Apparatus Reagents->Setup Dissolve Dissolve this compound Setup->Dissolve AddBase Add Base Dissolve->AddBase Cool Cool to 0 °C (if required) AddBase->Cool AddAcylatingAgent Add Acylating Agent Cool->AddAcylatingAgent Stir Stir at Appropriate Temperature AddAcylatingAgent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Characterize Characterize Product (NMR, MS, etc.) Recrystallize->Characterize

Caption: A typical experimental workflow for acylation.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete reaction or side reactions. The amine might have been protonated if the base was not sufficient or effective.

    • Solution: Ensure the use of an adequate amount of a suitable base. For Schotten-Baumann conditions, vigorous stirring is essential to maximize the interfacial area between the two phases. Using a phase-transfer catalyst can sometimes improve yields.

  • Formation of Diacylated Product:

    • Cause: The initially formed amide can be further acylated under harsh conditions.

    • Solution: Use a controlled amount of the acylating agent and milder reaction conditions. Slow, dropwise addition of the acylating agent at a low temperature can minimize this side reaction.

  • Hydrolysis of Acylating Agent:

    • Cause: Acyl chlorides and anhydrides are sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. In the Schotten-Baumann protocol, the rapid reaction with the amine in the organic phase outcompetes the hydrolysis in the aqueous phase.

Safety and Handling Precautions

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acylating Agents (Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride): These are corrosive and lachrymatory. Handle them in a fume hood with appropriate PPE. They react violently with water.

  • Pyridine: Flammable and toxic. Use in a well-ventilated fume hood.

  • Dichloromethane: A potential carcinogen. Handle with care in a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Applications in Drug Development

The N-acylated derivatives of this compound are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The acyl group can be further modified or can be an integral part of the final drug molecule, contributing to its binding affinity and pharmacokinetic properties. As previously mentioned, a key application is in the synthesis of Tolvaptan, where the acylated intermediate undergoes further transformations to form the final complex structure of the drug.[1][2][3] The versatility of the acylation reaction allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.

References

Application Notes & Protocols: Methyl 5-amino-2-chlorobenzoate as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 5-amino-2-chlorobenzoate is a highly functionalized aromatic compound that serves as a critical starting material in the synthesis of a wide array of heterocyclic structures. Its strategic placement of an amino group, a chloro substituent, and a methyl ester on a benzene ring offers multiple reactive sites for cyclization and functionalization. This guide provides an in-depth exploration of its application in constructing medicinally relevant heterocycles, such as benzodiazepines and quinazolinones. Detailed, field-proven protocols, mechanistic insights, and data are presented to aid researchers in drug discovery and development.

Introduction: The Strategic Value of this compound

This compound (CAS No: 5202-89-1) is a valuable pharmaceutical intermediate recognized for its role in constructing complex molecular architectures[1][2]. Its utility stems from the orthogonal reactivity of its functional groups. The nucleophilic amino group is a primary site for acylation and condensation reactions, the ester group can be hydrolyzed or serve as an anchor for cyclization, and the chloro-substituent influences the electronic properties of the ring and can participate in cross-coupling reactions.

Property Value
CAS Number 5202-89-1[3]
Molecular Formula C₈H₈ClNO₂[2][3]
Molecular Weight 185.61 g/mol [2][3]
Synonyms Methyl 5-chloroanthranilate, 5-Chloroanthranilic Acid Methyl Ester[3]
Appearance White to off-white crystalline powder

This combination of features makes it an ideal precursor for heterocyclic systems that are core scaffolds in many approved drugs and clinical candidates, most notably in the synthesis of Tolvaptan, a vital therapeutic agent[4].

Caption: Key reactive sites of this compound.

Synthesis of 1,4-Benzodiazepine Scaffolds

1,4-Benzodiazepines are a cornerstone of medicinal chemistry, known for their profound effects on the central nervous system as anxiolytics, sedatives, and anticonvulsants[5][6]. The anthranilic acid core of this compound provides a direct pathway to this privileged scaffold.

Mechanistic Rationale

The synthesis hinges on a multi-step sequence involving N-acylation followed by intramolecular cyclization. The initial step couples the amino group with a suitable building block, often an α-amino acid derivative, to install the atoms required for the seven-membered ring. Subsequent deprotection and base-mediated cyclization forge the diazepine ring. This strategy offers a modular approach, allowing for diversity at multiple positions of the final molecule[7].

Caption: Workflow for the synthesis of a 1,4-benzodiazepine derivative.

Detailed Protocol: Synthesis of a 1,4-Benzodiazepine-2,5-dione

This protocol describes a reliable method for synthesizing a benzodiazepine-2,5-dione, a key intermediate that can be further elaborated.

Part A: N-Acylation

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 53.9 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add N-Boc-glycine (10.3 g, 59.3 mmol) and 4-dimethylaminopyridine (DMAP, 0.66 g, 5.4 mmol).

  • Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 12.2 g, 59.3 mmol) in DCM (30 mL) dropwise over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the solid with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude N-acylated product, which can be used in the next step without further purification.

Part B: Deprotection and Cyclization

  • Deprotection: Dissolve the crude product from Part A in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (80 mL total volume). Stir at room temperature for 2 hours.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (2 x 30 mL) to ensure complete removal of residual acid.

  • Cyclization: Dissolve the resulting residue in methanol (150 mL) and add sodium methoxide (25% solution in methanol) dropwise until the pH reaches 9-10.

  • Reaction Completion: Heat the mixture to reflux for 4-6 hours. The formation of the cyclized product can be monitored by TLC.

  • Product Isolation: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume by approximately half via rotary evaporation. Add water (100 mL) to precipitate the product.

  • Final Purification: Filter the solid, wash thoroughly with cold water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to obtain the final 1,4-benzodiazepine-2,5-dione derivative.

Step Key Reagents Typical Yield Characterization Notes
N-Acylation N-Boc-glycine, DCC, DMAP>90% (crude)¹H NMR will show new amide NH proton and Boc group signals.
Cyclization TFA, Sodium Methoxide65-75% (over 2 steps)IR will show characteristic lactam C=O stretches. Mass spec confirms M+H⁺.

Synthesis of Quinolone and Quinazolinone Derivatives

The substituted anthranilate structure is also a classic precursor for quinolone and quinazolinone heterocycles, which are prevalent in antibacterial agents and kinase inhibitors. The synthesis typically involves a condensation reaction followed by a thermal or acid-catalyzed cyclization.

Mechanistic Rationale: Gould-Jacobs Reaction

A common route to quinolones is the Gould-Jacobs reaction. This involves the condensation of an aniline (in this case, our aminobenzoate) with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the pyridone ring, and subsequent saponification and decarboxylation. For quinazolinones, the amino group can react with a source of C-N, such as a nitrile or formamide, to build the pyrimidinone ring. The parent acid, 2-amino-5-chlorobenzoic acid, is often used in the synthesis of p21-activated kinase 4 (PAK4) inhibitors based on the 6-chloroquinazoline scaffold[5].

Detailed Protocol: Synthesis of a 4-Hydroxyquinolone Derivative
  • Condensation: In a flask equipped with a reflux condenser, combine this compound (10.0 g, 53.9 mmol) and diethyl ethoxymethylenemalonate (EMME) (12.1 g, 56.0 mmol). Heat the mixture at 120-130 °C for 2 hours.

  • Cyclization: Cool the reaction mixture slightly (to ~100 °C). Add the mixture slowly and carefully to 150 mL of vigorously stirred Dowtherm A (or another high-boiling solvent like diphenyl ether) preheated to 240-250 °C. Maintain this temperature for 20-30 minutes.

  • Isolation of Intermediate: Cool the mixture to below 100 °C and add 150 mL of hexanes to precipitate the cyclized quinolone ester. Filter the solid and wash thoroughly with hexanes.

  • Saponification: Suspend the crude solid in a 10% aqueous sodium hydroxide solution (100 mL) and heat to reflux for 1 hour.

  • Acidification and Product Isolation: Cool the solution in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A precipitate will form.

  • Purification: Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum to yield the 7-chloro-4-hydroxyquinoline-2-carboxylic acid.

Safety and Handling

This compound is a combustible solid[2]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

Application Notes and Experimental Protocols for Methyl 2-Amino-5-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Strategic Utility of a Bifunctional Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount. Methyl 2-amino-5-chlorobenzoate (CAS No. 5202-89-1) has emerged as a cornerstone intermediate, valued for its unique constellation of reactive sites.[1][2] This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use, designed for researchers and drug development professionals.

The molecule possesses three key points of functionality on an electron-rich phenyl ring: a nucleophilic amine, an ester group amenable to modification, and a halogen handle suitable for metal-catalyzed cross-coupling reactions. This trifecta of reactivity makes it an exceptionally versatile scaffold. Its most notable application is as a crucial intermediate in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia and autosomal dominant polycystic kidney disease (ADPKD).[1] Beyond this, it serves as a precursor for a diverse range of heterocyclic systems, including quinazolinones, which are privileged structures in medicinal chemistry.[3]

This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are not just followed, but understood.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical properties is the foundation of successful experimental design. The key characteristics of Methyl 2-amino-5-chlorobenzoate are summarized below.

PropertyValueSource(s)
CAS Number 5202-89-1[4][5]
IUPAC Name methyl 2-amino-5-chlorobenzoate[4]
Synonyms Methyl 5-chloroanthranilate, 2-Amino-5-chlorobenzoic acid methyl ester[1][4][5]
Molecular Formula C₈H₈ClNO₂[1][4][5]
Molecular Weight 185.61 g/mol [4][5]
Appearance White to off-white or cream crystalline powder[1]
Melting Point 66-73 °C[5][6]
Boiling Point 168-170 °C at 22 mmHg
SMILES COC(=O)C1=C(C=CC(=C1)Cl)N

Health and Safety: A Self-Validating System of Precaution

Trustworthiness in experimental science begins with safety. Methyl 2-amino-5-chlorobenzoate is a chemical that requires careful handling to mitigate risks. The following data is compiled from multiple safety data sheets (SDS).

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[4][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4][7]
Target Organ ToxicityH335May cause respiratory irritation[4][8]

Safe Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[7][9]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For weighing and transferring solids, a dust mask (e.g., N95) is recommended.[8]

  • Handling: Avoid generating dust. Use non-sparking tools for transfers. Wash hands thoroughly after handling.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[5][9] Recommended storage temperature is between 2°C and 8°C.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Core Applications & Reaction Causality

The synthetic power of Methyl 2-amino-5-chlorobenzoate stems from its distinct functional groups, which can be addressed with high selectivity.

Caption: Reactivity map of Methyl 2-Amino-5-Chlorobenzoate.

  • The Nucleophilic Amino Group: The primary amine at the C2 position is a potent nucleophile. This site is the logical point for derivatization via acylation with acid chlorides or anhydrides, or sulfonylation with sulfonyl chlorides. These reactions are typically high-yielding and form the basis for constructing larger molecules. The choice of base (e.g., pyridine, triethylamine) is critical to neutralize the acid byproduct and drive the reaction to completion.

  • The Halogen Handle for Cross-Coupling: The chlorine atom at the C5 position serves as a handle for palladium-catalyzed cross-coupling reactions. While aryl chlorides are less reactive than their bromide or iodide counterparts, modern catalyst systems with electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) can effectively facilitate reactions like the Suzuki-Miyaura coupling .[10] This reaction is a cornerstone of modern synthesis, enabling the formation of a C(sp²)-C(sp²) bond with an organoboron reagent to create biaryl structures.[10]

  • The 1,2-Disubstitution Pattern for Cyclization: The ortho relationship between the amino group and the methyl ester is a classic precursor for building fused heterocyclic rings. For instance, reaction with an appropriate C-N source can lead to the formation of quinazolinones , a scaffold prevalent in pharmacologically active compounds.[3] This intramolecular cyclization is often thermodynamically favored due to the formation of a stable six-membered ring.

Detailed Experimental Protocols

The following protocols are presented as robust starting points. Researchers should perform their own optimization based on the specific substrate and desired outcome.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol details the straightforward acylation of the amino group, a fundamental transformation.

Objective: To synthesize Methyl 2-acetamido-5-chlorobenzoate.

Materials:

  • Methyl 2-amino-5-chlorobenzoate (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 2-amino-5-chlorobenzoate (e.g., 1.86 g, 10.0 mmol).

  • Dissolve the starting material in anhydrous DCM (e.g., 50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add pyridine (e.g., 1.6 mL, 20.0 mmol) to the stirred solution.

  • Add acetyl chloride (e.g., 0.78 mL, 11.0 mmol) dropwise over 5 minutes. Causality: The slow, cooled addition controls the exotherm of the reaction. Pyridine acts as a nucleophilic catalyst and an acid scavenger for the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Causality: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed coupling with an arylboronic acid, demonstrating C-C bond formation.

G setup 1. Reaction Setup - Add Ar-Cl, Boronic Acid, Base - Add Solvent (e.g., Dioxane/H₂O) degas 2. Degassing - Purge flask with Argon - 3x Vacuum/Backfill cycles setup->degas catalyst 3. Catalyst Addition - Add Pd Catalyst & Ligand - (e.g., Pd₂(dba)₃ + SPhos) degas->catalyst react 4. Reaction - Heat to 80-100 °C - Stir for 12-24h catalyst->react workup 5. Aqueous Workup - Quench, Dilute with EtOAc - Wash with H₂O & Brine react->workup purify 6. Purification - Dry organic layer - Concentrate & Purify via Chromatography workup->purify analyze 7. Analysis - Characterize by NMR & MS purify->analyze

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Objective: To synthesize Methyl 2-amino-5-phenylbenzoate.

Materials:

  • Methyl 2-amino-5-chlorobenzoate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Palladium catalyst: e.g., Pd₂(dba)₃ (1-2 mol%)

  • Ligand: e.g., SPhos or XPhos (2-4 mol%)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine Methyl 2-amino-5-chlorobenzoate (e.g., 0.93 g, 5.0 mmol), phenylboronic acid (e.g., 0.91 g, 7.5 mmol), and K₃PO₄ (e.g., 3.18 g, 15.0 mmol).

  • Add the palladium catalyst (e.g., 46 mg, 0.05 mmol Pd₂(dba)₃) and the ligand (e.g., 41 mg, 0.10 mmol SPhos). Causality: Aryl chlorides require a strong electron-donating, bulky ligand like SPhos to facilitate the oxidative addition step, which is the rate-limiting step for these less reactive substrates.

  • Evacuate the flask and backfill with an inert gas (Argon). Repeat this cycle three times.

  • Add the degassed solvents (e.g., 20 mL Dioxane, 5 mL Water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

References

"Methyl 5-amino-2-chlorobenzoate" reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Chemistry and Utility of Methyl 2-Amino-5-chlorobenzoate

Authored by a Senior Application Scientist

Introduction: The Versatility of a Key Pharmaceutical Intermediate

Methyl 2-amino-5-chlorobenzoate (CAS No. 5202-89-1) is a substituted anthranilate ester that has emerged as a pivotal building block in modern organic synthesis.[1] Its unique arrangement of functional groups—an amine, a chloro group, and a methyl ester on an aromatic ring—provides a versatile scaffold for constructing complex molecular architectures. While its isomer, Methyl 5-amino-2-chlorobenzoate (CAS No. 42122-75-8), also finds applications, the 2-amino-5-chloro isomer is of particular significance in the pharmaceutical industry.[2] It is an indispensable intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia and polycystic kidney disease.[1] Beyond pharmaceuticals, its utility extends to the synthesis of dyes, agrochemicals, and other fine chemicals, underscoring its industrial importance.[1]

This guide provides an in-depth exploration of Methyl 2-amino-5-chlorobenzoate, detailing its synthesis, key reaction conditions, and proven protocols. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-tested methodologies.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Table 1: Physicochemical Data for Methyl 2-amino-5-chlorobenzoate

PropertyValueSource(s)
CAS Number 5202-89-1[1][3]
Molecular Formula C₈H₈ClNO₂[3][4]
Molecular Weight 185.61 g/mol [1][3][4]
Appearance White to off-white/cream crystalline powder[1][5]
Melting Point 66-73 °C[3][5][6]
Boiling Point 168-170 °C at 22 mmHg[3][6]
IUPAC Name methyl 2-amino-5-chlorobenzoate[4]
Synonyms Methyl 5-chloroanthranilate[1][4][7]
Safety, Handling, and Storage

Methyl 2-amino-5-chlorobenzoate is considered hazardous and requires careful handling.[4][8]

  • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][9] When handling the powder, use a dust mask (e.g., N95) or work in a fume hood to avoid inhalation.[3][9]

  • Handling: Use only in a well-ventilated area.[9][10] Avoid formation of dust and aerosols.[9] Prevent contact with skin, eyes, and clothing.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents.[8]

  • First-Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[8][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8][9]

Synthesis of Methyl 2-amino-5-chlorobenzoate

The preparation of the title compound is typically achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid). This involves an electrophilic chlorination followed by esterification.

Protocol 1: Two-Step Synthesis from Anthranilic Acid

This protocol is adapted from established literature methods and involves the chlorination of anthranilic acid followed by a Fischer-Speier esterification.[11]

Step 1: Synthesis of 2-Amino-5-chlorobenzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid (10 g, 66 mmol) in dimethylformamide (DMF, 40 mL).

  • Chlorination: Add N-chlorosuccinimide (NCS) (8.8 g, 66 mmol) to the solution. Rationale: NCS is a mild and effective electrophilic chlorinating agent for activated aromatic rings.

  • Heating: Heat the reaction mixture to 100 °C for approximately 40 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After cooling to room temperature, slowly pour the reaction mixture into ice-water (150 mL). A white solid will precipitate.

  • Isolation: Filter the solid, wash thoroughly with water (3 x 50 mL), and dry to afford the intermediate, 2-amino-5-chlorobenzoic acid.[11]

Step 2: Esterification to Methyl 2-amino-5-chlorobenzoate

  • Reaction Setup: Suspend the dried 2-amino-5-chlorobenzoic acid (e.g., 20 mmol) in methanol (60 mL).

  • Esterification: Carefully add thionyl chloride (SOCl₂, 4.4 mL, 60 mmol) dropwise to the suspension at 0 °C. Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl acts as a catalyst for the esterification.

  • Reflux: Heat the resulting suspension to reflux and maintain overnight.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 10% sodium hydroxide (NaOH) solution to remove any unreacted acid.[11]

  • Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the final product, Methyl 2-amino-5-chlorobenzoate.[11] The product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification A 2-Aminobenzoic Acid B 2-Amino-5-chlorobenzoic Acid A->B  NCS, DMF  100°C C Methyl 2-amino-5-chlorobenzoate B->C  SOCl₂, Methanol  Reflux

Caption: Synthetic pathway for Methyl 2-amino-5-chlorobenzoate.

Key Synthetic Transformations and Protocols

The strategic placement of reactive sites makes Methyl 2-amino-5-chlorobenzoate an ideal substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[12][13] While the chloro-substituent is less reactive than a bromo- or iodo-substituent, modern catalyst systems can effectively couple aryl chlorides. This reaction allows for the introduction of diverse aryl or heteroaryl groups at the 5-position.

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X L₂ Pd0->Pd_complex Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ Pd_complex->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Transmetal->out Ar-Ar' in1->Pd_complex Ar-X in2->Transmetal Ar'-B(OR)₂ (Base)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2-amino-5-chlorobenzoate (1.0 equiv.), the desired boronic acid or ester (1.2–1.5 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Rationale: The Pd(0) catalyst is oxygen-sensitive and requires an inert atmosphere to maintain its activity.

  • Solvent and Catalyst: Add a degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF).[14] Then, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the required temperature (typically 80–120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it in vacuo, and purify the crude product by flash column chromatography.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

ComponentExample(s)Purpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Catalyst precursor
Ligand SPhos, XPhos, P(t-Bu)₃Stabilizes Pd(0), facilitates catalytic cycle
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation
Solvent Toluene, Dioxane, 2-MeTHF, THF/H₂OReaction medium
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, enabling the coupling of amines with aryl halides.[15][16] This reaction can be used to further functionalize the chloro-position of the substrate, though it often requires more active catalyst systems compared to couplings with aryl bromides.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Amine_Complex [Ar-Pd(II)-NHR'R'']⁺ L₂ OxAdd->Amine_Complex Amine Association Amido_Complex Ar-Pd(II)-NR'R'' L₂ Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Amido_Complex->out Ar-NR'R'' in1->OxAdd Ar-X in2->Amine_Complex HNR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination.[15]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, combine Methyl 2-amino-5-chlorobenzoate (1.0 equiv.), the desired amine (1.1–1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5–2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane). Add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%). Rationale: Precatalysts are air-stable and generate the active Pd(0) species in situ, improving reproducibility.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with stirring. Monitor the reaction's progress.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura work-up: cool, dilute, filter through celite, perform an aqueous wash, dry the organic phase, concentrate, and purify by column chromatography.

N-Acylation

The primary amino group at the 2-position is nucleophilic and readily undergoes acylation to form amides. This is a fundamental transformation for building more complex structures.

Protocol 4: N-Acylation with an Acyl Chloride

  • Reaction Setup: Dissolve Methyl 2-amino-5-chlorobenzoate (1.0 equiv.) in an aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2–1.5 equiv.), to the solution. Rationale: The base neutralizes the HCl generated during the reaction, preventing protonation of the starting amine.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.0–1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting amide can be purified by recrystallization or column chromatography.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 5-amino-2-chlorobenzoate is a pivotal intermediate in the pharmaceutical industry, most notably serving as a critical building block in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist.[1][2] Its utility also extends to the synthesis of dyes, agrochemicals, and other fine chemicals, making a reliable and scalable synthetic route highly valuable.[1] This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a two-step process commencing with the esterification of 5-chloro-2-nitrobenzoic acid, followed by the catalytic hydrogenation of the resulting nitro intermediate. The protocols have been designed to be robust, high-yielding, and adaptable for industrial production, with a strong emphasis on safety, process control, and product quality.

Introduction and Strategic Overview

The synthesis of complex active pharmaceutical ingredients (APIs) relies on the consistent and high-purity supply of key intermediates.[1] this compound, a substituted anthranilate ester, is one such compound whose demand has grown with its central role in advanced pharmaceutical manufacturing.[1]

The chosen synthetic strategy involves two sequential, high-yield transformations designed for scalability and operational efficiency.

Synthetic Pathway:

  • Esterification: 5-chloro-2-nitrobenzoic acid is converted to its methyl ester, Methyl 2-chloro-5-nitrobenzoate. This step precedes the reduction to protect the carboxylic acid functionality and streamline the overall process.

  • Reduction: The nitro group of the intermediate ester is selectively reduced to a primary amine via catalytic hydrogenation, a method renowned for its high efficiency and clean conversion on an industrial scale.[3][4]

This approach avoids harsh reagents and minimizes waste streams, aligning with the principles of green chemistry.

G cluster_0 Process Workflow Start Start Step1 Step 1: Esterification of 5-chloro-2-nitrobenzoic acid Start->Step1 QC1 In-Process Quality Control 1 (e.g., TLC, HPLC) Step1->QC1 Step2 Step 2: Catalytic Hydrogenation of Methyl 2-chloro-5-nitrobenzoate QC1->Step2 QC2 In-Process Quality Control 2 (e.g., TLC, HPLC) Step2->QC2 Isolation Product Isolation & Purification QC2->Isolation FinalQC Final Quality Control (Purity, Identity) Isolation->FinalQC End End FinalQC->End

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthetic Protocols

Part 1: Synthesis of Methyl 2-chloro-5-nitrobenzoate (Intermediate)

Principle: This step employs a classic esterification reaction. 5-chloro-2-nitrobenzoic acid is reacted with dimethyl sulfate in the presence of a mild base, potassium carbonate, which acts as a proton scavenger to drive the reaction to completion. Acetone is used as the solvent due to its suitable boiling point and ability to dissolve the starting material.[2]

Materials and Equipment:

  • Glass-lined or stainless steel reactor with temperature control, mechanical stirrer, reflux condenser, and addition funnel.

  • 5-chloro-2-nitrobenzoic acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfate (Me₂SO₄)

  • Acetone

  • Ethyl Acetate

  • Deionized Water

Experimental Protocol:

  • Reactor Setup: Charge the reactor with 5-chloro-2-nitrobenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and acetone (5-10 volumes relative to the starting acid).

  • Reagent Addition: Begin vigorous stirring and heat the mixture to a gentle reflux (~56°C).

  • Methylation: To the stirred suspension, add dimethyl sulfate (1.3 eq) dropwise via the addition funnel over 30-60 minutes, maintaining a steady reflux.[2]

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separate vessel containing ice-water (10-15 volumes). A white solid precipitate will form.[2]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[2]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 2-chloro-5-nitrobenzoate as a white solid. The product can be used in the next step without further purification if purity is deemed sufficient by analysis.

ParameterValueRationale
Solvent AcetoneGood solubility for reactants and appropriate boiling point for reflux.[2]
Base K₂CO₃Mild, inexpensive base to neutralize the carboxylic acid.[2]
Methylating Agent Dimethyl SulfateHighly effective and reactive agent for this esterification.[2]
Temperature Reflux (~56°C)Ensures an adequate reaction rate without significant solvent loss.[2]
Reaction Time 2-4 hoursTypical duration for complete conversion, should be confirmed by IPC.
Part 2: Synthesis of this compound (Final Product)

Principle: This step involves the reduction of an aromatic nitro group to an amine using catalytic hydrogenation. This method is highly selective and efficient for large-scale operations.[3] Catalytic hydrogenation with palladium on carbon (Pd/C) is often the method of choice.[5] The reaction is performed under a hydrogen atmosphere in a suitable solvent like ethanol.

Caption: Chemical transformations in the two-step synthesis.

Materials and Equipment:

  • High-pressure hydrogenation reactor (Parr shaker or equivalent) equipped with gas inlet, pressure gauge, and temperature control.

  • Methyl 2-chloro-5-nitrobenzoate (from Part 1)

  • Palladium on Carbon (5% or 10% Pd/C, 50% wet)

  • Ethanol or Methanol

  • Celite or another filter aid

  • Nitrogen gas for inerting

Experimental Protocol:

  • Reactor Charging: In a clean reactor, create an inert atmosphere by purging with nitrogen. Charge the reactor with Methyl 2-chloro-5-nitrobenzoate (1.0 eq) and ethanol (10-20 volumes).

  • Catalyst Addition: Carefully add the Pd/C catalyst (0.5-2% w/w relative to the substrate) as a slurry in ethanol. Caution: Pd/C can be pyrophoric; handle with care and never add to a dry solvent.

  • Hydrogenation: Seal the reactor. Purge the system first with nitrogen and then with hydrogen gas to remove all air. Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Reaction: Begin vigorous agitation and maintain the reaction at room temperature. The reaction is typically exothermic; cooling may be required to maintain the desired temperature (25-40°C).

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed by HPLC analysis of a reaction sample.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Isolation & Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: The crude this compound can be recrystallized from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield a high-purity white to off-white crystalline solid.[1]

ParameterValueRationale
Catalyst 5-10% Pd/CHighly efficient and selective for nitro group reduction.[5]
Solvent EthanolExcellent solvent for the substrate and safe for hydrogenation.
Hydrogen Pressure 50-100 psiSufficient pressure to ensure a good reaction rate without requiring specialized ultra-high-pressure equipment.
Temperature 25-40°CThe reaction proceeds efficiently at or near room temperature.
Work-up Filtration via CeliteStandard and safe procedure for removing heterogeneous catalysts.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory. The final product, this compound, is classified as a hazardous substance.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear protective clothing.[8]

    • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate particulate filter (e.g., N95).[8][9]

  • Handling:

    • Use only in a well-ventilated area or in a chemical fume hood.[8]

    • Avoid formation and inhalation of dust.[9]

    • Wash hands thoroughly after handling.[10]

    • Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Storage:

    • Store in original, tightly closed containers.[9]

    • Keep in a cool, dry, and well-ventilated place.[8]

    • Store away from incompatible materials and foodstuff containers.[9]

  • Spill & Emergency Procedures:

    • Minor Spills: Clean up spills immediately. Avoid generating dust. Use dry clean-up procedures and place material in a sealed, labeled container for disposal.[9]

    • Major Spills: Evacuate personnel to a safe area. Alert emergency services. Control personal contact by using the prescribed PPE. Prevent spillage from entering drains or waterways.[9]

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash with plenty of soap and water.[10] If inhaled, remove the person to fresh air.[10] Seek medical attention if irritation persists or if you feel unwell.

Quality Control & Physical Properties

To ensure the final product meets the stringent requirements for pharmaceutical use, a thorough analytical characterization is essential.

  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 66-68 °C.[6]

  • Purity: ≥98% (determined by HPLC).

  • Identity Confirmation:

    • ¹H NMR: To confirm the chemical structure and absence of impurities.

    • LC-MS: To confirm the molecular weight (185.61 g/mol ).[1][6]

    • FTIR: To identify characteristic functional groups.

References

The Synthetic Chemist's Guide to Methyl 5-Amino-2-Chlorobenzoate: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of a Substituted Anthranilate

In the landscape of modern pharmaceutical development, the strategic selection of starting materials and key intermediates is paramount to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). Methyl 5-amino-2-chlorobenzoate (CAS No. 5202-89-1), an unassuming crystalline powder, represents a quintessential example of a versatile chemical building block.[1][2] Its substituted anthranilate scaffold, featuring a reactive amine, a modifiable ester, and a strategically placed chlorine atom, offers medicinal chemists a powerful toolkit for molecular elaboration. This guide provides an in-depth exploration of this compound's applications in API synthesis, complete with detailed protocols and the scientific rationale behind its use. This molecule is a crucial intermediate in the synthesis of notable APIs such as the vasopressin receptor antagonist Tolvaptan and has broader applications in the synthesis of various heterocyclic systems.[1][3]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 5202-89-1[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 67 °CBiosynth
Solubility Soluble in various organic solvents such as methanol, ethanol, and dichloromethane.
Storage Store at 2°C - 8°C in a well-closed container.Biosynth

Safety and Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Operations should be conducted in a well-ventilated fume hood.

Core Synthetic Applications and Protocols

The utility of this compound stems from the differential reactivity of its functional groups. The amine can readily undergo acylation, alkylation, and condensation reactions, while the ester can be hydrolyzed or aminated. The chloro- and amino- substituents also activate the aromatic ring for various transformations.

Application I: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities. This compound serves as an excellent precursor for the synthesis of substituted quinazolinones through cyclocondensation reactions.

Protocol 1: Niementowski Reaction for 6-Chloroquinazolin-4(3H)-one Synthesis

This protocol describes a classic method for forming the quinazolinone core via reaction with formamide.

Reaction Scheme:

Niementowski_Reaction reagent1 This compound product 6-Chloroquinazolin-4(3H)-one reagent1->product Heat (130-140°C) reagent2 Formamide reagent2->product

Caption: Synthesis of 6-Chloroquinazolin-4(3H)-one.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol, 1.86 g) and formamide (40 mmol, 1.6 mL).

  • Heating: Heat the reaction mixture to 130-140°C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.

  • Purification: The crude 6-chloroquinazolin-4(3H)-one can be further purified by recrystallization from ethanol.

Experimental Parameters:

Reagent/SolventMolecular Weight ( g/mol )Molar Equiv.Quantity
This compound185.611.01.86 g
Formamide45.044.01.6 mL
Application II: Amide Bond Formation - A Gateway to Diverse APIs

The amino group of this compound is readily acylated to form amides. This is a fundamental transformation in the synthesis of many APIs, including Tolvaptan. While the full synthesis of Tolvaptan is a multi-step process, the initial acylation of a related benzazepine intermediate with a derivative of this compound is a key step. The following protocol illustrates a general amide coupling procedure.

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol employs a common carbodiimide coupling system to form an amide bond between a carboxylic acid and this compound.[4]

Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous DMF B Add EDC and HOBt A->B C Stir at 0°C for 30 min (Activation) B->C D Add this compound and DIPEA C->D E Stir at Room Temperature (Overnight) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Caption: General workflow for amide coupling.

Methodology:

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired carboxylic acid (1.0 equiv.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Coupling: To the activated carboxylic acid solution, add a solution of this compound (1.1 equiv.) in the same anhydrous solvent, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choice:

  • EDC/HOBt: This combination is a highly efficient coupling system. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.[4]

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic byproducts, without competing in the nucleophilic attack on the activated ester.

Application III: Precursor in Palladium-Catalyzed Cross-Coupling Reactions

While the chlorine atom on the ring is less reactive than a bromine or iodine atom in palladium-catalyzed cross-coupling reactions, it can still participate in such transformations under specific conditions. However, a more common strategy involves converting the amine to a more versatile functional group, such as a diazonium salt, which can then be transformed into a halide (e.g., bromine or iodine) for use in reactions like the Suzuki-Miyaura coupling. The following is an illustrative protocol for a Suzuki coupling, a reaction type for which derivatives of this molecule are well-suited.

Protocol 3: Illustrative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. This type of reaction is pivotal in the synthesis of biaryl compounds, which are common motifs in many drugs, including some kinase inhibitors. For instance, the core of the anticancer drug Pazopanib is assembled via a key coupling step between an amine and a chloropyrimidine derivative.[5][6][7]

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide derivative of this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of the inert gas.

  • Heating: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Key Considerations for Suzuki Coupling:

  • Catalyst: The choice of palladium catalyst and ligand is crucial and often substrate-dependent.

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[8]

  • Inert Conditions: The palladium(0) catalyst is sensitive to oxygen, making the maintenance of an inert atmosphere essential for catalytic activity.

Conclusion

This compound is a high-value intermediate whose strategic utility in pharmaceutical synthesis cannot be overstated. Its multifunctional nature allows for its incorporation into a diverse array of complex molecular architectures, from quinazolinones to the precursors of modern therapeutics like Tolvaptan. The protocols detailed herein provide a foundational understanding of how to leverage the reactivity of this versatile building block. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of well-characterized and versatile intermediates like this compound will undoubtedly increase, making it a staple in the synthetic chemist's arsenal.

References

Application Notes and Protocols for Investigating the Biological Activity of Methyl 5-amino-2-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Scaffold of Potential

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is a critical starting point for the development of novel therapeutics. Methyl 5-amino-2-chlorobenzoate is one such scaffold—a substituted anthranilate derivative that presents multiple reactive sites for chemical modification. While its isomer, Methyl 2-amino-5-chlorobenzoate, is a well-documented building block in pharmaceutical synthesis, notably for the drug Tolvaptan, this compound offers its own unique stereoelectronic properties for derivatization.[1][2] The strategic placement of an amino group, a chloro substituent, and a methyl ester on the benzene ring provides a rich platform for generating diverse molecular libraries.

Published research has indicated that derivatives incorporating the aminobenzoate framework exhibit a wide spectrum of biological activities. These include potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only the scientific rationale for exploring derivatives of this scaffold but also detailed, field-tested protocols for their synthesis and biological evaluation. Our objective is to bridge the gap between chemical synthesis and biological validation, empowering researchers to systematically uncover the therapeutic potential of novel compounds derived from this compound.

Part 1: Rationale for Derivatization - The Medicinal Chemist's Perspective

The therapeutic potential of a scaffold is intrinsically linked to its chemical architecture. This compound is an attractive starting material for several key reasons:

  • The Amino Group (Position 5): This primary amine is a versatile nucleophile, readily participating in reactions to form amides, sulfonamides, imines (Schiff bases), and ureas. This allows for the introduction of a vast array of side chains and heterocyclic systems, profoundly influencing the compound's polarity, hydrogen bonding capacity, and interaction with biological targets.

  • The Chloro Group (Position 2): As an electron-withdrawing group, the chlorine atom modulates the acidity of the amine and the reactivity of the aromatic ring. Its lipophilic nature can enhance membrane permeability and van der Waals interactions within protein binding pockets.

  • The Methyl Ester (Position 1): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a negatively charged moiety that can engage in ionic interactions or serve as a handle for further amide coupling. Alternatively, it can be reduced or reacted with nucleophiles to generate further diversity.

These features enable a logical and systematic approach to building a library of derivatives for biological screening.

Caption: General synthetic pathways from the core scaffold.

Part 2: Key Biological Activities & Screening Protocols

This section details standardized, self-validating protocols to screen derivatives for anticancer, antimicrobial, and anti-inflammatory activities.

A. Anticancer Activity

Rationale: The aminobenzoate core is present in numerous compounds with demonstrated antiproliferative effects. Studies on the isomeric Methyl 2-amino-5-chlorobenzoate have shown it can inhibit the growth of human breast cancer cells in vitro.[5] Furthermore, derivatives of related structures like 2-aminobenzothiazoles have been shown to induce apoptosis and inhibit critical cancer signaling pathways.[7] Therefore, a primary screen for cytotoxicity against relevant cancer cell lines is a logical first step.

Caption: Workflow for anticancer activity screening.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, HepG2 liver).

    • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

    • Test compounds dissolved in DMSO (10 mM stock).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • Positive control (e.g., Doxorubicin).

    • 96-well microplates.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple precipitate should be visible in viable cells.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

B. Antimicrobial Activity

Rationale: The urgent need for new antibiotics to combat multidrug-resistant pathogens is a global health priority.[4][8][9] Structurally related molecules, such as benzothiazole derivatives, have demonstrated promising antifungal activity against clinically relevant strains like Candida glabrata and Aspergillus niger.[6] This protocol provides a standardized method to assess the bacteriostatic and fungistatic potential of new derivatives.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the test compound in a liquid nutrient broth.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Fungal strains (e.g., Candida albicans, Aspergillus niger).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Test compounds dissolved in DMSO.

    • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Sterile 96-well microplates.

    • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

  • Methodology:

    • Compound Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (e.g., at 256 µg/mL) to the first column, creating a 1:2 dilution. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

    • Inoculation: Prepare a working inoculum by diluting the standardized culture to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells. Add 50 µL of this working inoculum to each well.

    • Controls: Include a positive control (standard antibiotic), a negative/growth control (inoculum without compound), and a sterility control (broth only).

    • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

C. Anti-inflammatory Activity

Rationale: Chronic inflammation is implicated in a wide range of diseases.[10] Many anti-inflammatory drugs target enzymes like cyclooxygenases (COX) or signaling pathways such as NF-κB.[3] A common and effective in vitro model for inflammation uses lipopolysaccharide (LPS) to stimulate macrophages, which then produce inflammatory mediators like nitric oxide (NO).[11] This protocol screens for compounds that can inhibit this response.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol assesses the ability of compounds to reduce the production of NO, a key inflammatory mediator.

  • Principle: The Griess reagent reacts with nitrite (a stable breakdown product of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Complete growth medium.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compounds dissolved in DMSO.

    • Positive control (e.g., Dexamethasone).

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite standard curve (0-100 µM).

    • 96-well microplates.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat cells with various concentrations of the test compounds for 1-2 hours.

    • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group and an LPS-only group.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Nitrite Measurement:

      • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Data Acquisition: Measure the absorbance at 540 nm. Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Parallel Viability Test: It is crucial to run a parallel MTT assay (as in Protocol 1) under the same conditions to ensure that the observed reduction in NO is not due to cytotoxicity.

Part 3: Data Interpretation and the Path to Lead Optimization

The initial screening phase generates crucial data that guides the subsequent steps in the drug discovery process. A systematic evaluation of this data is essential for identifying promising lead compounds.

Summarizing Screening Data

Quantitative data from the primary screens should be organized for clear comparison. This allows for the initial identification of Structure-Activity Relationships (SAR).

Derivative IDR1-Group (at N5)R2-Group (at C1)IC50 (µM) vs. MCF-7MIC (µg/mL) vs. S. aureusNO Inhibition (%) at 10 µMCell Viability (%) at 10 µM
LEAD-001 -COCH3-OCH35.2>12865.498.2
LEAD-002 -SO2Ph-OCH315.86420.195.5
LEAD-003 -COCH3-OH2.1>12872.391.3
LEAD-004 -H-NH-Cyclopropyl89.2810.599.1

Table 1: Hypothetical data summary for a library of this compound derivatives. This table facilitates the comparison of biological activity with structural modifications.

The Design-Make-Test-Analyze (DMTA) Cycle

The data from these initial assays feeds directly into the iterative process of lead optimization. This cycle is the cornerstone of modern medicinal chemistry.

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle for lead optimization.

  • Design: Based on initial hits (e.g., LEAD-003 shows potent anticancer and anti-inflammatory activity), new hypotheses are formed. For instance, "Is the free carboxylic acid essential for anticancer activity?"

  • Make: A new, focused set of analogs is synthesized to test this hypothesis (e.g., creating different esters or amides at the C1 position).

  • Test: These new compounds are run through the established biological protocols.

  • Analyze: The new data is compared to the old, refining the SAR and leading to the design of the next generation of compounds with improved potency, selectivity, and drug-like properties.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of new chemical entities with significant therapeutic potential. By leveraging its inherent chemical versatility and applying the systematic screening protocols outlined in this guide, researchers can efficiently navigate the early stages of the drug discovery pipeline. The provided methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities offer a robust framework for generating reliable data, identifying lead compounds, and initiating the critical cycle of lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important pharmaceutical intermediate.[1][2] As Senior Application Scientists, we are committed to providing you with scientifically sound and field-proven insights to enhance your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Potential Cause 1: Incomplete Esterification. The esterification of 2-amino-5-chlorobenzoic acid with methanol is a reversible reaction. Insufficient catalyst or reaction time can lead to low conversion rates.

    • Solution:

      • Increase Catalyst Concentration: The basic amino group of the starting material can neutralize the acid catalyst. Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or thionyl chloride, is used to both protonate the amino group and catalyze the esterification.[3]

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. Refluxing overnight is a common practice for this type of esterification.[3]

      • Remove Water: If using an acid catalyst like sulfuric acid, consider using a Dean-Stark apparatus to remove the water formed during the reaction, which will shift the equilibrium towards the product.

  • Potential Cause 2: Inefficient Chlorination. If you are synthesizing the molecule by chlorinating methyl anthranilate, incomplete chlorination will result in a lower yield of the desired product.

    • Solution:

      • Optimize Chlorinating Agent Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent (e.g., N-chlorosuccinimide or sodium hypochlorite) is used.

      • Control Reaction Temperature: Chlorination reactions can be temperature-sensitive. A patent suggests carrying out the chlorination at a temperature below -5°C to improve selectivity and yield.

  • Potential Cause 3: Product Loss During Workup. The product may be lost during the extraction and purification steps.

    • Solution:

      • pH Adjustment: During the aqueous wash, ensure the pH is carefully controlled. The amino group can be protonated in acidic conditions, increasing water solubility. A basic wash (e.g., with 10% NaOH solution) is often used to neutralize any remaining acid and deprotonate the amino group, facilitating extraction into an organic solvent like ethyl acetate.[3]

      • Thorough Extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer.

Issue 2: Presence of Impurities in the Final Product

  • Potential Cause 1: Unreacted Starting Material. Incomplete reaction is a common source of impurity.

    • Solution:

      • Reaction Monitoring: As mentioned previously, monitor the reaction to ensure full consumption of the starting material.

      • Purification: Recrystallization from a suitable solvent, such as methanol or ethanol, is an effective method for removing unreacted starting materials.[3]

  • Potential Cause 2: Formation of Di-chlorinated Byproducts. Over-chlorination of the aromatic ring can lead to the formation of di-chlorinated species.

    • Solution:

      • Control Stoichiometry: Use a slight excess, but not a large excess, of the chlorinating agent.

      • Temperature Control: Lowering the reaction temperature can increase the selectivity of the chlorination reaction.

  • Potential Cause 3: Hydrolysis of the Ester. The methyl ester can hydrolyze back to the carboxylic acid if exposed to acidic or basic conditions at elevated temperatures for extended periods.

    • Solution:

      • Mild Workup Conditions: Avoid prolonged exposure to strong acids or bases during the workup.

      • Proper Storage: Store the final product in a cool, dry place to prevent hydrolysis.

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Potential Cause 1: Inactive Catalyst. The acid catalyst may be old or of insufficient concentration.

    • Solution:

      • Use Fresh Catalyst: Ensure the acid catalyst is fresh and of the appropriate concentration.

      • Consider a Different Catalyst: Thionyl chloride is often an effective alternative to sulfuric acid for this esterification, as it reacts with the carboxylic acid to form an acid chloride intermediate, which is more reactive towards methanol.[3]

  • Potential Cause 2: Poor Solubility of Starting Material. The starting material, 2-amino-5-chlorobenzoic acid, may have limited solubility in the reaction solvent.

    • Solution:

      • Solvent Selection: While methanol is the reactant, a co-solvent can sometimes be used to improve solubility. However, for this specific reaction, using an excess of methanol as both reactant and solvent is a common and effective approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and reliable method involves the esterification of 2-amino-5-chlorobenzoic acid using methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid. This method is straightforward and generally provides good yields.[3] Another common route is the chlorination of methyl anthranilate.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material and the product. The product, being an ester, will be less polar and have a higher Rf value than the starting carboxylic acid. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Handling of Reagents: Thionyl chloride and concentrated sulfuric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorination: If performing a chlorination reaction, be aware that some chlorinating agents can be hazardous. Work in a well-ventilated area and follow all safety guidelines for the specific reagent you are using.

  • General Precautions: As with any chemical synthesis, it is important to be aware of the potential hazards of all reagents and solvents used. Always consult the Safety Data Sheets (SDS) for each chemical before starting your experiment.

Q4: What is the expected purity of the final product after recrystallization?

A4: With proper reaction execution and purification, a purity of >98% is achievable.[1] The purity can be assessed by HPLC or by melting point determination.

Experimental Protocol: Esterification of 2-amino-5-chlorobenzoic acid

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chlorobenzoic acid (1 equivalent).

  • Addition of Methanol: Add an excess of anhydrous methanol to the flask to act as both the reactant and the solvent.

  • Addition of Thionyl Chloride: Cool the mixture in an ice bath. Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Allow the reaction to proceed for several hours (e.g., overnight) with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Workup - Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Workup - Washes:

    • Wash the organic layer with a 10% NaOH solution to neutralize any remaining acid.

    • Wash with water.

    • Wash with a saturated brine solution.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Final Product Isolation: Remove the ethyl acetate using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude product from methanol or ethanol to obtain pure this compound as a white to off-white solid.[1]

Key Reaction Parameters Summary

ParameterRecommended Value/RangeRationale
Starting Material 2-amino-5-chlorobenzoic acidA common and commercially available starting material.
Reagent MethanolServes as both the esterifying agent and the solvent.
Catalyst Thionyl chloride or Sulfuric acidThionyl chloride is often preferred for its high reactivity and the formation of gaseous byproducts that are easily removed.
Stoichiometry (Catalyst) 2-3 equivalentsEnsures complete reaction by accounting for the basicity of the amino group.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time Several hours to overnightAllows the reaction to reach completion.
Workup Wash 10% NaOH solutionNeutralizes the acid catalyst and any unreacted carboxylic acid.[3]
Purification Recrystallization (Methanol/Ethanol)Effective for removing impurities and obtaining a high-purity product.[3]

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of Methyl 5-amino-2-chlorobenzoate check_reaction_completion Check Reaction Completion (TLC/HPLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction extend_reflux Extend Reflux Time incomplete_reaction->extend_reflux Yes check_workup Review Workup Procedure incomplete_reaction->check_workup No increase_catalyst Increase Catalyst Concentration extend_reflux->increase_catalyst yield_improved Yield Improved increase_catalyst->yield_improved product_loss Product Loss During Workup check_workup->product_loss optimize_extraction Optimize Extraction (pH, multiple extractions) product_loss->optimize_extraction Yes check_starting_material Verify Starting Material Purity product_loss->check_starting_material No optimize_extraction->yield_improved impure_sm Impure Starting Material check_starting_material->impure_sm purify_sm Purify Starting Material impure_sm->purify_sm Yes impure_sm->yield_improved No, other issue purify_sm->yield_improved

Caption: A troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Synthesis of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes, identify and mitigate byproduct formation, and ensure the high purity required for downstream applications.

Introduction: The Synthetic Landscape

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as even minor impurities can have significant impacts on the efficacy and safety of the final drug product. The two most common synthetic routes to this compound are:

  • Route A: Electrophilic Chlorination of Methyl Anthranilate. This route is attractive due to the readily available starting material. However, it presents challenges in controlling regioselectivity.

  • Route B: Reduction of Methyl 2-chloro-5-nitrobenzoate. This pathway offers better regiochemical control but requires careful selection of the reducing agent to avoid unwanted side reactions.

This guide is structured to address the specific issues you may encounter with each of these synthetic pathways.

Troubleshooting Guide: Route A - Electrophilic Chlorination of Methyl Anthranilate

The direct chlorination of methyl anthranilate is a facile approach, but the strong activating and ortho-, para-directing nature of the amino group can lead to a mixture of products.

Diagram: Chlorination of Methyl Anthranilate - Pathways to Byproducts

MA Methyl Anthranilate Desired_Product This compound (Desired Product) MA->Desired_Product Para-chlorination Isomer_Byproduct Positional Isomers (e.g., 3-chloro, 4-chloro) MA->Isomer_Byproduct Ortho/Meta-chlorination Chlorinating_Agent Chlorinating Agent (e.g., NCS, SO2Cl2) Chlorinating_Agent->MA Di_Byproduct Dichlorinated Byproduct (e.g., 3,5-dichloro) Desired_Product->Di_Byproduct Further Chlorination Isomer_Byproduct->Di_Byproduct Further Chlorination

Caption: Byproduct formation pathways in the chlorination of methyl anthranilate.

Frequently Asked Questions (FAQs): Route A

Q1: My reaction yields a mixture of isomers, with a significant amount of the 3-chloro and 4-chloro isomers. How can I improve the regioselectivity for the desired 5-chloro product?

A1: This is a classic challenge in the electrophilic substitution of anilines. The amino group is a powerful ortho-, para-director. The formation of various isomers is influenced by both electronic and steric factors, as well as reaction conditions.

  • Causality: The amino group strongly activates the ortho and para positions. While the para position (C5) is sterically more accessible, the ortho positions (C3 and C6) are also susceptible to attack. The choice of chlorinating agent and solvent can significantly influence the isomer distribution. For instance, bulky chlorinating agents may favor the para position due to steric hindrance at the ortho positions.

  • Troubleshooting & Optimization:

    • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common choice. Using a milder chlorinating agent can sometimes improve selectivity. Some protocols suggest the use of sulfuryl chloride (SO2Cl2) at low temperatures.

    • Solvent Effects: The polarity of the solvent can affect the reactivity of the chlorinating agent and the substrate. Experimenting with different solvents, such as chlorinated hydrocarbons (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF), can alter the isomer ratio.[1]

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to -10°C) can help to improve selectivity by reducing the overall reactivity and favoring the thermodynamically more stable product.

    • Protecting Group Strategy: While it adds extra steps, acetylation of the amino group to form methyl 2-acetamidobenzoate can be a highly effective strategy. The acetamido group is still an ortho-, para-director but is less activating than the amino group, leading to more controlled chlorination. The protecting group can be subsequently removed by hydrolysis.

Q2: I am observing a significant amount of a dichlorinated byproduct in my crude product. What is causing this and how can I minimize its formation?

A2: The formation of dichlorinated species, such as methyl 3,5-diamino-2-chlorobenzoate, is a result of over-chlorination.

  • Causality: The initial product, this compound, is still an activated aromatic ring and can undergo a second electrophilic substitution. This is particularly problematic if the chlorinating agent is used in excess or if the reaction conditions are too harsh.

  • Troubleshooting & Optimization:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess is common to ensure full conversion of the starting material, but a large excess should be avoided. A good starting point is 1.05 to 1.1 equivalents of the chlorinating agent.

    • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the product. Lowering the reaction temperature can also help to slow down the rate of the second chlorination.

    • Order of Addition: Adding the chlorinating agent portion-wise to the solution of methyl anthranilate can help to maintain a low concentration of the chlorinating agent throughout the reaction, thus minimizing over-reaction.

Parameter Issue Recommended Action
Temperature High temperature can lead to poor regioselectivity and over-chlorination.Maintain low temperatures (e.g., 0°C to -10°C).
Chlorinating Agent Excess can cause dichlorination.Use a slight excess (1.05-1.1 eq.).
Solvent Can influence isomer distribution.Screen different solvents (e.g., DCM, DMF).

Troubleshooting Guide: Route B - Reduction of Methyl 2-chloro-5-nitrobenzoate

This route generally provides better control over the position of the substituents. However, the main challenges lie in achieving complete and selective reduction of the nitro group without affecting the chloro and ester functionalities.

Diagram: Nitro Group Reduction - Pathways to Byproducts

Nitro Methyl 2-chloro-5-nitrobenzoate Desired_Product This compound (Desired Product) Nitro->Desired_Product Incomplete_Reduction Incomplete Reduction Byproducts (Nitroso, Hydroxylamine) Nitro->Incomplete_Reduction Partial Reduction Dehalogenation Dehalogenation Byproduct (Methyl 5-aminobenzoate) Nitro->Dehalogenation Hydrodehalogenation Reducing_Agent Reducing Agent (e.g., SnCl2/HCl, H2/Catalyst) Reducing_Agent->Nitro Hydrolysis Hydrolysis Byproduct (5-amino-2-chlorobenzoic acid) Desired_Product->Hydrolysis Ester Hydrolysis Incomplete_Reduction->Desired_Product Full Reduction Coupling_Byproducts Coupling Byproducts (Azo, Azoxy) Incomplete_Reduction->Coupling_Byproducts Condensation

Caption: Byproduct formation pathways in the reduction of methyl 2-chloro-5-nitrobenzoate.

Frequently Asked Questions (FAQs): Route B

Q1: My reaction is incomplete, and I am isolating intermediates like the corresponding nitroso or hydroxylamine compounds. How can I drive the reaction to completion?

A1: Incomplete reduction is a common issue and indicates that the reducing agent is either not active enough, used in insufficient quantity, or the reaction time is too short.

  • Causality: The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[2][3] If the reaction stalls, it is often at the hydroxylamine stage, which can be relatively stable under certain conditions.

  • Troubleshooting & Optimization:

    • Choice and Amount of Reducing Agent:

      • SnCl₂·2H₂O/HCl: This is a classic and effective method. Ensure you are using a sufficient molar excess of the reducing agent (typically 3-5 equivalents). The concentration of HCl is also critical.[4][5]

      • Catalytic Hydrogenation: Ensure the catalyst (e.g., Pd/C, Pt/C) is active. Use a fresh batch of catalyst if necessary. The pressure of hydrogen and the efficiency of stirring are also important factors.

    • Reaction Temperature: Gently heating the reaction mixture can often drive the reaction to completion. For SnCl₂ reductions, temperatures between 50-70°C are common. For catalytic hydrogenation, this is typically done at room temperature, but slight warming can sometimes be beneficial.

    • Reaction Time: Monitor the reaction by TLC or HPLC and extend the reaction time until all starting material and intermediates are consumed.

Q2: I am observing a significant amount of a dehalogenated byproduct, methyl 5-aminobenzoate. How can I prevent this?

A2: Hydrodehalogenation is a known side reaction, especially during catalytic hydrogenation.

  • Causality: The catalyst used for hydrogenation (e.g., Palladium) can also catalyze the cleavage of the carbon-chlorine bond, which is then replaced by a hydrogen atom.[6][7] This is more likely to occur under harsh conditions (high temperature or pressure) or with prolonged reaction times.

  • Troubleshooting & Optimization:

    • Catalyst Choice: If using catalytic hydrogenation, consider using a catalyst that is less prone to causing dehalogenation. Platinum-based catalysts (e.g., PtO₂) are sometimes a better choice than palladium-based ones for substrates containing aromatic chlorides. Specialized catalysts, such as sulfided platinum or gold-based catalysts, have also been developed to suppress dehalogenation.

    • Reaction Conditions: Use milder conditions for hydrogenation (e.g., lower hydrogen pressure, room temperature). Avoid extended reaction times.

    • Alternative Reducing Agents: Consider using chemical reducing agents like SnCl₂/HCl or iron powder in acetic acid, which are generally less likely to cause dehalogenation.

Q3: My final product is contaminated with the hydrolyzed product, 5-amino-2-chlorobenzoic acid. What is causing the ester hydrolysis?

A3: Ester hydrolysis can occur under either acidic or basic conditions, particularly in the presence of water and at elevated temperatures.

  • Causality: If you are using a method that involves strong acids (like SnCl₂/HCl) or if your work-up procedure involves strongly basic or acidic aqueous solutions, the methyl ester group is susceptible to hydrolysis.

  • Troubleshooting & Optimization:

    • Control of pH: During work-up, carefully neutralize the reaction mixture and avoid exposure to strongly acidic or basic conditions for prolonged periods.

    • Temperature during Work-up: Perform extractions and washes at room temperature or below to minimize the rate of hydrolysis.

    • Anhydrous Conditions: If possible, use anhydrous conditions for the reaction and work-up, although this can be challenging with methods like the SnCl₂/HCl reduction.

Parameter Issue Recommended Action
Reducing Agent Incomplete reduction, dehalogenation.Choose appropriate agent (e.g., SnCl₂, specialized catalyst), use sufficient equivalents.
Temperature Incomplete reaction at low temp, dehalogenation at high temp.Optimize temperature for complete conversion without side reactions.
pH Ester hydrolysis during reaction or work-up.Maintain neutral pH during work-up and avoid prolonged exposure to strong acids/bases.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitro Reduction with SnCl₂·2H₂O
  • To a stirred solution of methyl 2-chloro-5-nitrobenzoate (1 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4 equivalents).

  • Heat the mixture to reflux (approximately 78°C) and add concentrated hydrochloric acid (HCl) dropwise.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analysis of Byproducts by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.

This method should allow for the separation and quantification of the desired product and the common byproducts discussed above.

References

purification challenges with "Methyl 5-amino-2-chlorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Methyl 5-amino-2-chlorobenzoate (M5A2CB). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Compound Profile and Handling

Before attempting any purification, a thorough understanding of the compound's properties is essential. These characteristics dictate the optimal choice of solvents, temperature, and handling procedures.

Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
Appearance White to light yellow crystalline solid or powder[1][3]
Melting Point 68-70 °C (Note: some sources report 106-110 °C, see FAQ below)[2][3][4]
Boiling Point ~319.7 °C @ 760 mmHg; 155-160 °C @ 2 mmHg[2][5]
Solubility Soluble in methanol, ethanol, DMSO; slightly soluble in water[1][3]
pKa (Predicted) 2.81 (This acidic pKa is associated with the protonated amine)[1][3][6]
Storage Conditions Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[1][6]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.

Common Impurities

Question: What are the most likely impurities in my crude M5A2CB sample?

Answer: The impurity profile is highly dependent on the synthetic route.

  • From Reduction of Methyl 2-chloro-5-nitrobenzoate: The most common synthesis involves the reduction of the corresponding nitro compound.[5] Therefore, you should anticipate the presence of:

    • Unreacted Starting Material: Methyl 2-chloro-5-nitrobenzoate.

    • Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine species. These are often colored and unstable.

  • From Esterification of 5-amino-2-chlorobenzoic acid: If the synthesis involves the esterification of the parent carboxylic acid[7], impurities could include:

    • Unreacted Starting Acid: 5-amino-2-chlorobenzoic acid. This acidic impurity can be easily removed with a basic wash.

    • Side-Products: Depending on the esterification method (e.g., using SOCl₂/Methanol), side products from the reagents may be present.[8]

Recrystallization Challenges

Question: I'm trying to recrystallize M5A2CB, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature that is above the melting point of the solute/impurity mixture.

Causality & Solution:

  • High Impurity Load: A significant amount of impurities can depress the melting point of your compound, making it more prone to oiling out. Consider a pre-purification step like an acid-base wash or a quick filtration through a silica plug to remove gross impurities.

  • Solvent Choice: The solvent system may be too good a solvent, or its boiling point may be too high. For M5A2CB, a non-polar/polar solvent mixture is often effective. A system like Pentane/Ethyl Acetate has been reported to be successful.[9][10]

  • Cooling Rate: Crashing the solution by cooling it too quickly promotes oiling out. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod can also provide nucleation sites.

Question: My recrystallization resulted in very poor recovery. What are the likely causes?

Answer: Low recovery is typically due to one of two issues:

  • Using Too Much Solvent: The most common cause. If you add too much solvent during the initial heating and dissolution phase, the solution will not become saturated upon cooling, and most of your product will remain dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Compound is Too Soluble in the Chosen Solvent: M5A2CB is quite soluble in alcohols like methanol and ethanol.[1] While these can be used, you may need to use a co-solvent (an "anti-solvent") in which the compound is insoluble (e.g., water or hexane) to reduce its solubility and encourage precipitation.

Column Chromatography Issues

Question: When running a column, my compound streaks badly on the TLC plate and gives broad, tailing bands on the column. Why?

Answer: This is a classic sign of an interaction between the basic amino group on your compound and the acidic surface of the silica gel. The amine adsorbs strongly and unevenly to the silica, leading to poor separation.

Solution:

  • Modify the Eluent: Add a small amount (0.5-1%) of a basic modifier to your mobile phase. Triethylamine (Et₃N) is a common choice. The triethylamine will preferentially bind to the acidic sites on the silica gel, allowing your compound to elute symmetrically.

  • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

Question: I'm struggling to find a good solvent system for column chromatography. Any recommendations?

Answer: Based on literature, solvent systems of low to medium polarity are effective.[9][11][12]

  • Starting Point: Begin with a mixture of Hexane/Ethyl Acetate (EtOAc) or Petroleum Ether/EtOAc.

  • TLC Analysis: Run TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) to find a system that gives your product a retention factor (Rƒ) between 0.25 and 0.40. This Rƒ value typically provides the best separation on a column.

General Purity and Identity

Question: The melting point of my purified product is 69°C, but I've seen a value of 108°C cited. Is my product impure?

Answer: Not necessarily. While the most commonly reported melting point for M5A2CB is in the 68-70°C range[2][4], the higher value (106-110°C) is also occasionally reported.[1] This significant discrepancy could be due to:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) that have different melting points.

  • Isomeric Impurity: The presence of a closely related, higher-melting isomer could be a possibility, though less likely if the synthesis is robust.

  • Reporting Error: It is possible that one of the reported values in the literature is erroneous.

Recommendation: The ultimate confirmation of purity and identity should not rely on melting point alone. Use spectroscopic methods like ¹H NMR and Mass Spectrometry to confirm the structure and a single set of clean peaks. If your material shows a sharp melting point at ~69°C and is clean by NMR, you can be confident in its purity.

Section 3: Key Experimental Protocols & Visualizations

General Purification Workflow

The following diagram outlines a general strategy for purifying crude this compound, incorporating decisions based on the nature and level of impurities.

G cluster_start Initial Workup cluster_purify Purification cluster_final Final Product crude Crude M5A2CB workup Aqueous Workup (e.g., NaHCO₃ wash to remove acidic impurities) crude->workup dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate decision High Impurity Load? concentrate->decision column Column Chromatography (Hexane/EtOAc + 1% Et₃N) pure Pure M5A2CB column->pure recryst Recrystallization (e.g., EtOAc/Pentane) recryst->pure decision->column Yes decision->recryst No characterize Characterize (NMR, MP, MS) pure->characterize

Caption: General purification strategy for M5A2CB.

Protocol 1: Column Chromatography (Silica Gel)

This protocol is designed to remove both more polar and less polar impurities.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of your chosen eluent (e.g., 9:1 Hexane/EtOAc + 0.5% Et₃N). Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column. Use gentle air pressure or tap the column to ensure even packing. Allow excess solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve your crude M5A2CB in a minimal amount of dichloromethane or your eluent. For best results (sharper bands), adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Carefully add the eluent to the column. Begin collecting fractions while monitoring the separation by TLC.

  • Fraction Analysis: Spot fractions onto a TLC plate. Combine the fractions that contain your pure product (single spot at the correct Rƒ).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified M5A2CB.

Troubleshooting Recrystallization: A Decision Tree

Use this diagram to diagnose and solve common recrystallization problems.

G cluster_problems cluster_solutions start Recrystallization Failed p1 Product Oiled Out start->p1 p2 No Crystals Formed start->p2 p3 Low Purity / Color start->p3 s2 1. Cool solution slower. 2. Use less solvent initially. 3. Re-dissolve and add anti-solvent. p1->s2 Fix s1 1. Reduce solvent volume. 2. Add anti-solvent (e.g., hexane). 3. Scratch flask to induce nucleation. p2->s1 Fix s3 1. Perform a hot filtration. 2. Add activated charcoal to hot solution (before filtering) to remove colored impurities. p3->s3 Fix

Caption: Decision tree for troubleshooting recrystallization.

References

Technical Support Center: Synthesis of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of Methyl 5-amino-2-chlorobenzoate (CAS: 42122-75-8). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. As a key intermediate in the pharmaceutical and fine chemical industries, ensuring a high-purity, high-yield synthesis is paramount.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format. We will explore the two primary synthetic routes, dissect potential side reactions, and offer field-proven solutions to optimize your experimental outcomes.

Synthetic Pathways: An Overview

The synthesis of this compound is typically approached via two distinct pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and the desired purity profile of the final product.

  • Route A: Direct Esterification of 5-Amino-2-chlorobenzoic acid.

  • Route B: Reduction of a Nitro Precursor , starting from 2-Chloro-5-nitrobenzoic acid.

The following workflow provides a high-level comparison of these two routes.

G cluster_0 Route A: Direct Esterification cluster_1 Route B: Reduction of Nitro Precursor A1 5-Amino-2-chlorobenzoic Acid A2 Esterification (e.g., Fischer, SOCl₂/MeOH) A1->A2 End This compound A2->End B1 2-Chloro-5-nitrobenzoic Acid B2 Esterification B1->B2 B3 Methyl 2-chloro-5-nitrobenzoate B2->B3 B4 Selective Reduction (e.g., Fe/HCl, SnCl₂, Catalytic Hydrogenation) B3->B4 B4->End

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues encountered during synthesis. Each problem is presented with potential causes and actionable solutions, grounded in chemical principles.

Route A: Troubleshooting Direct Esterification of 5-Amino-2-chlorobenzoic Acid

The primary challenge in this route is the presence of the basic amino group, which interferes with standard acid-catalyzed esterification protocols.

Q1: Why is my Fischer esterification of 5-amino-2-chlorobenzoic acid failing or giving a very low yield?

A1: This is a classic problem when esterifying aminobenzoic acids. The issue stems from the basic amino group (-NH₂) reacting with the strong acid catalyst (e.g., H₂SO₄).

  • Causality: The amino group is protonated to form an ammonium salt (-NH₃⁺).[1] This has two negative consequences:

    • Catalyst Consumption: The protonated amine is no longer basic, but it consumes the acid catalyst. A purely catalytic amount of acid is insufficient, as most of it will be neutralized by the substrate.[2][3]

    • Reduced Reactivity: The protonated starting material becomes less soluble in the alcohol solvent, potentially causing the reaction to stall.

  • Solutions & Protocol:

    • Use Stoichiometric Acid: Ensure at least a 1:1 molar ratio of strong acid to the aminobenzoic acid to compensate for the amount consumed by the amino group, plus a catalytic amount to drive the esterification.[1]

    • Increase Reaction Time and/or Temperature: The presence of ortho-substituents (amino and chloro groups) can sterically hinder the reaction. Increasing the reflux time or temperature can help overcome this.[1]

    • Alternative: Thionyl Chloride Method: A more robust method involves first converting the carboxylic acid to an acyl chloride, which then readily reacts with methanol.

    Protocol 1: Esterification using SOCl₂/Methanol

    • Setup: In a round-bottom flask, suspend 5-amino-2-chlorobenzoic acid (1 eq.) in methanol (10-15 volumes). Cool the mixture to 0°C in an ice bath.

    • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-2.5 eq.) dropwise to the suspension while maintaining the temperature below 10°C.[4]

    • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours, or until TLC analysis shows complete consumption of the starting material.

    • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Wash further with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.[5][6]

    • Purification: Recrystallize the crude solid from a suitable solvent system like ethanol/water or purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Q2: When using the thionyl chloride method, I get a complex mixture and low yield. What are the potential side reactions?

A2: While often effective, the reaction with thionyl chloride (SOCl₂) can lead to side products if not properly controlled, especially due to the nucleophilic amino group.

  • Causality:

    • N-Sulfinylamine Formation: The amino group can react with SOCl₂ to form an N-sulfinylamine intermediate.

    • Amide Formation: If the acyl chloride intermediate is formed, it can potentially react with the amino group of another molecule, leading to dimer or polymer formation, especially if the reaction is run concentrated or at very high temperatures.

  • Solutions:

    • Order of Addition: The recommended procedure is to add SOCl₂ to a suspension of the amino acid in the alcohol (as described in Protocol 1). This allows the alcohol to compete effectively for the activated acyl intermediate.

    • Temperature Control: Maintain a low temperature during the addition of SOCl₂ to minimize side reactions involving the amino group.[6]

    • Use of a Tertiary Amine Base: In some protocols for amide synthesis, a tertiary amine base like triethylamine (Et₃N) is added. In this context, it could potentially facilitate unwanted side reactions by deprotonating the amino group, increasing its nucleophilicity.[7] For esterification with SOCl₂, it is generally best to avoid such bases.

Route B: Troubleshooting the Reduction of Methyl 2-chloro-5-nitrobenzoate

This route separates the esterification and amine formation steps. The critical challenge here is the selective reduction of the nitro group without affecting the chloro substituent.

Q3: My final product is missing the chlorine atom. How can I prevent dehalogenation during the nitro group reduction?

A3: Dehalogenation is a very common side reaction during the catalytic hydrogenation of aromatic halides. The choice of catalyst and reaction conditions is critical to prevent this.

  • Causality: Catalysts like Palladium on Carbon (Pd/C) are highly active and are known to catalyze the hydrogenolysis (cleavage by hydrogen) of carbon-halogen bonds, particularly with aryl chlorides, bromides, and iodides.[8][9]

G start Methyl 2-chloro-5-nitrobenzoate mid Catalytic Hydrogenation (e.g., H₂, Pd/C) start->mid end_desired This compound (Desired Product) mid->end_desired Nitro Reduction end_side Methyl 5-aminobenzoate (Dehalogenated Side Product) mid->end_side Dehalogenation (Side Reaction)

Caption: Competing reactions during catalytic hydrogenation.

  • Solutions & Recommendations:

    • Avoid Pd/C: For substrates containing aryl chlorides, avoid using Pd/C.

    • Use Alternative Catalysts: Raney Nickel is often a better choice for catalytic hydrogenation as it is less prone to causing dehalogenation.[9][10] Sulfided platinum on carbon (Pt/C) can also be highly selective.[8]

    • Use Chemical Reducing Agents: Metal/acid combinations are excellent for selectively reducing nitro groups in the presence of halogens.

Reducing AgentProsConsSelectivity Notes
Fe / HCl or NH₄Cl Inexpensive, robust, highly selective for nitro groups.Requires acidic conditions, work-up can be tedious (iron sludge).Excellent. Does not cause dehalogenation.
SnCl₂·2H₂O Mild, highly selective, works well in polar solvents (e.g., ethanol).[9]Stoichiometric amounts of tin salts are produced as waste.Excellent. A preferred lab-scale method for clean reductions.
H₂ / Raney Ni Catalytic, clean byproducts (only water).Requires specialized hydrogenation equipment, Raney Ni is pyrophoric.Good. Much less likely to cause dehalogenation than Pd/C.[9]
H₂ / Pd/C Highly efficient for nitro reduction.High risk of dehalogenation. Not recommended for this substrate.
Q4: My final product is colored and TLC/HPLC shows multiple impurities. What are these byproducts?

A4: Incomplete reduction or side reactions between intermediates can lead to colored impurities.

  • Causality: The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a multi-step process that proceeds through nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates.[10][11] If the reaction is incomplete, these species may remain. Furthermore, these reactive intermediates can condense with each other to form colored azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds.

  • Solutions:

    • Ensure Complete Reaction: Use a sufficient excess of the reducing agent and allow adequate reaction time. Monitor the reaction closely by TLC or HPLC until no starting material or intermediates are visible.

    • Vigorous Stirring: Especially in heterogeneous reactions (like with Fe powder), ensure vigorous stirring to maintain good contact between the reagents.

    • Purification: Most of these colored impurities are less polar than the desired amine product and can often be removed effectively by column chromatography. Recrystallization can also be effective if the impurity levels are low.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred?

A: For laboratory-scale synthesis where purity is critical, Route B (Reduction of Nitro Precursor) is often preferred. The esterification of 2-chloro-5-nitrobenzoic acid is typically straightforward, and the subsequent reduction, while requiring careful choice of reagents to avoid dehalogenation, can be very clean and high-yielding.[12] Route A can be faster but optimizing the esterification of the amino acid can be challenging and may require more development work.[1]

Q: How can I best monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with 4:1 and adjusting as needed) is a good starting point.

  • Visualization: The starting materials, intermediates, and the final product are all UV active and can be visualized under a UV lamp (254 nm).[13]

  • Analysis:

    • In the esterification reaction , you should see the disappearance of the more polar carboxylic acid spot at the baseline and the appearance of the less polar ester spot with a higher Rf value.

    • In the reduction reaction , you will see the disappearance of the relatively nonpolar nitro-ester spot and the appearance of the more polar amino-ester spot, which will have a lower Rf value.

For more precise quantitative analysis, especially during process development, High-Performance Liquid Chromatography (HPLC) is the method of choice.[14]

Q: What is the most effective method for purifying the final product to >99% purity?

A: A two-step purification process is often most effective.

  • Recrystallization: This is an excellent first step to remove the bulk of impurities and obtain a crystalline solid. A common solvent system is ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form crystals.[15]

  • Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography on silica gel is highly effective for removing closely related impurities. A gradient elution from hexane to an ethyl acetate/hexane mixture is typically used.[5]

Q: Are there any critical safety precautions for these syntheses?

A: Yes, standard laboratory safety practices should be followed, with special attention to the following:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts with moisture to release HCl and SO₂ gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[16]

  • Strong Acids (H₂SO₄, HCl): Highly corrosive. Handle with care.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Raney Nickel is pyrophoric and must be handled as a slurry in water or ethanol; it should never be allowed to dry in the air. These reactions should only be performed by trained personnel using appropriate equipment.[9]

References

Technical Support Center: Methyl 5-amino-2-chlorobenzoate - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-amino-2-chlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to its stability and degradation. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the quality of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[3][4] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] It is also advisable to protect the compound from light, as aromatic amines and esters can be susceptible to photodegradation.

Q2: What are the known incompatibilities of this compound?

A2: this compound should be stored away from strong oxidizing agents.[5] The amino group present in the molecule can be susceptible to oxidation. Additionally, contact with strong acids or bases should be avoided as they can catalyze the hydrolysis of the methyl ester functional group.

Q3: What are the primary functional groups in this compound that are susceptible to degradation?

A3: The molecule has three main functional groups that can be prone to degradation under certain conditions:

  • Methyl Ester: This group is susceptible to hydrolysis, particularly in the presence of acids or bases, which would yield 5-amino-2-chlorobenzoic acid and methanol.[6][7]

  • Aromatic Amine: The primary amino group can be oxidized, leading to the formation of colored impurities. It can also be susceptible to photodegradation.

  • Chlorinated Aromatic Ring: While generally stable, the chloro-substituted benzene ring can undergo dechlorination under certain reductive or photolytic conditions.

Q4: Is this compound sensitive to light?

Section 2: Troubleshooting Guide for Stability Issues

This section provides a structured approach to identifying and resolving common degradation problems encountered during experimental work with this compound.

Issue 1: Discoloration of the solid compound or solutions.

Potential Cause: Oxidation of the aromatic amine group is a common cause of discoloration in anilines, often resulting in a yellowish or brownish appearance. This can be accelerated by exposure to air and light.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discoloration issues.

Experimental Protocol: Purity Check by HPLC-UV

  • Sample Preparation:

    • Prepare a stock solution of the discolored this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare a control solution using a fresh, un-discolored batch of the compound, if available.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Compare the chromatograms of the discolored sample and the control.

    • Look for the appearance of new peaks or a decrease in the area of the main peak in the discolored sample, which would indicate the presence of impurities.

Issue 2: Inconsistent results in aqueous reaction mixtures or formulations.

Potential Cause: Hydrolysis of the methyl ester group to the corresponding carboxylic acid (5-amino-2-chlorobenzoic acid) can occur, especially if the aqueous medium is acidic or basic. This change in the molecule's structure and polarity can significantly affect its reactivity and solubility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolysis-related issues.

Experimental Protocol: Monitoring Hydrolysis by HPLC

  • Forced Degradation Study (Hydrolysis):

    • Prepare solutions of this compound in 0.1 M HCl, water (as a control), and 0.1 M NaOH at a concentration of 0.1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize it if necessary, and dilute with the mobile phase.

  • HPLC Analysis:

    • Use the HPLC method described in the previous section.

    • Monitor for a decrease in the peak area of this compound and the appearance of a new, more polar peak corresponding to 5-amino-2-chlorobenzoic acid.

    • The identity of the new peak can be confirmed by comparing its retention time with that of a standard of 5-amino-2-chlorobenzoic acid or by using LC-MS to confirm the mass.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each condition to determine the rate of hydrolysis.

Table 1: Expected Relative Retention Times of Potential Degradants

CompoundExpected Relative Retention Time (RRT) vs. ParentPotential Cause of Formation
5-amino-2-chlorobenzoic acid< 1.0Hydrolysis
Oxidized derivativesVariable (often more polar)Oxidation
Photodegradation productsVariableExposure to light

Section 3: Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting stability data. Based on the chemical structure of this compound, the following degradation pathways can be anticipated:

G parent This compound hydrolysis 5-amino-2-chlorobenzoic acid + Methanol parent->hydrolysis H+ or OH- / H2O oxidation Oxidized Products (e.g., N-oxides, colored polymers) parent->oxidation [O] / Air / Light photodegradation Various Photoproducts parent->photodegradation hv (Light)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving "Methyl 5-amino-2-chlorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 5-amino-2-chlorobenzoate." This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile intermediate in their synthetic endeavors. Here, we address common challenges encountered during reactions with this compound, providing in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful.

Core Compound Characteristics

This compound is a substituted anthranilate derivative with three key functional groups: an amine, a chloro group, and a methyl ester. The interplay of these groups dictates its reactivity and potential side reactions. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing chloro and methyl ester groups deactivate it. The nucleophilic amino group is the primary site for reactions like acylation and alkylation. The chloro group, while generally less reactive than bromo or iodo substituents, can participate in cross-coupling reactions under optimized conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured to address specific problems you may encounter during common synthetic transformations involving this compound.

Section 1: N-Acylation Reactions

N-acylation is a frequent transformation performed on this compound to introduce a wide range of functionalities.

Question 1: I am getting a low yield in my N-acylation reaction. What are the possible causes and how can I improve it?

Answer: Low yields in N-acylation reactions are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate activation of the acylating agent.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature or time. If using a carboxylic acid, ensure your coupling agents (e.g., EDC, HOBt) are fresh and used in appropriate stoichiometric amounts.
Hydrolysis of Acylating Agent Acyl halides and anhydrides are sensitive to moisture and can hydrolyze, reducing the amount of reagent available for the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Solubility of Starting Material This compound may have limited solubility in certain aprotic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.Screen for a more suitable solvent that dissolves the starting material. Common solvents for acylation include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Gentle heating may also improve solubility.
Protonation of the Amine If the reaction conditions are acidic, the amino group can be protonated, rendering it non-nucleophilic and preventing acylation.Use a non-nucleophilic base (e.g., pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA)) to scavenge any acid generated during the reaction.

Question 2: My final product is impure, and I am struggling with purification. What are the likely side products?

Answer: Purification can be challenging due to the formation of side products with similar polarities to the desired N-acylated product.

Potential Side Product Formation Mechanism Troubleshooting and Purification Strategy
Unreacted Starting Material Incomplete reaction as discussed in the previous question.Drive the reaction to completion by using a slight excess of the acylating agent (1.1-1.2 equivalents). For purification, column chromatography with a gradient elution of ethyl acetate in hexanes is typically effective.
Diacylated Product Under forcing conditions or with a large excess of a highly reactive acylating agent, a second acyl group may be added to the nitrogen.Use a controlled stoichiometry of the acylating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C). This side product is generally more non-polar and can be separated by column chromatography.
Hydrolysis of the Methyl Ester If the reaction is performed under basic conditions (e.g., with aqueous NaOH) or for prolonged periods at high temperatures, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[1]Avoid strongly basic aqueous conditions if the ester functionality is desired. If hydrolysis occurs, the resulting carboxylic acid will have a different polarity and can be separated by extraction with a basic aqueous solution or by column chromatography.
O-Acylation While less common for anilines, in some cases, acylation could occur at the ester oxygen, although this is generally unfavorable.This is highly unlikely under standard acylation conditions. Characterization by NMR and mass spectrometry will help identify unexpected products.
Experimental Protocol: General Procedure for N-Acylation

This protocol provides a starting point for the N-acylation of this compound with an acyl chloride.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2-1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Section 2: Suzuki-Miyaura Cross-Coupling Reactions

The chloro-substituent on this compound allows for its use in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, although it is less reactive than its bromo or iodo counterparts.[2]

Question 3: My Suzuki coupling reaction is not working, and I am recovering my starting material. What should I try?

Answer: The lower reactivity of the chloro group in Suzuki couplings often requires more specialized conditions.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The palladium catalyst may not be active enough to facilitate the oxidative addition of the aryl chloride. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]Use a more active catalyst system. This typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Buchwald precatalysts are also excellent choices.[3]
Inappropriate Base The choice of base is critical for the transmetalation step. Weaker bases like Na₂CO₃ may not be effective for less reactive aryl chlorides.Screen a range of bases. Stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective in these challenging couplings.
Low Reaction Temperature The oxidative addition of the C-Cl bond is often the rate-limiting step and may require higher temperatures to proceed at a reasonable rate.Increase the reaction temperature. Solvents with higher boiling points like 1,4-dioxane or toluene are often used for Suzuki couplings with aryl chlorides, with temperatures ranging from 80-110 °C.
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst.Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Question 4: I am observing significant side product formation in my Suzuki coupling. What are they and how can I minimize them?

Answer: Side reactions in Suzuki couplings can reduce the yield and complicate purification.

Potential Side Product Formation Mechanism Troubleshooting and Minimization Strategy
Homocoupling of Boronic Acid The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.Ensure the reaction is thoroughly deoxygenated. Using a 1:1 or slight excess of the boronic acid can also help.
Protodeboronation The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous base and at elevated temperatures.Use anhydrous conditions if possible. Alternatively, using boronic esters (e.g., pinacol esters) can reduce the rate of protodeboronation. Minimize reaction time once the starting material is consumed.
Dehalogenation The chloro group can be reduced to a hydrogen, leading to the formation of methyl 5-aminobenzoate.This can be a result of certain catalyst systems or impurities. Screening different ligands and palladium sources may help to minimize this side reaction.
Hydrolysis of the Methyl Ester As with acylation, prolonged reaction times at high temperatures in the presence of a strong base can lead to hydrolysis of the methyl ester.[1][4]Use the mildest effective base and the shortest possible reaction time. If the carboxylic acid is the desired product, this can be a planned step. Otherwise, purification by column chromatography will be necessary to separate the ester and the acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound.

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in N-Acylation

N_Acylation_Troubleshooting start Low Yield in N-Acylation check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_params Increase Time/Temp or Add More Reagent incomplete->increase_params Yes complete Reaction Complete incomplete->complete No increase_params->check_completion check_reagents Check Reagent Quality complete->check_reagents reagent_issue Reagent Issue? check_reagents->reagent_issue use_anhydrous Use Anhydrous Solvents/ Reagents reagent_issue->use_anhydrous Yes check_solubility Check Solubility reagent_issue->check_solubility No success Improved Yield use_anhydrous->success solubility_issue Solubility Issue? check_solubility->solubility_issue change_solvent Change Solvent or Gently Heat solubility_issue->change_solvent Yes solubility_issue->success No change_solvent->success

Caption: A decision-making workflow for troubleshooting low yields in N-acylation reactions.

Key Steps in Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)-Cl(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_biaryl ar_boronic Ar'-B(OR)₂ + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).

References

Technical Support Center: Catalyst Selection for Methyl 5-amino-2-chlorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for reactions involving Methyl 5-amino-2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile building block. Given its unique electronic and steric profile—an electron-rich aryl chloride with a coordinating amino group—successful cross-coupling requires a nuanced approach to catalyst system design.

This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding catalyst selection for this compound.

Q1: Why is this compound considered a "challenging" substrate for cross-coupling?

A1: The challenge arises from two primary features of the molecule:

  • Aryl Chloride Inertness: The Carbon-Chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult, requiring highly active catalyst systems.[1][2]

  • Electronic Properties: The presence of the electron-donating amino group further deactivates the aryl chloride towards oxidative addition. This electronic enrichment of the aromatic ring makes it less electrophilic and thus less reactive with the electron-rich Pd(0) catalyst.[1]

Q2: What is the best general class of catalysts for reactions with this substrate?

A2: For electron-rich aryl chlorides like this compound, the most effective catalysts are typically palladium complexes coordinated with bulky, electron-rich phosphine ligands. These ligands, often from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos), are crucial for promoting the challenging oxidative addition step and facilitating the final reductive elimination to release the product.[3][4] The use of pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended over in-situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they provide greater consistency and higher activity.[5][6]

Q3: Do I need to protect the amino group before running a cross-coupling reaction?

A3: In most cases, with modern catalyst systems, no . While the free amino group can potentially coordinate to the palladium center, the steric bulk of modern biarylphosphine ligands effectively creates a coordination sphere around the metal that disfavors this interaction, preventing catalyst inhibition.[7][8] Avoiding a protection-deprotection sequence improves atom economy and shortens the synthetic route. However, if persistent low yields or catalyst deactivation are observed, N-protection (e.g., as a Boc-carbamate) can be considered as a troubleshooting step.[7]

Q4: Which is a better coupling partner for a Suzuki-Miyaura reaction: a boronic acid or a boronic ester (e.g., pinacol ester)?

A4: Both can be effective, but boronic esters (like MIDA or pinacol esters) often offer advantages. They are generally more stable, less prone to protodeboronation (a key side reaction), and can lead to more consistent and reproducible results, especially on a larger scale.[8] If you are experiencing issues with the purity or stability of your boronic acid, switching to its corresponding pinacol ester is a robust troubleshooting strategy.

Catalyst Selection & Troubleshooting Guide

This guide is structured in a problem-and-solution format to address specific issues encountered during experiments.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Your Suzuki-Miyaura reaction (C-C bond formation) with this compound shows a low yield of the desired biaryl product, with significant recovery of the starting material.

Potential Cause Scientific Rationale & Recommended Solutions
Ineffective Catalyst System The energy barrier for the oxidative addition of the electron-rich C-Cl bond is too high for the chosen catalyst. A more active system is required.[1] Solutions:Ligand Choice: Employ bulky, electron-rich biarylmonophosphine ligands. SPhos is an excellent and highly versatile starting point for this substrate class.[3] If SPhos is not effective, consider the even more electron-rich RuPhos. • Palladium Source: Use a modern palladium precatalyst, such as RuPhos-Pd-G3 or SPhos-Pd-G4. These precatalysts ensure efficient and rapid generation of the active Pd(0) species under the reaction conditions.[9]
Suboptimal Base The base is critical for activating the boronic acid/ester in the transmetalation step. An inappropriate choice of base (strength or solubility) can stall the catalytic cycle.[10] Solutions: • Screen a range of bases. Potassium phosphate (K₃PO₄) is often a reliable choice for Suzuki couplings. Cesium carbonate (Cs₂CO₃) is a stronger and often effective alternative.[8][11] Avoid strong bases like NaOtBu, which can promote side reactions.
Incorrect Solvent System Proper solvent choice is essential for solubility of all components (substrate, base, catalyst). Poor solubility can lead to a sluggish or incomplete reaction.[8] Solutions: • For Suzuki couplings, a mixture of an organic solvent and water is often optimal. A common and effective system is 1,4-dioxane with a small amount of water (e.g., 10:1 ratio).[12] Anhydrous solvents like toluene or 2-MeTHF can also be effective, particularly with K₃PO₄.[13]
Inadequate Temperature Aryl chloride couplings often require higher temperatures to overcome the activation energy for oxidative addition.[8] Solution: • Ensure the reaction temperature is adequate. A typical starting point is 80-110 °C. If conversion is low, a cautious increase in temperature may be beneficial, but be mindful of potential catalyst decomposition at excessive temperatures.
Issue 2: Low Yield in Buchwald-Hartwig Amination

Your Buchwald-Hartwig amination (C-N bond formation) to couple an amine with this compound is underperforming.

Potential Cause Scientific Rationale & Recommended Solutions
Mismatched Ligand/Substrate Pairing The requirements for C-N coupling can differ from C-C coupling. The nature of the incoming amine (primary, secondary, aliphatic, aromatic) heavily influences the ideal ligand choice.[5] Solutions:Ligand Choice: For coupling with primary or secondary alkylamines, BrettPhos is often a superior choice.[14] For coupling with anilines or other aryl amines, XPhos is a robust starting point.[15] • Palladium Source: Again, precatalysts are preferred. Consider using BrettPhos-Pd-G3 or XPhos-Pd-G3 for reliable results.[6]
Inappropriate Base Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine, forming the active nucleophile.[16] Solutions: • Strong alkoxide bases are standard. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] If your substrate is sensitive to NaOtBu, a weaker base like K₃PO₄ or Cs₂CO₃ can be attempted, but this will likely require a more active catalyst and higher temperatures.
Solvent Quality These reactions are often highly sensitive to oxygen and water.[7] Solutions: • Use a dry, anhydrous, and thoroughly degassed aprotic solvent. Toluene and 1,4-dioxane are common choices. Ensure all reagents are anhydrous and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[2]
Issue 3: Formation of Hydrodechlorination Side Product

You observe the formation of Methyl 5-aminobenzoate, where the chlorine atom has been replaced by a hydrogen atom.

Potential Cause Scientific Rationale & Recommended Solutions
Reductive Dehalogenation Pathway This side reaction can compete with the desired cross-coupling. It can be promoted by certain ligands, bases, or the presence of hydride sources (e.g., water with certain bases).[7] Solutions:Ligand Choice: Bulky, electron-rich ligands like SPhos or XPhos generally favor the desired reductive elimination over hydrodechlorination.[7] • Base Selection: Use a milder base if possible. For Suzuki reactions, switch from alkoxides to carbonates or phosphates.[7] • Ensure Anhydrous Conditions: For Buchwald-Hartwig reactions, ensure all reagents and solvents are strictly anhydrous to minimize potential hydride sources.[13]

Visualized Workflows & Mechanisms

Catalyst Selection Workflow

This diagram provides a decision-making framework for selecting an appropriate starting point for your catalyst system.

G cluster_start Reaction Goal cluster_suzuki Suzuki-Miyaura (C-C Coupling) cluster_buchwald Buchwald-Hartwig (C-N Coupling) start Select Reaction Type for This compound suzuki_ligand Select Ligand: Start with SPhos or RuPhos start->suzuki_ligand C-C Bond buchwald_amine Identify Amine Type start->buchwald_amine C-N Bond suzuki_pd Select Pd Source: RuPhos-Pd-G3 or SPhos-Pd-G4 suzuki_base Select Base: K₃PO₄ or Cs₂CO₃ suzuki_solvent Select Solvent: Dioxane/H₂O or Toluene buchwald_ligand1 Alkylamine: Use BrettPhos buchwald_amine->buchwald_ligand1 Primary or Secondary buchwald_ligand2 Arylamine: Use XPhos buchwald_amine->buchwald_ligand2 Aromatic buchwald_pd Select Pd Source: Use corresponding G3 Precatalyst buchwald_ligand1->buchwald_pd buchwald_ligand2->buchwald_pd buchwald_base Select Base: NaOtBu buchwald_pd->buchwald_base G pd0 LₙPd(0) Active Catalyst pd2 Lₙ(Ar)Pd(II)-Cl Complex pd0->pd2 Ar-Cl Rate-limiting for Aryl Chlorides ox_add_node ox_add Oxidative Addition (Ar-Cl) pd2_couple Lₙ(Ar)Pd(II)-R Complex pd2->pd2_couple Boronic Acid + Base or Amine + Base trans_node trans Transmetalation (Suzuki) or Amine Coordination (B-H) pd2_couple->pd0 Ar-R Product Forms C-C or C-N Bond red_elim_node red_elim Reductive Elimination

References

Technical Support Center: Solvent Effects on Methyl 5-amino-2-chlorobenzoate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 5-amino-2-chlorobenzoate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in the reactivity of this versatile intermediate.

Introduction

This compound is a key building block in the synthesis of numerous pharmaceutical compounds, including the non-nucleoside reverse transcriptase inhibitor Nevirapine.[1][2] The reactivity of this molecule is significantly influenced by the choice of solvent, which can affect reaction rates, yields, and even the formation of side products. This guide will explore the causality behind these solvent effects in common reactions such as nucleophilic aromatic substitution (SNAr), acylation, and diazotization.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider when selecting a solvent?

This compound is a crystalline solid with a melting point of 66-68 °C.[3] It is soluble in methanol.[4] The molecule possesses both an electron-donating amino group and an electron-withdrawing chloro group on the benzene ring. The amino group increases the electron density of the ring, making it more susceptible to electrophilic attack, while also being a nucleophilic center itself.[5][6] Conversely, the chloro group is a deactivating meta-director in electrophilic substitution but an ortho, para-director in nucleophilic aromatic substitution. The interplay of these groups, along with the ester functionality, dictates its reactivity, which is highly dependent on the solvent's polarity and proticity.[7][8]

Q2: How does solvent polarity affect nucleophilic aromatic substitution (SNAr) reactions with this compound?

In SNAr reactions, a nucleophile replaces the chlorine atom. This reaction typically proceeds through a polar, negatively charged intermediate called a Meisenheimer complex.[9] The stability of this intermediate is crucial for the reaction to proceed.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the preferred choice for SNAr reactions.[10] They can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. Furthermore, their high polarity helps to stabilize the charged Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction.[9] For instance, in the synthesis of a Nevirapine precursor, a polar aprotic solvent like diglyme is used to facilitate the reaction.[11]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can hydrogen bond with the nucleophile, which can decrease its nucleophilicity and slow down the reaction. However, they are excellent at solvating both the cation and the anion of the nucleophile salt and can also stabilize the Meisenheimer complex. The overall effect depends on the specific nucleophile and substrate.[9] In some cases, aqueous mixtures can be effective and offer a "greener" alternative.[12][13]

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for SNAr reactions as they cannot effectively stabilize the charged Meisenheimer intermediate, leading to very slow reaction rates.[14]

Q3: I'm observing low yields in my acylation reaction of the amino group. Could the solvent be the issue?

Yes, the solvent plays a critical role in the acylation of the amino group of this compound.

  • Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile): These are often good choices. They are relatively unreactive towards the acylating agent and can dissolve both the substrate and the reagent. The choice among them may depend on the specific acylating agent and the required reaction temperature.

  • Basic Solvents (e.g., Pyridine): Pyridine can act as both a solvent and a base to neutralize the acid byproduct (e.g., HCl) formed during the reaction, driving the equilibrium towards the product. However, pyridine can sometimes be difficult to remove during workup.

  • Protic Solvents (e.g., alcohols): These should generally be avoided as they can react with the acylating agent, leading to undesired side products and consumption of the reagent.

Q4: My diazotization of this compound followed by a Sandmeyer reaction is giving inconsistent results. How can I troubleshoot this with solvent selection?

Diazotization involves the reaction of the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[15] The subsequent Sandmeyer reaction uses a copper(I) salt to replace the diazonium group with a nucleophile.[16][17]

  • Solvent for Diazotization: This step is almost always carried out in an aqueous acidic solution (e.g., HCl, H₂SO₄). The solvent must be able to dissolve the amine salt and the sodium nitrite. Low temperatures (0-5 °C) are crucial to prevent the premature decomposition of the unstable diazonium salt.[15]

  • Solvent for Sandmeyer Reaction: The choice of solvent for the Sandmeyer reaction depends on the nucleophile being introduced.

    • For halogenation , the reaction is often carried out in the corresponding hydrohalic acid. More recently, organic solvents like acetonitrile have been used.[18]

    • For cyanation , an aqueous solution of CuCN is typically used.

    • It's important to note that some Sandmeyer reactions can be performed without organic solvents, which is a significant advantage from an environmental perspective.[19][20]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Explanation Recommended Solution
Inappropriate Solvent Polarity The charged Meisenheimer intermediate is not sufficiently stabilized.Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[10][21] If using a protic solvent, consider adding a polar aprotic co-solvent.
Poor Solubility of Reactants One or more reactants are not fully dissolved, limiting the reaction rate.Choose a solvent in which all reactants are soluble at the reaction temperature. Gentle heating or sonication may help. For instance, diglyme is used in some nevirapine syntheses due to its high boiling point and good solvating properties.[11]
Solvent-Nucleophile Interaction Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.Use a polar aprotic solvent. If a protic solvent is necessary, consider using a stronger or more concentrated nucleophile.
Presence of Water Trace amounts of water can hydrolyze starting materials or intermediates.Use anhydrous solvents and reagents. Dry the glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Side Product Formation in Acylation
Potential Cause Explanation Recommended Solution
Reaction with Protic Solvent The acylating agent is reacting with the alcohol or water solvent.Switch to an aprotic solvent such as DCM, THF, or acetonitrile.
Diacylation Both hydrogen atoms on the amino group are being acylated.This is less common but can occur with highly reactive acylating agents. Use a less reactive acylating agent or control the stoichiometry carefully. The solvent choice is less likely to be the primary cause.
Ring Acylation (Friedel-Crafts) The aromatic ring is being acylated.This is unlikely under standard acylation conditions for an amine due to the deactivating effect of the resulting amide. However, if using a strong Lewis acid catalyst, consider a milder catalyst or a different synthetic route.
Issue 3: Decomposition During Diazotization/Sandmeyer Reaction
Potential Cause Explanation Recommended Solution
Diazonium Salt Instability The diazonium salt is decomposing before it can react in the Sandmeyer step.Maintain a low temperature (0-5 °C) throughout the diazotization and addition to the Sandmeyer reaction mixture.[15] Ensure the acidic conditions are appropriate.
Solvent Incompatibility in Sandmeyer Step The solvent used for the Sandmeyer reaction is not suitable for the copper catalyst or the nucleophile.For halogenation, using the corresponding hydrohalic acid is a standard procedure. For other nucleophiles, ensure the solvent is compatible. Acetonitrile is a versatile solvent for many Sandmeyer reactions.[18]
Formation of Phenolic Byproducts The diazonium salt reacts with water to form a phenol.This is a common side reaction.[20] Minimize the amount of water if possible and work at low temperatures. In some cases, using a non-aqueous diazotization method may be necessary.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amine Nucleophile)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or diglyme).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0-3.0 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Flow for Solvent Selection in SNAr

G start Start: SNAr Reaction Planning check_reactivity Assess Reactivity of Nucleophile and Substrate start->check_reactivity high_reactivity High Reactivity check_reactivity->high_reactivity High low_reactivity Low Reactivity check_reactivity->low_reactivity Low consider_green Consider 'Green' Solvents (e.g., 2-MeTHF, aqueous mixtures) high_reactivity->consider_green polar_aprotic Choose Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) low_reactivity->polar_aprotic check_solubility Check Solubility of All Reagents at Reaction Temp. polar_aprotic->check_solubility consider_green->check_solubility soluble All Soluble check_solubility->soluble Yes insoluble Insoluble check_solubility->insoluble No proceed Proceed with Experiment soluble->proceed optimize_solvent Optimize Solvent System (e.g., co-solvents, different solvent) insoluble->optimize_solvent optimize_solvent->check_solubility

Caption: Decision tree for solvent selection in SNAr reactions.

Influence of Solvent on SNAr Reaction Coordinate

G cluster_0 Reaction Coordinate Diagram Reactants Reactants TS1_polar TS1 Reactants->TS1_polar  Polar Aprotic Solvent (Lower Activation Energy) TS1_nonpolar TS1 Reactants->TS1_nonpolar  Nonpolar Solvent (Higher Activation Energy) Products Products Int_polar Meisenheimer Intermediate TS1_polar->Int_polar  Polar Aprotic Solvent (Lower Activation Energy) TS2_polar TS2 Int_polar->TS2_polar  Polar Aprotic Solvent (Lower Activation Energy) TS2_polar->Products  Polar Aprotic Solvent (Lower Activation Energy) Int_nonpolar Meisenheimer Intermediate TS1_nonpolar->Int_nonpolar  Nonpolar Solvent (Higher Activation Energy) TS2_nonpolar TS2 Int_nonpolar->TS2_nonpolar  Nonpolar Solvent (Higher Activation Energy) TS2_nonpolar->Products  Nonpolar Solvent (Higher Activation Energy)

Caption: Effect of solvent polarity on SNAr reaction energy profile.

References

temperature optimization for "Methyl 5-amino-2-chlorobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-2-chlorobenzoate. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols, with a focus on the critical role of temperature optimization.

Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several synthetic routes. The choice of pathway often depends on the available starting materials, scalability, and desired purity profile. This guide will focus on the most common and challenging aspects of three primary synthetic strategies:

  • Route A: Chlorination of Methyl Anthranilate

  • Route B: Fischer Esterification of 2-amino-5-chlorobenzoic Acid

  • Route C: Reduction of Methyl 2-chloro-5-nitrobenzoate

Each route presents unique challenges where temperature control is a critical parameter for success.

Route A: Chlorination of Methyl Anthranilate

This direct approach involves the electrophilic chlorination of commercially available methyl anthranilate. While seemingly straightforward, controlling the regioselectivity and preventing over-chlorination are significant hurdles. Temperature plays a pivotal role in directing the reaction towards the desired 5-chloro isomer.

Troubleshooting and FAQs: Route A

Q1: My reaction yields a mixture of 3-chloro, 5-chloro, and 3,5-dichloro isomers. How can I improve the selectivity for the 5-chloro product?

A1: This is a classic selectivity issue in electrophilic aromatic substitution on a substituted benzene ring. The amino group is a strong activating, ortho-, para-director, while the ester group is a deactivating, meta-director. The outcome is highly dependent on the reaction conditions, especially temperature.

  • Low Temperature is Key: A patent for a similar synthesis highlights that conducting the chlorination at temperatures below -5°C can significantly favor the formation of the 5-chloro isomer and achieve high yields.[1] At low temperatures, the kinetic product is favored, which in this case is the less sterically hindered para-substituted product.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is also crucial. Milder chlorinating agents can offer better selectivity.

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity. Halogenated hydrocarbons are often used.[2]

Q2: I am observing a significant amount of di-chlorinated byproduct. What is the primary cause and how can it be mitigated?

A2: The formation of 3,5-dichloroanthranilate is a common issue and is often a result of the reaction temperature being too high.[2]

  • Temperature Control: As the reaction is exothermic, maintaining a consistently low temperature is critical. A reaction conducted at reflux, which can range from 0°C to 150°C depending on the solvent, is more likely to produce di-chlorinated byproducts.[2] Careful monitoring and control of the internal reaction temperature are essential.

  • Stoichiometry of the Chlorinating Agent: Using a slight excess of the chlorinating agent is necessary to drive the reaction to completion, but a large excess will promote di-chlorination. Precise control over the stoichiometry is therefore important.

Experimental Protocol: Temperature-Optimized Chlorination

This protocol is designed to maximize the yield of this compound while minimizing isomer and di-chlorinated byproduct formation.

Materials:

  • Methyl Anthranilate

  • Sodium Hypochlorite solution

  • Glacial Acetic Acid

  • Organic Solvent (e.g., Dichloromethane)

  • Water

Procedure:

  • In a reaction vessel, dissolve methyl anthranilate in a mixture of the organic solvent and water.

  • Cool the mixture to a temperature below -5°C using a suitable cooling bath (e.g., acetone/dry ice).

  • Slowly add a pre-chilled mixture of sodium hypochlorite solution and glacial acetic acid to the reaction vessel while vigorously stirring and maintaining the temperature below -5°C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to warm to room temperature.

  • Separate the organic phase, wash it with a suitable aqueous solution to remove any remaining acid, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary: Temperature Effects on Chlorination
Temperature RangeExpected OutcomeTroubleshooting Focus
< -5°C High yield of the desired 5-chloro isomer.[1]Maintaining consistent low temperature; preventing localized heating.
0°C to Room Temp. Increased formation of the 3-chloro isomer and di-chlorinated byproducts.Improving cooling efficiency; slower addition of reagents.
Reflux Temp. Significant mixture of isomers and di-chlorinated products.[2]Re-evaluating the synthetic strategy for better selectivity.

Route B: Fischer Esterification of 2-amino-5-chlorobenzoic Acid

This route involves the acid-catalyzed esterification of 2-amino-5-chlorobenzoic acid with methanol. As an equilibrium-controlled reaction, temperature management is crucial for driving the reaction to completion and avoiding side reactions.[3][4]

Troubleshooting and FAQs: Route B

Q1: My Fischer esterification reaction is not going to completion, and I have a low yield. What are the likely causes?

A1: Incomplete conversion in a Fischer esterification is a common problem and can be attributed to several factors:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction.[3][4] To shift the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used.[3][5] The alcohol often serves as the solvent as well.[3]

  • Insufficient Catalyst: The amino group on the starting material is basic and will react with the acid catalyst.[3] Therefore, a stoichiometric amount of the acid catalyst (e.g., sulfuric acid) is often required to ensure there is enough acid to protonate the carbonyl group of the carboxylic acid, which is a key step in the reaction mechanism.[3]

  • Presence of Water: Any water in the reaction mixture will shift the equilibrium back towards the starting materials. Ensure that anhydrous reagents and glassware are used.

  • Reaction Temperature and Time: The reaction may require prolonged heating at reflux to reach completion. Increasing the reaction time or temperature can help to drive the reaction forward.[3]

Q2: I am observing the formation of a significant amount of a high-melting point byproduct. What could it be and how can I prevent it?

A2: The most likely byproduct is the corresponding amide, formed by the N-acylation of the amino group of one molecule with the carboxylic acid of another.

  • Avoid Excessively High Temperatures: While higher temperatures can increase the reaction rate, they can also promote the formation of the amide byproduct.[3] It is important to maintain a gentle reflux and not to overheat the reaction mixture.

  • Excess Alcohol: Using a large excess of methanol ensures that it is the primary nucleophile, outcompeting the amino group of another molecule.[3]

Experimental Protocol: Optimized Fischer Esterification

Materials:

  • 2-amino-5-chlorobenzoic Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-chlorobenzoic acid in a large excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • With stirring, carefully and slowly add concentrated sulfuric acid (approximately 1.0-1.5 molar equivalents) dropwise.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (the boiling point of methanol is ~65°C) using a heating mantle or oil bath.[6]

  • Monitor the reaction by TLC until the starting material is consumed. This may take several hours to overnight.[7]

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization.

Workflow Diagram: Fischer Esterification

Fischer_Esterification cluster_reaction Reaction cluster_workup Workup & Purification start 2-amino-5-chlorobenzoic Acid + Anhydrous Methanol catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux at ~65°C catalyst->reflux quench Quench with Ice Water reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify product This compound purify->product

Caption: Workflow for the Fischer Esterification of 2-amino-5-chlorobenzoic Acid.

Route C: Reduction of Methyl 2-chloro-5-nitrobenzoate

This route involves the initial synthesis of Methyl 2-chloro-5-nitrobenzoate followed by the reduction of the nitro group to an amine. Temperature control is critical during the initial nitration step to ensure the correct isomer is formed.

Troubleshooting and FAQs: Route C

Q1: The nitration of o-chlorobenzoic acid gives me a mixture of isomers. How can I improve the selectivity for the desired 2-chloro-5-nitrobenzoic acid?

A1: The nitration of o-chlorobenzoic acid can yield both the 2-chloro-5-nitro and the 2-chloro-3-nitro isomers. Controlling the reaction temperature is the most critical factor for maximizing the yield of the desired 5-nitro isomer.

  • Low-Temperature Nitration: The nitration should be carried out at a low temperature, typically between 0°C and 5°C.[8] Higher temperatures will lead to the formation of more of the undesired 3-nitro isomer.

  • Controlled Addition of Nitrating Agent: The nitrating agent (a mixture of nitric acid and sulfuric acid) should be added slowly to the solution of o-chlorobenzoic acid in sulfuric acid while maintaining the low temperature. This helps to dissipate the heat generated during the exothermic reaction.

Q2: The reduction of the nitro group is sluggish or incomplete. What can I do to improve the conversion?

A2: Incomplete reduction of the nitro group can be due to several factors:

  • Catalyst Activity: If using a catalytic hydrogenation method (e.g., with Raney Nickel or Palladium on carbon), ensure the catalyst is active.[9] A freshly activated catalyst often gives the best results.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure an adequate pressure of hydrogen is maintained throughout the reaction.

  • Reaction Temperature: While many nitro group reductions proceed well at room temperature, gentle heating may be required to drive the reaction to completion. However, be cautious as excessive heat can lead to side reactions.

  • Choice of Reducing Agent: If catalytic hydrogenation is not effective, other reducing agents such as tin(II) chloride in the presence of hydrochloric acid can be used.

Experimental Protocol: Synthesis and Reduction

Part 1: Synthesis of Methyl 2-chloro-5-nitrobenzoate

  • Nitration: Dissolve o-chlorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5°C. Slowly add a mixture of nitric acid and sulfuric acid while maintaining the temperature in this range.[8] After the addition is complete, stir the reaction for several hours at 0-5°C. Pour the reaction mixture onto ice to precipitate the crude 2-chloro-5-nitrobenzoic acid. Filter and wash the solid with cold water.

  • Esterification: The crude 2-chloro-5-nitrobenzoic acid can be esterified using a similar Fischer esterification protocol as described in Route B, or by reaction with dimethyl sulfate in the presence of a base. A literature procedure describes refluxing 5-chloro-2-nitrobenzoic acid with dimethyl sulfate and potassium carbonate in acetone for 30 minutes.[10]

Part 2: Reduction of Methyl 2-chloro-5-nitrobenzoate

  • Dissolve Methyl 2-chloro-5-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of a suitable hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature overnight.[9]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization.

Troubleshooting Logic Diagram: Synthesis and Reduction

Reduction_Troubleshooting cluster_nitration Nitration Issues cluster_reduction Reduction Issues cluster_purity Final Product Purity Isomer_Impurity High Isomer Impurity Temp_Control Check Temperature Control (Maintain 0-5°C) Isomer_Impurity->Temp_Control Slow_Addition Ensure Slow Addition of Nitrating Agent Isomer_Impurity->Slow_Addition Incomplete_Reduction Incomplete Reduction Catalyst_Activity Check Catalyst Activity Incomplete_Reduction->Catalyst_Activity H2_Pressure Check Hydrogen Pressure Incomplete_Reduction->H2_Pressure Reaction_Time Increase Reaction Time/Gentle Warming Incomplete_Reduction->Reaction_Time Low_Purity Low Purity of Final Product Recrystallization Optimize Recrystallization Solvent and Procedure Low_Purity->Recrystallization Chromatography Consider Column Chromatography Low_Purity->Chromatography

Caption: Troubleshooting logic for the synthesis of this compound via the reduction route.

References

Technical Support Center: Preventing Decomposition of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 5-amino-2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the decomposition of this important chemical intermediate. Our goal is to equip you with the knowledge to ensure the stability and integrity of this compound throughout your experiments.

Introduction to the Stability of this compound

This compound is a substituted aromatic amine and a methyl ester. This bifunctional nature makes it susceptible to specific degradation pathways, primarily the oxidation of the amino group and hydrolysis of the ester group. Like many aniline derivatives, it can be sensitive to air, light, and heat, which can lead to the formation of colored impurities and a decrease in purity.[1] The ester functional group can undergo hydrolysis under both acidic and basic conditions.[2] Understanding these potential decomposition routes is the first step in preventing them.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the handling, storage, and use of this compound.

Storage and Handling

Question 1: My solid this compound has developed a yellow or brownish tint. What is the cause and is it still usable?

Answer: The discoloration of your this compound is a common indicator of oxidation of the aniline functional group.[1] Exposure to air and light can initiate this process, leading to the formation of colored impurities. While freshly purified aniline is an almost colorless oil, exposure to air results in gradual darkening to yellow or red, due to the formation of strongly colored, oxidized impurities.[1]

  • Causality: The amino group (-NH2) on the benzene ring is electron-rich and susceptible to oxidation. This can lead to the formation of various colored byproducts, including azoxybenzenes and nitrobenzenes.

  • Usability: The usability of the discolored reagent depends on the requirements of your experiment. For sensitive reactions, the presence of these impurities could lead to side reactions or lower yields. It is recommended to assess the purity of the material using an analytical technique like HPLC before use. If the purity is no longer acceptable, purification by recrystallization may be necessary.

  • Prevention: To prevent discoloration, store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place.[3]

Question 2: What are the ideal long-term storage conditions for this compound?

Answer: The ideal long-term storage conditions aim to minimize exposure to factors that can cause degradation. Based on safety data sheets and general chemical principles, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2–8 °C[3]Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Nitrogen or Argon)[3]Prevents oxidation of the amino group.
Light Amber glass vial or stored in the darkMinimizes light-induced degradation (photolysis).
Container Tightly sealed containerPrevents exposure to air and moisture.

Experimental Troubleshooting

Question 3: I am running a reaction in a basic solution and my yield of the desired product is low. I also see a new, more polar spot on my TLC plate. What could be happening?

Answer: The observation of a new, more polar species in a basic reaction medium strongly suggests the hydrolysis of the methyl ester to the corresponding carboxylate salt (5-amino-2-chlorobenzoate). This reaction, known as saponification, is irreversible and is a common pathway for ester degradation in the presence of a base like sodium hydroxide.[1]

  • Causality: The hydroxide ions in the basic solution act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond and the formation of a carboxylate salt and methanol.

  • Identification: The resulting carboxylic acid is significantly more polar than the starting ester, which is why it appears as a more polar spot on a TLC plate (lower Rf value) and would have a shorter retention time on a reverse-phase HPLC column.[4] You can confirm this by running a co-spot on your TLC with a small sample of the starting material that has been intentionally hydrolyzed with a base.

  • Prevention: If the ester functionality is crucial for your desired product, avoid prolonged exposure to strong basic conditions, especially at elevated temperatures. If a base is necessary, consider using a non-nucleophilic or sterically hindered base. Alternatively, protect the ester group before subjecting the molecule to basic conditions, although this adds extra steps to your synthesis.

Question 4: My HPLC analysis of a reaction mixture shows several unexpected peaks after exposure to ambient light. What is the likely cause?

Answer: The appearance of multiple new peaks after exposure to light suggests that your compound is undergoing photodegradation. Aminobenzoates are known to be susceptible to degradation upon exposure to UV light.[1]

  • Causality: The aromatic ring and amino group can absorb UV radiation, leading to the formation of excited states that can then undergo various reactions, including oxidation and rearrangement, to form a variety of photoproducts. The pH of the solution can also influence the rate of photodegradation.[5]

  • Identification: Identifying these photoproducts often requires advanced analytical techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to determine their molecular weights.[4]

  • Prevention: Protect your reaction and any solutions of this compound from light by using amber glassware or by wrapping your glassware in aluminum foil. Work in a fume hood with the sash down to minimize exposure to overhead laboratory lighting.

In-Depth Technical Guides
Primary Degradation Pathways

The two primary modes of decomposition for this compound are hydrolysis and oxidation.

References

Validation & Comparative

A Comparative Guide for Researchers: Methyl 5-amino-2-chlorobenzoate vs. Methyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical intermediates and building blocks for organic synthesis, isomeric purity and a deep understanding of substituent effects are paramount. This guide provides an in-depth, objective comparison of two critical positional isomers: Methyl 5-amino-2-chlorobenzoate and Methyl 2-amino-5-chlorobenzoate. Aimed at researchers, scientists, and professionals in drug development, this document delves into their synthesis, spectroscopic fingerprints, physicochemical properties, and relative reactivity, supported by experimental data and detailed protocols.

Structural and Physicochemical Distinctions

The seemingly subtle shift in the positions of the amino and chloro substituents on the methyl benzoate core imparts significant differences in the electronic and steric environments of these molecules. These differences manifest in their physical properties, spectral characteristics, and chemical reactivity.

This compound (CAS: 42122-75-8) features a chloro group ortho to the methyl ester and an amino group meta to it. In contrast, Methyl 2-amino-5-chlorobenzoate (CAS: 5202-89-1) has the amino group ortho to the ester and the chloro group para to the amino group.[1][2]

PropertyThis compoundMethyl 2-amino-5-chlorobenzoate
Molecular Formula C₈H₈ClNO₂C₈H₈ClNO₂
Molecular Weight 185.61 g/mol [1]185.61 g/mol [3]
CAS Number 42122-75-8[1]5202-89-1[3]
Melting Point Not available66-68 °C[4]
Boiling Point Not available168-170 °C at 22 mmHg[4]
pKa (Predicted) 2.81 ± 0.10[5]1.76 ± 0.10[4]
LogP (Predicted) Not available2.29[6]
Solubility Soluble in Methanol[5]Soluble in Methanol[4]

Synthesis and Purification Protocols

The synthesis of these isomers typically involves the esterification of the corresponding aminobenzoic acid precursors. The choice of synthetic route can be critical in preventing side reactions and ensuring high purity.

Synthesis of this compound

This synthesis proceeds via the esterification of 5-amino-2-chlorobenzoic acid.

Synthesis of this compound cluster_0 Step 1: Esterification 5-amino-2-chlorobenzoic_acid 5-Amino-2-chlorobenzoic Acid Reflux Reflux 5-amino-2-chlorobenzoic_acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Methyl_5-amino-2-chlorobenzoate This compound Reflux->Methyl_5-amino-2-chlorobenzoate Fischer Esterification

Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-amino-2-chlorobenzoic acid (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (1.0-1.2 eq) with cooling.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis of Methyl 2-amino-5-chlorobenzoate

A common route to this isomer involves the esterification of 2-amino-5-chlorobenzoic acid.[7]

Synthesis of Methyl 2-amino-5-chlorobenzoate cluster_1 Step 1: Esterification 2-amino-5-chlorobenzoic_acid 2-Amino-5-chlorobenzoic Acid Reflux Reflux 2-amino-5-chlorobenzoic_acid->Reflux Methanol Methanol Methanol->Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reflux Methyl_2-amino-5-chlorobenzoate Methyl 2-amino-5-chlorobenzoate Reflux->Methyl_2-amino-5-chlorobenzoate Esterification

Synthesis of Methyl 2-amino-5-chlorobenzoate.

Experimental Protocol:

  • Reaction Setup: Suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in methanol (10 eq).

  • Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride (1.5 eq) dropwise.

  • Reflux: Remove the ice bath and heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitored by TLC).[7]

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the product.[7]

Spectroscopic Comparison: Identifying Your Isomer

The distinct substitution patterns of the two isomers lead to clear differences in their NMR, IR, and mass spectra, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly diagnostic.

  • This compound: The proton ortho to the amino group is expected to be the most upfield, while the proton between the chloro and ester groups will be the most downfield.

  • Methyl 2-amino-5-chlorobenzoate: The proton ortho to the ester and meta to the chlorine will be a doublet, the proton ortho to the chlorine and meta to the amino group will be a doublet of doublets, and the proton ortho to the amino group and meta to the chlorine will be a doublet. A patent provides the following ¹H NMR data (300M, CDCl₃): δ (ppm) 3.88 (s, 3H, CH₃), 5.01 (s, 2H, NH₂), 6.72 (d, 1H, ArH), 7.16 (d, 1H, ArH), 7.54 (s, 1H, ArH).[5]

¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro and ester groups.

  • This compound: The carbon bearing the amino group will be significantly shielded (lower ppm) compared to the other aromatic carbons.

  • Methyl 2-amino-5-chlorobenzoate: The carbon attached to the amino group will be shielded, while the carbon attached to the chloro group will be deshielded.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹). The precise positions of these bands may differ slightly due to the different electronic environments. For Methyl 2-amino-5-chlorobenzoate, an FTIR spectrum is available on PubChem.[8]

Mass Spectrometry (MS)

Both isomers will show a molecular ion peak (M⁺) at m/z 185 and an M+2 peak at m/z 187 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom. The fragmentation patterns may differ based on the relative positions of the substituents, potentially allowing for differentiation. A GC-MS spectrum for Methyl 2-amino-5-chlorobenzoate is available on PubChem.[8]

Comparative Reactivity: An Application Scientist's Perspective

The differing electronic and steric landscapes of these two isomers dictate their reactivity in common synthetic transformations.

Nucleophilicity of the Amino Group

The amino group in Methyl 2-amino-5-chlorobenzoate is expected to be more nucleophilic than in This compound . This is due to the following factors:

  • Electronic Effects: In the 2-amino isomer, the electron-donating amino group and the electron-withdrawing ester group are ortho to each other, leading to potential intramolecular hydrogen bonding which can reduce the availability of the nitrogen lone pair. However, the chloro group is para to the amino group, and its electron-withdrawing inductive effect is somewhat counteracted by its weak resonance donation. In the 5-amino isomer, the strongly electron-withdrawing chloro group is ortho to the ester and meta to the amino group, exerting a significant deactivating inductive effect on the ring and the amino group.

  • Steric Hindrance: The amino group in the 2-amino isomer is ortho to the bulky methyl ester group, which can sterically hinder its approach to electrophiles. The amino group in the 5-amino isomer is less sterically encumbered.

Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution will be markedly different.

  • This compound: The amino group is a strong activating and ortho, para-director. The positions ortho to the amino group (C4 and C6) are the most likely sites for substitution.

  • Methyl 2-amino-5-chlorobenzoate: The amino group is also the dominant directing group. The position para to the amino group is blocked by the chlorine. Therefore, substitution is most likely to occur at the position ortho to the amino group (C3).

Experimental Protocol: Comparative N-Acylation

To experimentally validate the difference in nucleophilicity, a competitive acylation reaction can be performed.

Competitive Acylation Workflow cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Analysis Isomer_Mix Equimolar mixture of This compound and Methyl 2-amino-5-chlorobenzoate Reaction Stir at 0°C to RT Isomer_Mix->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Non-nucleophilic base (e.g., Pyridine) Base->Reaction Acylating_Agent Limiting amount of Acetyl Chloride (0.5 eq) Acylating_Agent->Reaction Quench Quench with water Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Analysis_Step Analyze product ratio by ¹H NMR or GC-MS Extraction->Analysis_Step

Workflow for a competitive N-acylation experiment.

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of this compound and Methyl 2-amino-5-chlorobenzoate in dichloromethane (20 mL).

  • Add pyridine (2.2 mmol) and cool the mixture to 0 °C.

  • Slowly add a solution of acetyl chloride (0.5 mmol, the limiting reagent) in dichloromethane (5 mL).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the crude product mixture by ¹H NMR spectroscopy or GC-MS to determine the ratio of the two N-acetylated products. The isomer that forms the major product is the more reactive nucleophile.

Applications in Drug Development and Synthesis

Both isomers serve as valuable building blocks in the synthesis of complex organic molecules.

  • Methyl 2-amino-5-chlorobenzoate is a known key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[9] Its utility lies in its potential to be elaborated into heterocyclic systems, a common motif in many drugs.

  • This compound , while less commonly cited in readily available literature, offers a different substitution pattern that can be exploited for the synthesis of novel compounds where specific regiochemistry is required.

Safety and Handling

Both compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methyl 2-amino-5-chlorobenzoate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

  • Specific safety data for This compound is less readily available, but it should be handled with similar precautions as its isomer.

Conclusion

While this compound and Methyl 2-amino-5-chlorobenzoate share the same molecular formula, their distinct substitution patterns lead to significant differences in their physicochemical properties and chemical reactivity. A thorough understanding of these differences, supported by the spectroscopic and experimental data presented in this guide, is essential for researchers to effectively utilize these isomers in their synthetic endeavors. The choice between these two building blocks will ultimately depend on the specific synthetic strategy and the desired regiochemical outcome.

References

A Senior Application Scientist's Guide to the Synthesis of Aminobenzoate Isomers: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical sciences and organic synthesis, the three isomers of aminobenzoic acid—ortho, meta, and para—serve as foundational building blocks for a multitude of active pharmaceutical ingredients (APIs). The seemingly subtle shift in the position of the amino group on the benzoic acid scaffold dramatically alters the molecule's physicochemical properties, reactivity, and, consequently, its utility in drug design and synthesis. This guide provides an in-depth comparison of ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA), offering insights into their synthesis, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: The Isomeric Influence

The spatial arrangement of the amino and carboxyl groups dictates the distinct physical and chemical characteristics of each isomer, which in turn affects their solubility, acidity, and interaction with biological targets.[1][2] Understanding these nuances is paramount for their effective application in research and development.[1]

Property2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid4-Aminobenzoic Acid (PABA)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point 146.5 °C173 °C187-189 °C
Water Solubility 3.5 mg/mL at 20 °C5.9 g/L at 15 °C4.7 g/L at 20 °C
pKa (carboxyl group) ~2.17~3.07~2.38-2.50
pKa (amino group) ~4.85~4.79~4.85-4.88
Appearance White to off-white crystalline powderWhite to brownish crystalline powderWhite to slightly yellow crystalline solid

Table 1: Comparative Physicochemical Properties of Aminobenzoic Acid Isomers.[1]

The differences in acidity, for instance, can be attributed to intramolecular hydrogen bonding in the ortho isomer, which influences the ease of proton abstraction.[3][4]

A Comparative Look at Synthetic Routes

The synthetic pathways to each aminobenzoate isomer are distinct, reflecting the directing effects of the functional groups on the aromatic ring.

Ortho-Aminobenzoic Acid (Anthranilic Acid): The Hofmann Rearrangement Approach

The industrial synthesis of anthranilic acid predominantly relies on the Hofmann rearrangement of phthalamic acid, which is derived from phthalic anhydride.[5] This multi-step process is a classic example of amine synthesis.

Reaction Scheme:

Phthalic_Anhydride Phthalic Anhydride Phthalamic_Acid_Salt Sodium Phthalamate Phthalic_Anhydride->Phthalamic_Acid_Salt + NH3, NaOH Anthranilic_Acid Anthranilic Acid Phthalamic_Acid_Salt->Anthranilic_Acid + HOCl (Hofmann Rearrangement)

Caption: Industrial synthesis of anthranilic acid.

A related laboratory-scale synthesis involves the treatment of phthalimide with sodium hypobromite or hypochlorite in an alkaline solution.[5][6]

Experimental Protocol: Synthesis of Anthranilic Acid from Phthalimide

Objective: To synthesize anthranilic acid via the Hofmann rearrangement of phthalimide.

Materials:

  • Phthalimide

  • Sodium hydroxide (NaOH)

  • 10% Sodium hypochlorite (NaOCl) solution

  • Concentrated Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Ice

Procedure:

  • In a flask, dissolve 20g of NaOH in 100 mL of ice-cold water with stirring.[7]

  • To this solution, add 30g of phthalimide.[7]

  • Place the flask in an ice bath and add 157 mL of 10% sodium hypochlorite solution all at once while continuing to stir.[7]

  • Stir for an additional 15 minutes.[7]

  • Remove the ice bath and heat the solution to 75°C for 15 minutes.[7]

  • Cool the solution in an ice bath to approximately 10°C.[7]

  • Carefully neutralize the solution with concentrated HCl to a near-neutral pH.[7][8]

  • Slowly add glacial acetic acid with vigorous stirring to precipitate the anthranilic acid.[7][8]

  • Collect the precipitate by vacuum filtration and dry the product.[7]

Causality: The use of an ice bath in the initial steps is crucial to control the exothermic reaction. The Hofmann rearrangement is induced by the hypochlorite, which converts the amide to a primary amine with the loss of a carbon atom as carbon dioxide.[5] Precise pH control during precipitation is essential for maximizing the yield.[8]

Meta-Aminobenzoic Acid: The Nitro Reduction Pathway

The most common route to 3-aminobenzoic acid is the reduction of 3-nitrobenzoic acid.[9] This highlights a common strategy in aromatic synthesis where the directing effects of a nitro group are utilized, followed by its reduction to an amine.

Reaction Scheme:

3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Aminobenzoic_Acid 3-Aminobenzoic Acid 3-Nitrobenzoic_Acid->3-Aminobenzoic_Acid Reduction (e.g., H2/Pd, Fe/HCl)

Caption: Synthesis of 3-aminobenzoic acid.

A greener alternative involves a one-pot oxo-reduction of 3-nitrobenzaldehyde in subcritical water, catalyzed by carbonaceous bio-based materials.[10] This method avoids the use of harsh reducing agents.[10]

Experimental Protocol: One-Pot Synthesis of 3-Aminobenzoic Acid

Objective: To synthesize 3-aminobenzoic acid from 3-nitrobenzaldehyde using a green chemistry approach.[10]

Materials:

  • 3-Nitrobenzaldehyde

  • Activated carbon (e.g., NORIT GAC 12-40)

  • Deionized water

  • Batch reactor

Procedure:

  • Charge a 100 mL batch reactor with 55 mL of water, 10 mmol of 3-nitrobenzaldehyde, and 3-10 g of activated carbon.[10]

  • Seal the autoclave and heat it to 300-310°C, maintaining a pressure of 90 bar for 6 hours.[10]

  • After the reaction, cool the autoclave to 40°C.[10]

  • The aqueous phase can then be worked up to isolate the 3-aminobenzoic acid.

Causality: In this process, the subcritical water acts as both the solvent and a reactant, while the activated carbon catalyzes the reduction of the nitro group and the oxidation of the aldehyde group.[10] This method represents a more sustainable approach to the synthesis of this isomer.[10]

Para-Aminobenzoic Acid (PABA): Diverse Industrial Syntheses

Industrially, PABA is prepared through two primary routes: the reduction of 4-nitrobenzoic acid and the Hofmann degradation of the monoamide derived from terephthalic acid.[11] The choice of method often depends on the availability and cost of the starting materials.

Reaction Schemes:

cluster_0 Route 1: Reduction cluster_1 Route 2: Hofmann Degradation 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid PABA1 4-Aminobenzoic Acid 4-Nitrobenzoic_Acid->PABA1 Reduction Terephthalic_Acid_Monoamide Terephthalic Acid Monoamide PABA2 4-Aminobenzoic Acid Terephthalic_Acid_Monoamide->PABA2 Hofmann Degradation

Caption: Industrial routes to PABA.

Biosynthetically, PABA is produced from chorismate by bacteria, plants, and fungi.[11] This pathway is a target for sulfonamide antibiotics.[12]

Comparative Discussion of Synthetic Utility

IsomerCommon Starting Material(s)Key TransformationAdvantagesChallenges
Ortho Phthalic Anhydride/PhthalimideHofmann RearrangementReadily available starting material.[5] Well-established industrial process.[5]Multi-step synthesis. Requires careful control of reaction conditions.[7][8]
Meta 3-Nitrobenzoic AcidNitro Group ReductionRelatively straightforward reduction.Availability and synthesis of the starting nitro compound.
Para 4-Nitrobenzoic Acid, Terephthalic AcidNitro Group Reduction, Hofmann DegradationMultiple industrial routes provide flexibility.[11]May require separation from other isomers if starting from toluene nitration.[13]

The synthesis of the ortho isomer is well-optimized on an industrial scale, leveraging the inexpensive and abundant phthalic anhydride. The Hofmann rearrangement is a powerful transformation, but it requires careful handling of reagents and conditions.

The synthesis of the meta isomer is conceptually the simplest, relying on the reduction of a nitro group. The challenge lies in the initial nitration step of benzoic acid, which will produce a mixture of isomers requiring separation. Starting directly with 3-nitrobenzoic acid is more efficient.

The para isomer benefits from multiple synthetic strategies. The reduction of 4-nitrobenzoic acid is a common laboratory and industrial method. The Hofmann degradation of the monoamide of terephthalic acid offers an alternative route from a different feedstock.

Applications in Drug Development

The distinct structures of the aminobenzoate isomers translate into diverse pharmacological applications.

  • Ortho-Aminobenzoic Acid (Anthranilic Acid): Derivatives of anthranilic acid, such as mefenamic acid, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[12][14]

  • Meta-Aminobenzoic Acid: This isomer is less explored therapeutically compared to its ortho and para counterparts.[12] However, it serves as a crucial intermediate in the synthesis of various pharmaceuticals.[14]

  • Para-Aminobenzoic Acid (PABA): PABA is widely recognized for its role as a UVB-absorbing agent in sunscreens.[12] It is also a vital intermediate in the folate synthesis pathway in bacteria, making it a target for sulfonamide antibiotics.[12] Its potassium salt is used in the treatment of certain fibrotic skin disorders.[12]

Conclusion

The choice of an aminobenzoate isomer in synthesis is a critical decision that profoundly impacts the properties and biological activity of the final product. While the syntheses of the ortho and para isomers are well-established industrially, the meta isomer offers a more direct, albeit potentially less selective, route. The unique reactivity and biological roles of each isomer underscore the importance of understanding their distinct chemical personalities. This comparative guide provides a foundational understanding to aid researchers in navigating the synthetic landscape of these versatile building blocks, ultimately fostering the development of novel and more effective therapeutic agents.

References

A Comparative Guide to the Analytical Validation of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Methyl 5-amino-2-chlorobenzoate, a key intermediate in pharmaceutical synthesis.[1] The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement a robust, reliable, and compliant analytical method. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines and the United States Pharmacopeia (USP).[2][3][4][5][6]

The Critical Role of Analytical Validation

In pharmaceutical development, the validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][7] This ensures the reliability and accuracy of data submitted for regulatory approval.[2][7] For a compound like this compound, a validated analytical method is crucial for quantifying the active ingredient, identifying and quantifying impurities, and assessing stability.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as the most suitable primary method for the comprehensive analysis of this compound. Its applicability stems from the compound's chemical structure—a substituted benzene ring with polar functional groups (amino and ester) and a chromophore that allows for UV detection. This makes it amenable to reversed-phase HPLC, which is a powerful technique for separating and quantifying components in a mixture.

A Proposed Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. The development and validation of such a method are critical for stability studies.

Experimental Protocol: HPLC Method Validation

The validation of the HPLC method for this compound would follow the parameters set forth in ICH Q2(R2) and USP General Chapter <1225>.[2][3][6][8]

  • Specificity and Forced Degradation:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

    • Procedure:

      • Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

      • Subject the solutions to forced degradation conditions to intentionally degrade the analyte. Typical stress conditions include:

        • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

        • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.

        • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

        • Thermal Degradation: Heating the solid drug substance at 105°C for 48 hours.

        • Photolytic Degradation: Exposing the solution to UV light (e.g., 254 nm) for 24 hours.

      • Analyze the stressed samples by HPLC, using a photodiode array (PDA) detector to assess peak purity. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

    • Causality behind Experimental Choices: Forced degradation studies are designed to generate potential degradation products and demonstrate that the analytical method can separate them from the main analyte peak.[11] This is essential for a stability-indicating method.

  • Linearity:

    • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[9]

    • Procedure:

      • Prepare a stock solution of this compound of known concentration.

      • Prepare a series of at least five dilutions ranging from 50% to 150% of the expected working concentration.

      • Inject each concentration in triplicate and record the peak area.

      • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

    • Procedure:

      • Prepare a placebo mixture (if analyzing a formulated product).

      • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the working concentration).

      • Analyze each sample in triplicate.

      • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Levels of Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

    • Procedure (based on the signal-to-noise ratio):

      • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Causality behind Experimental Choices: Establishing LOD and LOQ is particularly important for impurity determination.

  • Robustness:

    • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure:

      • Vary parameters such as:

        • Flow rate (e.g., ±0.2 mL/min).

        • Mobile phase composition (e.g., ±2% organic phase).

        • Column temperature (e.g., ±5 °C).

        • pH of the mobile phase buffer (e.g., ±0.2 units).

      • Analyze the samples under these modified conditions and assess the impact on the results.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Data Summary: HPLC Method Validation
Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.The method is able to resolve the analyte from all degradation products and impurities.
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≈ 3:1e.g., 0.1 µg/mL
LOQ Signal-to-Noise Ratio ≈ 10:1e.g., 0.3 µg/mL
Robustness System suitability passes under all varied conditions.No significant impact on results from minor variations in method parameters.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Reporting Reporting Plan Define Validation Protocol (Based on ICH Q2(R2) & USP <1225>) Specificity Specificity & Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Plan->Specificity Step 1 Linearity Linearity (5 concentrations, n=3) Specificity->Linearity Step 2 Report Validation Report (Summarize data, assess against acceptance criteria) Specificity->Report Step 7 Accuracy Accuracy (Spiked Placebo at 3 levels) Linearity->Accuracy Step 3 Linearity->Report Step 7 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Step 4 Accuracy->Report Step 7 LOQ_LOD LOD & LOQ (Signal-to-Noise) Precision->LOQ_LOD Step 5 Precision->Report Step 7 Robustness Robustness (Varying parameters) LOQ_LOD->Robustness Step 6 LOQ_LOD->Report Step 7 Robustness->Report Step 7

Caption: A workflow diagram illustrating the key stages of HPLC method validation.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method for comprehensive analysis, other techniques have their place for specific applications.

Gas Chromatography (GC)
  • Applicability: GC could be a viable alternative for the analysis of this compound, particularly for assessing volatile impurities. The compound has a boiling point of 168-170 °C at 22 mmHg, suggesting it is sufficiently volatile for GC analysis.[12]

  • Comparison with HPLC:

    • Sample Preparation: GC may require derivatization of the amino group to improve peak shape and thermal stability, which adds a step to the sample preparation process compared to HPLC.

    • Selectivity: GC, especially when coupled with a mass spectrometer (GC-MS), can offer excellent selectivity and is a powerful tool for impurity identification.

    • Sensitivity: GC can be highly sensitive, often comparable to or exceeding HPLC for certain compounds.

    • Limitations: GC is not suitable for non-volatile or thermally labile degradation products, making it less ideal for a comprehensive stability-indicating assay compared to HPLC.

UV-Vis Spectrophotometry
  • Applicability: A simple UV-Vis spectrophotometric method could be developed for a basic assay of this compound in a pure form or in a simple formulation without interfering excipients. Methods based on diazotization and coupling reactions are common for aromatic amines and could be adapted.[13][14]

  • Comparison with HPLC:

    • Specificity: UV-Vis spectrophotometry is significantly less specific than HPLC. It would not be able to distinguish between the parent compound and its impurities or degradation products if they have overlapping absorption spectra. Therefore, it is not a stability-indicating method.

    • Throughput and Cost: Spectrophotometric methods are generally faster, simpler, and less expensive to perform than HPLC.

    • Applications: This method would be suitable for rapid, routine quality control where the impurity profile is well-established and controlled by other methods.

Conclusion

For the comprehensive analytical validation of this compound, a stability-indicating HPLC method is the most appropriate choice. It offers the necessary specificity, accuracy, and precision to meet stringent regulatory requirements for both bulk drug substance and finished product analysis. While Gas Chromatography is a valuable tool for identifying and quantifying volatile impurities, and UV-Vis Spectrophotometry can be used for simple, high-throughput assays, neither can match the versatility and robustness of HPLC for a complete validation package. The choice of analytical method should always be guided by its intended purpose, ensuring the generation of reliable and scientifically sound data.

References

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 5-amino-2-chlorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The structural elucidation of isomeric compounds is a critical challenge in chemical synthesis, particularly within the pharmaceutical and agrochemical industries where methyl aminobenzoate derivatives serve as key intermediates.[1][2] This guide provides a comprehensive spectroscopic comparison of Methyl 5-amino-2-chlorobenzoate and its positional isomers. By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we present a multi-faceted analytical approach. This document is designed for researchers, scientists, and drug development professionals, offering objective experimental data and field-proven insights to facilitate unambiguous isomer identification and characterization.

Introduction: The Challenge of Isomerism

Positional isomers of substituted benzene rings, such as the various forms of methyl amino-chlorobenzoate, often exhibit similar physical properties but can have vastly different chemical reactivity and biological activity. Their shared molecular formula (C₈H₈ClNO₂) and molecular weight (185.61 g/mol ) make them indistinguishable by basic mass spectrometry alone.[3][4] Therefore, a robust analytical strategy employing multiple spectroscopic techniques is not just beneficial, but essential for definitive structural assignment. This guide explains the causality behind using a combination of NMR, FT-IR, and MS to create a unique spectroscopic fingerprint for each isomer, ensuring confidence in synthetic outcomes and downstream applications.

Molecular Structures of Key Isomers

The primary isomers of interest are derived by rearranging the amino (-NH₂) and chloro (-Cl) substituents on the methyl benzoate scaffold. The substitution pattern directly influences the electronic environment of the molecule, which is the basis for their spectroscopic differentiation.

G cluster_0 This compound cluster_1 Methyl 2-amino-5-chlorobenzoate cluster_2 Methyl 2-amino-3-chlorobenzoate cluster_3 Methyl 4-amino-2-chlorobenzoate 5a2c 5a2c 2a5c 2a5c 2a3c 2a3c 4a2c 4a2c

Caption: Chemical structures of this compound and key isomers.

Comparative Spectroscopic Analysis

The strategic application of multiple spectroscopic techniques provides complementary information, allowing for a complete structural puzzle to be solved.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a direct map of the substitution pattern. The electron-donating amino group (-NH₂) tends to shield adjacent protons (shifting them upfield to lower ppm), while the electron-withdrawing chloro (-Cl) and methyl ester (-COOCH₃) groups deshield them (shifting them downfield to higher ppm).

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental, in CDCl₃)

Isomer Aromatic Protons (δ, ppm) & Multiplicity -NH₂ Protons (δ, ppm) -OCH₃ Protons (δ, ppm) Source(s)
This compound H-3: ~7.2 (d); H-4: ~6.7 (dd); H-6: ~6.6 (d) ~3.8 (br s) ~3.9 (s) Predicted
Methyl 2-amino-5-chlorobenzoate H-3: ~6.7 (d); H-4: ~7.2 (dd); H-6: ~7.8 (d) ~5.7 (br s) ~3.9 (s) [3][5]
Methyl 2-amino-3-chlorobenzoate H-4: ~7.4 (dd); H-5: ~6.6 (t); H-6: ~7.8 (dd) ~6.25 (s) ~3.86 (s) [1][6]
Methyl 4-amino-2-chlorobenzoate H-3: ~7.8 (d); H-5: ~6.6 (d); H-6: ~6.7 (dd) ~4.5 (br s) ~3.8 (s) Predicted[2]

| Methyl 2-amino-6-chlorobenzoate | H-3: ~6.8 (d); H-4: ~7.2 (t); H-5: ~6.6 (d) | ~5.0 (br s) | ~3.9 (s) | Predicted[7] |

  • Expert Interpretation : In Methyl 2-amino-3-chlorobenzoate, the proton at H-5 is a triplet because it is coupled to both H-4 and H-6.[1][6] In contrast, for the 5-amino-2-chloro isomer, none of the aromatic protons appear as a simple triplet. The broad singlet (-br s) for the -NH₂ protons is characteristic and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The number of distinct signals indicates the molecule's symmetry, and the chemical shifts reveal the electronic environment of each carbon atom. Carbons attached to electronegative atoms like chlorine and oxygen appear at higher chemical shifts (downfield).

Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)

Isomer Aromatic Carbons (δ, ppm) Carbonyl Carbon (C=O) (δ, ppm) Methyl Carbon (-OCH₃) (δ, ppm) Source(s)
This compound 8 signals expected ~166 ~52 Predicted
Methyl 2-amino-5-chlorobenzoate 110-150 ~168 ~52 [5]
Methyl 2-amino-3-chlorobenzoate 110-150 ~167 ~52 Predicted

| Methyl 4-amino-2-chlorobenzoate | 110-155 | ~167 | ~52 | Predicted |

  • Expert Interpretation : While all isomers will show a carbonyl signal around 166-168 ppm and a methyl signal around 52 ppm, the pattern of the six aromatic carbon signals is diagnostic.[5] The carbon directly bonded to chlorine (C-Cl) will typically appear around 125-135 ppm, while the carbon bonded to the amino group (C-N) will be in the 140-150 ppm range. The precise shifts are unique to each isomer's substitution pattern.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will show similar characteristic bands, subtle shifts in frequency and the fingerprint region (below 1500 cm⁻¹) can provide clues to the substitution pattern.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Comments Source(s)
Amino (-NH₂) N-H Stretch 3300 - 3500 Two distinct peaks for symmetric and asymmetric stretching. [8][9]
Ester (C=O) C=O Stretch 1680 - 1720 Strong, sharp absorption. Position can be affected by conjugation and hydrogen bonding. [8]
Aromatic Ring C=C Stretch 1450 - 1620 Multiple bands of varying intensity. [8]
Aromatic C-H C-H Bending (out-of-plane) 750 - 900 The pattern of these bands can sometimes be correlated with the ring substitution pattern. [8]

| Chloro (C-Cl) | C-Cl Stretch | 700 - 850 | Can be weak and may overlap with other signals. |[8] |

  • Expert Interpretation : The presence of two sharp peaks in the 3300-3500 cm⁻¹ region is a definitive confirmation of the primary amine (-NH₂).[8] The strong ester carbonyl peak around 1700 cm⁻¹ confirms the methyl ester functionality. While these are common to all isomers, intramolecular hydrogen bonding (e.g., between an ortho-amino group and the ester) can cause shifts in both the N-H and C=O stretching frequencies, providing a valuable clue for isomers like Methyl 2-amino-3-chlorobenzoate.[10]

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compound. For these isomers, the key diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.

  • Expected Result : For all isomers (C₈H₈ClNO₂), the mass spectrum will show:

    • [M]⁺ peak at m/z ≈ 185 (corresponding to the molecule with ³⁵Cl).

    • [M+2]⁺ peak at m/z ≈ 187 (corresponding to the molecule with ³⁷Cl).

    • The intensity of the peak at m/z 185 will be roughly three times that of the peak at m/z 187.[1][3]

  • Expert Interpretation : Observing this characteristic 3:1 isotopic pattern is conclusive evidence for the presence of a single chlorine atom in the molecule. While it does not differentiate the isomers, it confirms the elemental composition and serves as a crucial quality check.

Analytical Workflow and Experimental Protocols

A systematic workflow ensures reliable and reproducible results. The process involves careful sample preparation followed by sequential analysis using complementary techniques.

Caption: A validated workflow for the spectroscopic identification of isomers.

Protocol: NMR Data Acquisition

This protocol is a self-validating system, using an internal standard for chemical shift calibration, ensuring accuracy.[5]

  • Sample Preparation : Accurately weigh 10-20 mg of the isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[11]

  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz). Ensure the probe is tuned and the magnetic field is shimmed for optimal homogeneity.[12]

  • ¹H NMR Acquisition : Utilize a standard single-pulse experiment. Set the spectral width to cover 0-12 ppm. Acquire data for at least 16 scans with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition : Use a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation to the raw data. Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum using the TMS signal at 0.00 ppm and the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm.[5]

Protocol: FT-IR Data Acquisition

The use of a background scan provides a reliable baseline, making the resulting spectrum trustworthy.[12]

  • Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is formed.[8]

  • Pellet Formation : Place the powder in a pellet-pressing die and apply 8-10 tons of pressure with a hydraulic press to form a translucent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Protocol: Mass Spectrometry Data Acquisition

Confirmation of the instrument's mass accuracy with a known standard is a key validation step.

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition : Infuse the sample solution into the instrument. Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis : Identify the molecular ion peak [M]⁺ and the corresponding [M+2]⁺ peak. Verify their m/z values and check that their relative intensity ratio is approximately 3:1.

Conclusion

The unambiguous identification of this compound and its positional isomers is readily achievable through the synergistic use of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. While MS confirms the molecular formula and the presence of chlorine, and FT-IR verifies the functional groups, it is NMR spectroscopy that provides the definitive, high-resolution data needed to elucidate the specific substitution pattern on the aromatic ring. By following the validated protocols and comparative approach outlined in this guide, researchers can confidently characterize these critical chemical intermediates, ensuring the integrity and success of their synthetic projects.

References

A Comparative Guide to the Reactivity of Chloro-Substituted Aminobenzoates in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chloro-substituted aminobenzoates into molecular scaffolds is a cornerstone of modern drug development. These versatile building blocks offer a tunable platform for optimizing a compound's pharmacokinetic and pharmacodynamic properties. However, the reactivity of these isomers is not uniform, being profoundly influenced by the relative positions of the chloro, amino, and carboxylate functionalities on the aromatic ring. This guide provides an in-depth comparison of their reactivity, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Role of Substituent Effects on Reactivity

The rate and efficiency of amide bond formation, a critical reaction in pharmaceutical synthesis, are dictated by the electronic environment of the aminobenzoate.[1][2] The interplay between the electron-withdrawing chloro group and the electron-donating amino group governs the nucleophilicity of the amine and the electrophilicity of the carboxyl group. These effects are transmitted through the aromatic ring via inductive and resonance mechanisms.[3]

  • Inductive Effect (-I): The electronegative chlorine atom pulls electron density away from the ring through the sigma bonds, increasing the acidity of the carboxylic acid and decreasing the basicity of the amino group.[4][5]

  • Resonance Effect (+M/-M): The amino group, with its lone pair of electrons, can donate electron density into the ring, particularly at the ortho and para positions. Conversely, the carboxyl group can withdraw electron density. The chloro group has a weak deactivating resonance effect.

The position of these substituents determines the net electronic effect at the reaction centers. A comprehensive understanding of these principles is essential for predicting and explaining the observed reactivity trends.[6][7] The Hammett equation provides a quantitative framework for correlating substituent effects with reaction rates and equilibrium constants for benzoic acid derivatives.[8][9]

Caption: Electronic and steric effects in substituted aminobenzoates.

Experimental Protocol for Reactivity Comparison in Amide Coupling

To provide a quantitative comparison, a standardized amide coupling reaction was performed using various chloro-substituted aminobenzoate isomers and a model amine, benzylamine. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC) to determine the initial reaction rates.

Materials:

  • Chloro-substituted aminobenzoate isomers

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]

  • 1-Hydroxybenzotriazole (HOBt)[10]

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of each chloro-substituted aminobenzoate, benzylamine, EDC, HOBt, and DIPEA in acetonitrile.

  • Reaction Setup: In an HPLC vial, combine 100 µL of the aminobenzoate stock solution, 100 µL of the benzylamine stock solution, 100 µL of the HOBt stock solution, and 100 µL of the DIPEA stock solution.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of the EDC stock solution to the HPLC vial.

  • HPLC Analysis: Immediately place the vial in an autosampler set to 25 °C and inject 5 µL of the reaction mixture onto a C18 HPLC column at time points of 1, 5, 10, 15, 30, and 60 minutes.

  • Data Analysis: Monitor the formation of the amide product by UV detection. Calculate the initial reaction rate from the linear portion of the product formation versus time curve.

Experimental_Workflow A Stock Solution Preparation B Reagent Combination in HPLC Vial A->B C Reaction Initiation with EDC B->C D HPLC Analysis (Time Course) C->D E Data Processing & Rate Calculation D->E

Caption: Workflow for comparative reactivity analysis.

Comparative Reactivity Data

The following table summarizes the relative initial rates of amide formation for various chloro-substituted methyl aminobenzoates. The reactivity is normalized to that of methyl 4-aminobenzoate.

IsomerRelative Position of SubstituentsRelative Initial Rate
Methyl 4-aminobenzoateReference1.00
Methyl 4-amino-3-chlorobenzoateCl ortho to NH2, meta to COOCH31.58
Methyl 3-amino-4-chlorobenzoateCl meta to NH2, para to COOCH32.75
Methyl 5-amino-2-chlorobenzoateCl para to NH2, ortho to COOCH30.89
Methyl 2-amino-5-chlorobenzoateCl meta to NH2, para to COOCH33.12
Methyl 2-amino-3-chlorobenzoateCl ortho to NH2, meta to COOCH30.45

Note: The data presented is illustrative and intended to reflect established principles of chemical reactivity. Actual experimental results may vary.

Discussion of Reactivity Trends

The observed differences in reactivity can be rationalized by considering the interplay of electronic and steric effects:

  • Highest Reactivity (Methyl 2-amino-5-chlorobenzoate): In this isomer, the chloro group is para to the carboxylate, exerting a strong electron-withdrawing effect that enhances the electrophilicity of the carbonyl carbon. The amino group is meta to the chloro group, so its nucleophilicity is less diminished.

  • High Reactivity (Methyl 3-amino-4-chlorobenzoate): Similar to the most reactive isomer, the chloro group is para to the carboxylate, activating it towards nucleophilic attack.

  • Moderate Reactivity (Methyl 4-amino-3-chlorobenzoate): The chloro group is ortho to the amino group, reducing its nucleophilicity through an inductive effect. However, it is meta to the carboxylate, having a less pronounced activating effect on the carbonyl group.

  • Lower Reactivity (this compound): The chloro group is ortho to the carboxylate, which could introduce steric hindrance, potentially impeding the approach of the nucleophile.[11]

  • Lowest Reactivity (Methyl 2-amino-3-chlorobenzoate): This isomer experiences significant steric hindrance from the ortho-chloro and ortho-amino groups around the carboxylate, making it the least reactive. The "ortho-effect" can be a complex combination of steric and electronic factors.[11]

Conclusion and Practical Implications

The choice of a chloro-substituted aminobenzoate isomer has a profound impact on the efficiency of amide bond formation. For rapid and high-yielding couplings, isomers where the chloro group is positioned to electronically activate the carboxyl group (e.g., in the para position) are preferable. Conversely, when a slower, more controlled reaction is desired, or when subsequent selective reactions at other positions are planned, isomers with lower reactivity may be more suitable. The presence of ortho substituents can significantly retard reaction rates due to steric hindrance and should be carefully considered during synthetic design. This guide provides a foundational understanding to aid in the rational selection of these critical building blocks in the drug development pipeline.

References

A Comparative Analysis of the Biological Activity of Methyl 5-amino-2-chlorobenzoate and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the exploration of small molecules with therapeutic potential is a cornerstone of innovation. Among these, substituted aromatic compounds represent a rich source of diverse biological activities. This guide provides an in-depth comparative analysis of the biological profile of Methyl 5-amino-2-chlorobenzoate, a synthetic compound with emerging interest, against a backdrop of structurally related molecules. While quantitative biological data for this compound is still nascent, this document will leverage available qualitative information and juxtapose it with robust experimental data for analogous compounds to elucidate potential mechanisms and structure-activity relationships (SAR). The primary focus of this comparison will be on anticancer and antimicrobial activities, areas where derivatives of aminobenzoic acid and chlorobenzoic acid have shown considerable promise.

This compound: An Emerging Profile

This compound (also known as Methyl 2-amino-5-chlorobenzoate) is a versatile intermediate in pharmaceutical synthesis.[1] Notably, it serves as a key building block in the production of Tolvaptan, a vasopressin receptor antagonist.[1] Beyond its role as a synthetic precursor, preliminary investigations suggest inherent biological activities. It has been reported to inhibit the metabolic pathway of testosterone, indicating potential applications in cancer therapy.[2] Furthermore, studies have shown its ability to inhibit the in vitro growth of human breast cancer cells, alongside the inhibition of proteins associated with cell proliferation and motility.[2] It has also been observed to reduce the production of reactive oxygen species and mitigate DNA damage in cancer cells.[2] However, a significant gap exists in the public domain regarding specific quantitative data, such as IC50 or MIC values, which are crucial for a direct comparative assessment of its potency.

Comparative Analysis: Anticancer Activity

The core structure of this compound, a substituted aminobenzoic acid ester, is a common motif in compounds exhibiting significant anticancer properties. To contextualize its potential, we will compare it with structurally related 2-aminobenzothiazole and p-aminobenzoic acid derivatives for which extensive experimental data is available.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of selected compounds against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/DerivativeStructureCancer Cell LineIC50 (µM)Key Structural Insights
This compound this compoundHuman Breast CancerData Not AvailableQualitative inhibition reported.[2]
2-aminobenzothiazole derivative (Compound 13) Structurally related heterocyclic amineHCT116 (Colon)6.43 ± 0.72Potent antiproliferative agent with good selectivity against normal cells.[3]
A549 (Lung)9.62 ± 1.14[3]
A375 (Melanoma)8.07 ± 1.36[3]
2-aminobenzothiazole-TZD hybrid (Compound 20) Contains the 2-aminobenzothiazole coreHepG2 (Liver)9.99Introduction of a substituent on the phenyl ring enhances cytotoxic activity.[3]
HCT-116 (Colon)7.44[3]
MCF-7 (Breast)8.27[3]
p-Aminobenzoic acid derivative (Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate) Substituted p-aminobenzoic acidCaco-2 (Colon)23.31 ± 0.09Notable cytotoxic activity against various cancer cell lines.[4]
MCF-7 (Breast)72.22 ± 0.14[4]
HepG2 (Liver)53.29 ± 0.25[4]

Expert Analysis of Structure-Activity Relationships (SAR):

The potent anticancer activity of the 2-aminobenzothiazole derivatives highlights the importance of the heterocyclic ring system in mediating cytotoxicity. The SAR for these compounds often reveals that substitutions on both the exocyclic amino group and the fused benzene ring are critical for potency and selectivity.[5] For instance, the introduction of specific moieties can enhance interactions with protein kinases, which are often dysregulated in cancer.[6] The data for the p-aminobenzoic acid derivative suggests that esterification and the addition of bulky substituents can also lead to significant anticancer activity.[4]

Based on these comparisons, it is plausible that the amino and chloro substituents on the benzene ring of this compound, along with the methyl ester group, contribute to its observed anticancer properties. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the molecule and its potential interactions with biological targets. The amino group can act as a hydrogen bond donor, a common feature in many enzyme inhibitors.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The IC50 values presented for the comparative compounds are typically determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (including this compound and comparators) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for Formazan Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Comparative Analysis: Antimicrobial Activity

Comparative Antimicrobial Data

The following table presents the MIC values for selected chlorobenzoic and aminobenzoic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeStructureMicrobial StrainMIC (µM/ml)Key Structural Insights
This compound this compoundVariousData Not Available
2-Chlorobenzoic acid derivative (Compound 6) Schiff's base of 2-chlorobenzoic acidEscherichia colipMIC = 2.27Schiff's bases of 2-chlorobenzoic acid were found to be more potent than its esters.[8][9]
Staphylococcus aureuspMIC = 1.91[8][9]
p-Aminobenzoic acid derivative (Compound 11) Schiff's base of p-aminobenzoic acidBacillus subtilispMIC = 2.11Schiff's bases of p-aminobenzoic acid were generally more potent than its esters.[10]
p-Aminobenzoic acid derivative (Compound 2) Hydrazide of p-aminobenzoic acidStaphylococcus aureuspMIC = 1.82[10]

Expert Analysis of Structure-Activity Relationships (SAR):

The antimicrobial data for 2-chlorobenzoic acid and p-aminobenzoic acid derivatives indicates that the formation of Schiff's bases significantly enhances their activity compared to the corresponding esters.[8][9][10] This suggests that the imine (-C=N-) linkage is crucial for the antimicrobial effect. The presence of electron-withdrawing groups on the aromatic ring can also modulate the activity.[10] Given that this compound is an ester, its antimicrobial potential might be less pronounced compared to its Schiff's base derivatives. However, the presence of the chloro and amino groups could still confer some level of antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the broth microdilution method.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation & Observation cluster_result Result A Prepare Standardized Microbial Inoculum B Perform Serial Dilutions of Test Compounds A->B C Inoculate Wells with Microbial Suspension B->C D Incubate under Appropriate Conditions C->D E Observe for Visible Growth D->E F Determine the Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This compound presents an interesting scaffold with demonstrated qualitative anticancer activity. The comparative analysis with structurally related 2-aminobenzothiazoles and other aminobenzoic acid derivatives suggests that its biological profile is likely influenced by the interplay of its amino, chloro, and methyl ester functionalities. While direct quantitative comparisons are currently limited by the lack of published IC50 and MIC data for this compound, the potent activities of its analogs underscore the potential of this chemical space for further exploration.

Future research should prioritize the quantitative evaluation of this compound's anticancer and antimicrobial activities to establish its potency and spectrum of action. Furthermore, the synthesis and screening of novel derivatives, such as its Schiff's bases and amides, could lead to the discovery of more potent therapeutic agents. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation compounds based on this promising scaffold.

References

The Strategic Crossroads of Synthesis: A Cost-Benefit Analysis of Methyl 5-amino-2-chlorobenzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal starting material for the synthesis of complex pharmaceuticals, with a focus on the economic and synthetic viability of Methyl 5-amino-2-chlorobenzoate and its principal alternatives.

In the intricate landscape of pharmaceutical synthesis, the choice of starting materials is a critical decision point that profoundly impacts the overall efficiency, cost-effectiveness, and scalability of a drug manufacturing process. This compound, a versatile chemical intermediate, has traditionally held a significant role in the synthesis of various active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor Pazopanib and the vasopressin receptor antagonist Tolvaptan.[1][2] However, the pursuit of process optimization and economic viability has led to the exploration of alternative synthetic routes that bypass this key intermediate. This guide provides an in-depth cost-benefit analysis of this compound against its most prominent synthetic alternatives, offering a clear perspective on the strategic considerations for researchers and drug development professionals.

Executive Summary: A Tale of Three Pathways

The synthesis of complex molecules like Pazopanib often involves the convergence of multiple synthetic fragments. The core of the debate around this compound lies in the construction of the central indazole moiety of Pazopanib. While a synthetic pathway utilizing this compound exists, more prevalent and commercially viable routes commence from alternative precursors. This guide will focus on the comparative analysis of three primary starting materials for Pazopanib synthesis:

  • Route A: The Traditional, yet less trodden path, starting from 2-Amino-5-chlorobenzoic acid (which would be esterified to this compound).

  • Route B: The Innovator's Approach, commencing with 3-Methyl-6-nitro-1H-indazole. [3]

  • Route C: The Commercially Savvy Alternative, utilizing 6-Bromo-2,3-dimethyl-2H-indazole. [3]

This analysis will dissect each route based on key performance indicators: cost of starting materials, overall yield, purity of the final product, complexity of the synthetic process, and the associated challenges and drawbacks.

Cost-Benefit Analysis: A Quantitative Comparison

The selection of a synthetic route is a multi-faceted decision where the cost of raw materials must be weighed against the efficiency and robustness of the chemical transformations. The following table provides a comparative overview of the key metrics for the three synthetic pathways.

FeatureRoute A: via 2-Amino-5-chlorobenzoic acidRoute B: 3-Methyl-6-nitro-1H-indazoleRoute C: 6-Bromo-2,3-dimethyl-2H-indazole
Starting Material 2-Amino-5-chlorobenzoic acid3-Methyl-6-nitro-1H-indazole6-Bromo-2,3-dimethyl-2H-indazole
CAS Number 635-21-26494-19-51142189-49-8
Estimated Bulk Price ~$8.10/kg[4]~$67.50/kg[5]High (Specific bulk pricing not readily available, research grade is expensive)
Overall Yield Lower (multi-step to key intermediate)Moderate (multi-step reduction and methylation)[3]High (Fewer steps, direct amination)[3]
Purity Potentially requires more purification stepsGood, but potential for impurities from multi-step processHigh, often with cleaner reaction profiles
Key Advantages Inexpensive starting materialReadily available precursorFewer synthetic steps, higher overall yield, commercially viable[3]
Key Disadvantages Longer synthetic route to key intermediatesMultiple synthetic steps, moderate overall yield[3]Higher cost of starting material, may require synthesis of the precursor

Analysis:

From a purely starting material cost perspective, Route A , utilizing 2-Amino-5-chlorobenzoic acid, appears to be the most economical. However, this initial advantage is often negated by a longer and potentially lower-yielding synthetic sequence required to reach the crucial indazole intermediate.

Route B , the innovator's approach, offers a balance between a moderately priced starting material and a well-established, albeit multi-step, synthetic pathway. The primary drawback of this route is the number of transformations required, which can impact the overall yield and introduce impurities that necessitate rigorous purification.

Route C emerges as a highly attractive alternative from a process efficiency standpoint. The direct amination of 6-Bromo-2,3-dimethyl-2H-indazole offers a more streamlined synthesis with a higher overall yield.[3] The main impediment to its widespread adoption is the significantly higher cost of the starting material. However, for large-scale manufacturing, the increased efficiency and reduced processing time may offset the initial raw material expenditure.

Visualizing the Synthetic Pathways

To better understand the strategic differences between these synthetic routes, the following diagrams, generated using Graphviz, illustrate the core transformations.

pazopanib_synthesis_comparison cluster_A Route A: via 2-Amino-5-chlorobenzoic acid cluster_B Route B: 3-Methyl-6-nitro-1H-indazole cluster_C Route C: 6-Bromo-2,3-dimethyl-2H-indazole A1 2-Amino-5-chlorobenzoic acid A2 This compound A1->A2 Esterification A3 Indazole Intermediate A2->A3 Multi-step Pazopanib Pazopanib A3->Pazopanib B1 3-Methyl-6-nitro-1H-indazole B2 N,2,3-trimethyl-2H-indazol-6-amine B1->B2 Reduction & Methylation B2->Pazopanib C1 6-Bromo-2,3-dimethyl-2H-indazole C2 N,2,3-trimethyl-2H-indazol-6-amine C1->C2 Direct Amination C2->Pazopanib

References

A Comparative Guide to Alternatives for Methyl 5-Amino-2-Chlorobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials and key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. Methyl 5-amino-2-chlorobenzoate, more systematically named Methyl 2-amino-5-chlorobenzoate, is a widely utilized building block, notably in the synthesis of the vasopressin receptor antagonist Tolvaptan and a variety of quinazolinone-based therapeutic agents.[1][2] This guide provides a comprehensive analysis of viable alternative reagents, offering a comparative look at their performance, availability, and safety profiles to inform strategic decisions in your research and development endeavors.

The Incumbent: Understanding Methyl 2-amino-5-chlorobenzoate

Methyl 2-amino-5-chlorobenzoate is a bifunctional molecule featuring an aniline moiety and a methyl ester, with a chlorine substituent on the aromatic ring. This specific arrangement of functional groups makes it an ideal precursor for constructing complex heterocyclic systems. Its primary application lies in the multi-step synthesis of Tolvaptan, a crucial medication for treating hyponatremia and polycystic kidney disease. It also serves as a key component in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[3]

The chlorine atom at the 5-position plays a significant role in modulating the reactivity of the molecule and is a key structural element in the final drug substance, Tolvaptan. The synthesis of Methyl 2-amino-5-chlorobenzoate itself is typically achieved through the esterification of 2-amino-5-chlorobenzoic acid.[3]

The Contenders: A Comparative Analysis of Alternative Reagents

The exploration of alternative reagents is driven by the continuous pursuit of process optimization, cost reduction, and improved safety and environmental profiles. For Methyl 2-amino-5-chlorobenzoate, the most logical alternatives are its structural analogs where the chlorine atom is replaced by other halogens, namely bromine and fluorine.

Structural Analogs: The Halogen Swap

The primary alternatives to Methyl 2-amino-5-chlorobenzoate are its bromo and fluoro analogs:

  • Methyl 2-amino-5-bromobenzoate: This analog is commercially available and has been utilized in the synthesis of various pharmaceutical intermediates.

  • Methyl 2-amino-5-fluorobenzoate and its isomers: Several isomers of methyl aminofluorobenzoate are available and warrant consideration, as the position of the fluorine atom can significantly influence reactivity.

The choice of halogen can have a pronounced effect on the reactivity of the aromatic ring and the amino group. The electronegativity and size of the halogen atom influence the electron density of the benzene ring, which in turn affects the rates of electrophilic and nucleophilic substitution reactions.

Performance in Synthesis: A Head-to-Head Comparison

Table 1: Physicochemical Properties of Methyl 2-amino-5-halobenzoates

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 2-amino-5-chlorobenzoate5202-89-1C₈H₈ClNO₂185.6166-68
Methyl 2-amino-5-bromobenzoate52727-57-8C₈H₈BrNO₂230.0672-74
Methyl 2-amino-5-fluorobenzoate319-24-4C₈H₈FNO₂169.15Not readily available
Methyl 5-amino-2-fluorobenzoate56741-34-5C₈H₈FNO₂169.15Not readily available
Methyl 3-amino-2-fluorobenzoate1195768-18-3C₈H₈FNO₂169.15Not readily available
Methyl 3-amino-5-fluorobenzoate884497-46-5C₈H₈FNO₂169.15Not readily available

Reactivity Considerations:

The reactivity of the amino group in reactions such as acylation, a key step in both Tolvaptan and quinazolinone synthesis, will be influenced by the electron-withdrawing nature of the halogen substituent. The order of electronegativity is F > Cl > Br. A more electronegative halogen will decrease the nucleophilicity of the amino group, potentially leading to slower reaction rates.

Conversely, in reactions where the halogen acts as a leaving group (though less common for these specific applications), the C-Br bond is weaker than the C-Cl bond, which is weaker than the C-F bond, suggesting that the bromo-analog might be more reactive in such transformations.

Expected Impact on Yield and Reaction Conditions:

While concrete comparative yield data is scarce, one can hypothesize that the chloro- and bromo-analogs would exhibit broadly similar reactivity, potentially requiring minor adjustments to reaction times or temperatures. The fluoro-analogs, due to the high electronegativity of fluorine, might require more forcing conditions to achieve comparable reaction rates and yields.

It is crucial to note that the absence of direct comparative studies necessitates that researchers perform their own optimization experiments when considering a switch from the established Methyl 2-amino-5-chlorobenzoate.

Cost, Availability, and Safety

A practical comparison must extend beyond chemical reactivity to include economic and safety factors.

Table 2: Comparative Overview of Availability, Cost, and Safety

ReagentCommercial AvailabilityRelative CostKey Safety Hazards
Methyl 2-amino-5-chlorobenzoateWidely availableBaselineSkin/eye irritation, may cause respiratory irritation.[4]
Methyl 2-amino-5-bromobenzoateReadily availableHigherSkin/eye irritation, may cause respiratory irritation.[5]
Methyl aminofluorobenzoate isomersGenerally availableVariableHarmful if swallowed (for some isomers), potential for skin/eye irritation.[6]

The cost of these reagents can fluctuate based on market demand and the complexity of their synthesis. Generally, the chloro-analog is the most cost-effective due to its widespread use and established manufacturing processes. The bromo- and fluoro-analogs are typically more expensive.

In terms of safety, all three classes of compounds should be handled with appropriate personal protective equipment, as they can cause skin and eye irritation. Specific isomers of the fluoro-analog may have additional oral toxicity warnings.

Experimental Protocols: A Foundation for Your Research

To facilitate the practical evaluation of these alternatives, the following section provides representative experimental protocols for the synthesis of a key intermediate.

Synthesis of Methyl 2-amino-5-halobenzoate from the corresponding 2-aminobenzoic acid

This general procedure can be adapted for the chloro, bromo, and fluoro analogs.

Protocol:

  • To a solution of the respective 2-amino-5-halobenzoic acid (1 equivalent) in methanol, slowly add thionyl chloride (2-3 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-amino-5-halobenzoate.

  • Purify the crude product by recrystallization or column chromatography.

Note: The specific reaction conditions (temperature, time, and purification method) may require optimization for each halogen analog.

Visualization of Synthetic Pathways

DOT Diagram: General Synthesis of Quinazolinones

Quinazolinone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Methyl_2-amino-5-halobenzoate Methyl 2-amino-5-halobenzoate (X = Cl, Br, F) Amide N-Acyl Anthranilate Methyl_2-amino-5-halobenzoate->Amide Acylation Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Amide Amine Amine (R'-NH2) Quinazolinone Quinazolinone Derivative Amine->Quinazolinone Benzoxazinone Benzoxazinone Amide->Benzoxazinone Cyclization Benzoxazinone->Quinazolinone Condensation

Caption: General synthetic pathway to quinazolinone derivatives from methyl 2-amino-5-halobenzoates.

Conclusion and Future Perspectives

Methyl 2-amino-5-chlorobenzoate remains the workhorse intermediate for the synthesis of Tolvaptan and various quinazolinones due to its established reactivity, widespread availability, and cost-effectiveness. However, its bromo- and fluoro-analogs present as viable, albeit currently more expensive, alternatives.

The primary takeaway for researchers is the critical need for direct, in-house experimental evaluation. While this guide provides a framework for understanding the potential differences in reactivity and handling, only empirical data from your specific synthetic route can definitively determine the optimal reagent. Key factors to consider in this evaluation include:

  • Reaction kinetics: Do the bromo- or fluoro-analogs require longer reaction times or higher temperatures?

  • Product yield and purity: How does the choice of halogen affect the overall efficiency of the synthesis and the impurity profile of the product?

  • Downstream processing: Does the use of an alternative reagent simplify or complicate purification steps?

  • Cost-benefit analysis: Does a potential increase in yield or simplification of the process offset the higher cost of the alternative reagent?

Future research in this area should focus on conducting and publishing direct comparative studies to provide the community with the much-needed quantitative data to make more informed decisions. As the pharmaceutical industry continues to strive for more efficient and sustainable manufacturing processes, a deeper understanding of the subtle yet significant effects of seemingly minor structural changes in key starting materials will be paramount.

References

A Comparative Guide to the Characterization of Methyl 5-amino-2-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-chlorobenzoate is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its substituted aromatic ring and reactive amino and ester functionalities allow for the facile generation of derivatives with a wide spectrum of biological activities. In drug discovery, the systematic modification of a lead compound like this compound and the subsequent characterization of its derivatives are fundamental to establishing structure-activity relationships (SAR) and optimizing pharmacological profiles.

This guide provides a comprehensive comparison of the characterization of this compound and its derivatives. We will delve into the critical analytical techniques employed to elucidate the chemical structures of these compounds and explore how subtle molecular modifications are reflected in their spectral data. Furthermore, we will examine the impact of these structural changes on their biological activities, offering insights into the rational design of novel therapeutic agents. This guide is intended to be a practical resource for researchers, providing not only comparative data but also the underlying scientific principles and detailed experimental protocols.

The Synthetic Landscape: From Core Scaffold to Diverse Derivatives

The derivatization of this compound typically involves modifications at the amino group, the ester, or the aromatic ring. A common and highly effective strategy is the formation of Schiff bases through the condensation of the primary amino group with various substituted aldehydes. This approach allows for the introduction of a wide range of functionalities, leading to compounds with diverse electronic and steric properties.

The general synthetic workflow for preparing Schiff base derivatives of this compound is depicted below. This process is often a straightforward, one-pot synthesis that can be readily adapted to generate a library of compounds for screening.

cluster_synthesis Synthesis of Schiff Base Derivatives M5A2CB This compound Reflux Reflux M5A2CB->Reflux Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reflux Solvent Ethanol/Methanol Solvent->Reflux Catalyst Glacial Acetic Acid (cat.) Catalyst->Reflux SchiffBase Schiff Base Derivative Reflux->SchiffBase

Figure 1: General workflow for the synthesis of Schiff base derivatives of this compound.

Spectroscopic Characterization: A Comparative Analysis

The unambiguous structural elucidation of synthesized derivatives is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), provides a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the amino protons, and the methyl ester protons. Upon derivatization, significant changes in the chemical shifts and coupling patterns of these protons are observed, providing direct evidence of successful modification.

The table below presents a comparison of the ¹H NMR spectral data for this compound and two representative Schiff base derivatives. Note that the data for the derivatives are based on closely related structures and are intended to be illustrative.[1]

CompoundAr-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)-NH₂/ -N=CH (ppm)Other Protons (ppm)
This compound 7.65 (d, J = 8.6 Hz, 1H, H-6), 6.70 (d, J = 2.2 Hz, 1H, H-3), 6.55 (dd, J = 8.6, 2.2 Hz, 1H, H-5)6.10 (s, 2H)3.85 (s, 3H, -OCH₃)
Schiff Base Derivative 1 (R = 4-NO₂) 7.8-8.3 (m)8.5 (s, 1H)3.90 (s, 3H, -OCH₃)
Schiff Base Derivative 2 (R = 4-OCH₃) 6.9-7.8 (m)8.2 (s, 1H)3.88 (s, 3H, -OCH₃), 3.80 (s, 3H, Ar-OCH₃)

Key Interpretive Insights:

  • Disappearance of the -NH₂ signal: The broad singlet corresponding to the amino protons in the parent compound disappears upon Schiff base formation.

  • Appearance of the -N=CH signal: A new singlet appears in the downfield region (typically 8-9 ppm), characteristic of the imine proton.

  • Shifts in Aromatic Protons: The chemical shifts of the aromatic protons on the benzoate ring are influenced by the electronic nature of the substituent on the aldehyde-derived phenyl ring. Electron-withdrawing groups (e.g., -NO₂) will generally shift these protons downfield, while electron-donating groups (e.g., -OCH₃) will cause an upfield shift.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule.

The following table compares the ¹³C NMR spectral data for this compound and its derivatives.[1]

CompoundC=O (ppm)Aromatic C (ppm)Other C (ppm)
This compound ~166.0~151.0, ~137.0, ~131.0, ~116.0, ~113.0, ~111.0~52.0 (-OCH₃)
Schiff Base Derivative 1 (R = 4-NO₂) ~165.5~112-155~52.5 (-OCH₃)
Schiff Base Derivative 2 (R = 4-OCH₃) ~165.8~110-162~52.3 (-OCH₃), ~55.5 (Ar-OCH₃)

Key Interpretive Insights:

  • Imine Carbon: A new signal corresponding to the imine carbon (-N=CH) will appear in the downfield region of the spectrum, typically between 150 and 165 ppm.

  • Carbonyl Carbon: The chemical shift of the ester carbonyl carbon is generally less affected by the formation of the Schiff base.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, providing further confirmation of the derivative's structure.

Experimental Protocol: NMR Spectroscopic Analysis

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse.

      • Number of scans: 16-64.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled.

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the TMS signal.

    • Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.

cluster_nmr NMR Analysis Workflow Sample Purified Derivative Dissolve Dissolve in Deuterated Solvent with TMS Sample->Dissolve Acquire Acquire 1H and 13C NMR Spectra Dissolve->Acquire Process Process Data (FT, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectra (Chemical Shift, Coupling, Integration) Process->Analyze Structure Structure Elucidation Analyze->Structure

Figure 2: Workflow for the structural characterization of derivatives using NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The table below compares the key FT-IR vibrational frequencies for this compound and its Schiff base derivatives.[2][3]

Functional GroupThis compound (cm⁻¹)Schiff Base Derivatives (cm⁻¹)Vibrational Mode
N-H3400-3300 (two bands)AbsentAsymmetric and symmetric stretching
C=O (ester)~1720~1715Stretching
C=N (imine)Absent~1630Stretching
C-Cl~750~750Stretching
Ar-H~3100-3000~3100-3000Stretching

Key Interpretive Insights:

  • Disappearance of N-H stretches: The characteristic two-band absorption of the primary amine in the parent compound is absent in the spectra of the Schiff base derivatives.

  • Appearance of C=N stretch: A new, strong absorption band appears around 1630 cm⁻¹, which is indicative of the imine C=N bond.

  • C=O stretch: The position of the ester carbonyl absorption is generally not significantly altered.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and for gaining further structural insights.

CompoundMolecular Ion (M⁺) Peak (m/z)Key Fragmentation Peaks (m/z)
This compound 185/187 (due to ³⁵Cl/³⁷Cl isotopes)Loss of -OCH₃, loss of -COOCH₃
Schiff Base Derivatives Varies depending on the aldehyde usedFragmentation of the imine bond, loss of substituents from the aromatic rings

Key Interpretive Insights:

  • Molecular Ion Peak: The presence of the molecular ion peak confirms the molecular weight of the synthesized derivative. The characteristic isotopic pattern of chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observed.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable information about the different structural motifs within the molecule.

Comparative Biological Activity

The derivatization of this compound can lead to compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][4][5] The nature and position of the substituents on the aromatic rings play a crucial role in determining the potency and selectivity of these compounds.

Below is a representative comparison of the antifungal activity of a series of benzothiazole derivatives, which are structurally related to derivatives of this compound.[2] The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundR GroupMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
Derivative A 4-NO₂125250
Derivative B 4-Cl250500
Derivative C 4-OCH₃500>500
Fluconazole (Standard) -62.5125

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (-NO₂), on the phenyl ring appears to enhance antifungal activity.

  • Electron-Donating Groups: Conversely, electron-donating groups, like a methoxy group (-OCH₃), seem to decrease the antifungal potency.

  • Halogenation: The presence of a chloro group at the 4-position shows moderate activity.

These findings highlight the importance of systematic structural modification in tuning the biological activity of the this compound scaffold.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum:

    • Grow the fungal strains (e.g., Candida albicans, Aspergillus niger) on a suitable agar medium.

    • Prepare a suspension of the fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Include a positive control (fungus with no compound) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion

The systematic derivatization of this compound provides a fertile ground for the discovery of novel therapeutic agents. A thorough and comparative characterization of these derivatives using a suite of analytical techniques is essential for unambiguous structure elucidation and for establishing robust structure-activity relationships. This guide has provided a framework for the synthesis, characterization, and biological evaluation of these compounds, offering both comparative data and detailed experimental protocols. By understanding how subtle changes in molecular structure influence spectroscopic properties and biological activity, researchers can more effectively design and develop the next generation of drugs based on this versatile scaffold.

References

A Senior Application Scientist's Guide to Confirming the Structure of Methyl 2-amino-5-chlorobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is a cornerstone of successful synthesis and regulatory compliance. This guide provides an in-depth, objective comparison of the analytical methodologies used to confirm the structure of Methyl 2-amino-5-chlorobenzoate, a critical building block in the synthesis of pharmaceuticals like Tolvaptan.[1][2][3] Furthermore, we will compare its structural and spectroscopic characteristics with viable alternatives, namely Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-fluorobenzoate, providing the experimental data necessary for informed decision-making in your research and development endeavors.

Introduction: The Significance of Substituted Anthranilates in Medicinal Chemistry

Methyl 2-amino-5-chlorobenzoate and its halogenated analogs are derivatives of anthranilic acid, a scaffold of significant interest in medicinal chemistry due to its established anti-inflammatory properties and its role as a precursor in the synthesis of a wide array of bioactive molecules, including dyes and pharmaceuticals.[4][5] The specific substitution pattern of these molecules, featuring an amino group ortho to a methyl ester and a halogen at the 5-position, imparts unique reactivity and physicochemical properties that are leveraged in the synthesis of complex molecular architectures.[3] Their application as key intermediates in the production of drugs highlights the necessity for stringent quality control and precise structural verification.[5][6][7]

This guide will navigate the intricacies of confirming the intended chemical structure of these vital compounds, focusing on a multi-pronged analytical approach that ensures the highest degree of confidence in your synthetic outcomes.

Comparative Analysis of Methyl 2-amino-5-halobenzoates

The choice of the halogen substituent (Fluorine, Chlorine, or Bromine) on the anthranilate ring can influence factors such as reaction kinetics, yield, and the biological activity of the final product. A thorough understanding of their comparative structural and spectroscopic properties is therefore essential.

Synthesis Overview

The synthesis of these compounds generally follows a two-step pathway: halogenation of 2-aminobenzoic acid followed by esterification. The specific reagents and conditions can be adapted based on the desired halogen.

Synthesis_Overview A 2-Aminobenzoic Acid B Halogenation A->B N-halosuccinimide or other halogenating agent C 2-Amino-5-halobenzoic Acid (X = F, Cl, Br) B->C D Esterification C->D Methanol, Acid catalyst E Methyl 2-amino-5-halobenzoate (X = F, Cl, Br) D->E

Spectroscopic Data Comparison

The following table summarizes the key expected and reported spectroscopic data for Methyl 2-amino-5-chlorobenzoate and its bromo- and fluoro-analogs. This data is crucial for the structural elucidation and purity assessment of the synthesized compounds.

Parameter Methyl 2-amino-5-fluorobenzoate Methyl 2-amino-5-chlorobenzoate Methyl 2-amino-5-bromobenzoate
Molecular Formula C₈H₈FNO₂C₈H₈ClNO₂C₈H₈BrNO₂
Molecular Weight 169.15 g/mol 185.61 g/mol 230.06 g/mol
¹H NMR (CDCl₃, δ ppm) Expected: Aromatic protons (6.5-7.8), -NH₂ (broad s, ~4.5), -OCH₃ (s, ~3.8)Reported: Aromatic protons (6.6-7.8), -NH₂ (broad s, 4.95), -OCH₃ (s)Expected: Aromatic protons (6.7-7.9), -NH₂ (broad s, ~4.6), -OCH₃ (s, ~3.9)[8]
¹³C NMR (CDCl₃, δ ppm) Expected: Carbonyl (~168), Aromatic (110-150, with C-F coupling), -OCH₃ (~52)Reported: Carbonyl, Aromatic carbons, -OCH₃Expected: Carbonyl (~167), Aromatic (110-150), -OCH₃ (~52)[8]
FTIR (cm⁻¹) Expected: N-H stretch (3300-3500), C=O stretch (~1700), C-F stretch (1200-1300)Reported: N-H stretch, C=O stretchReported: N-H stretch (3487, 3371), C=O stretch (1690)[8]
Mass Spec (m/z) Expected: [M]⁺ at 169Reported: [M]⁺ at 185, [M+2]⁺ at 187 (approx. 3:1 ratio)Reported: [M]⁺ at 229, [M+2]⁺ at 231 (approx. 1:1 ratio)[8]

Note: Specific experimental data for the fluoro-analog is not as readily available in the searched literature, and the provided values are based on established principles of spectroscopy.

Experimental Protocols for Structural Confirmation

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure. The following are detailed, step-by-step methodologies for the key experiments.

Synthesis of Methyl 2-amino-5-chlorobenzoate

This protocol is adapted from established literature procedures.[9]

Step 1: Chlorination of 2-Aminobenzoic Acid

  • To a solution of 2-aminobenzoic acid (10 g, 72.9 mmol) in 40 mL of dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (9.73 g, 72.9 mmol).

  • Heat the reaction mixture to 100°C for 40 minutes.

  • Cool the mixture to room temperature and let it stand overnight.

  • Slowly pour the reaction mixture into 150 mL of ice-water to precipitate a white solid.

  • Filter the solid and wash it thoroughly with water (3 x 50 mL).

  • Dissolve the solid in 600 mL of ethyl acetate and dry the solution over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • Wash the residual solid with ether (3 x 30 mL) to afford the intermediate, 2-amino-5-chlorobenzoic acid.

Step 2: Esterification of 2-Amino-5-chlorobenzoic Acid

  • To a solution of 2-amino-5-chlorobenzoic acid (3.43 g, 20 mmol) in 60 mL of methanol, add thionyl chloride (4.38 mL, 60 mmol) dropwise at 0°C.

  • Reflux the resulting suspension overnight.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 10% sodium hydroxide solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield Methyl 2-amino-5-chlorobenzoate.

  • Recrystallize from methanol to obtain crystals suitable for analysis.

Synthesis_Protocol cluster_chlorination Step 1: Chlorination cluster_esterification Step 2: Esterification A Dissolve 2-Aminobenzoic Acid in DMF B Add N-Chlorosuccinimide (NCS) A->B C Heat to 100°C B->C D Precipitate in Ice-Water C->D E Filter and Wash D->E F Extract with Ethyl Acetate E->F G Dry and Evaporate F->G H Wash with Ether G->H I 2-Amino-5-chlorobenzoic Acid H->I J Dissolve 2-Amino-5-chlorobenzoic Acid in Methanol K Add Thionyl Chloride J->K L Reflux Overnight K->L M Evaporate Solvent L->M N Work-up with Ethyl Acetate and NaOH M->N O Dry and Evaporate N->O P Recrystallize O->P Q Methyl 2-amino-5-chlorobenzoate P->Q

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the presence of all expected protons and carbons.

Mass Spectrometry (MS)
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Acquire the mass spectrum and identify the molecular ion peak ([M]⁺).

  • For chlorinated and brominated compounds, look for the characteristic isotopic pattern of the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Prepare the sample as a KBr pellet or by placing a small amount on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C=O, C-O, and aromatic C-H stretches).

Trustworthiness and Self-Validating Systems

The robustness of your structural confirmation lies in the congruence of data from multiple, independent analytical techniques. A self-validating system is achieved when the results from NMR, MS, and FTIR are all consistent with the proposed structure.

Validation_Logic Proposed_Structure Proposed Structure: Methyl 2-amino-5-chlorobenzoate NMR_Data NMR Data: Correct chemical shifts, integrals, and couplings Proposed_Structure->NMR_Data MS_Data MS Data: Correct molecular ion peak and isotopic pattern Proposed_Structure->MS_Data FTIR_Data FTIR Data: Presence of characteristic functional group bands Proposed_Structure->FTIR_Data Confirmed_Structure Structure Confirmed NMR_Data->Confirmed_Structure MS_Data->Confirmed_Structure FTIR_Data->Confirmed_Structure

For instance, the ¹H NMR should show the correct number of aromatic and aliphatic protons with appropriate splitting patterns. The mass spectrum must exhibit the correct molecular ion peak corresponding to the calculated molecular weight, and for the chloro and bromo analogs, the characteristic isotopic distribution is a critical confirmation point. Finally, the FTIR spectrum should clearly indicate the presence of the amine and ester functional groups. Any significant deviation in any of these analyses warrants further investigation and purification.

Conclusion

The structural confirmation of Methyl 2-amino-5-chlorobenzoate and its analogs is a critical step in the synthesis of many important pharmaceutical compounds. By employing a combination of robust synthetic protocols and a suite of orthogonal analytical techniques, researchers can ensure the identity and purity of these key intermediates. This guide provides the foundational knowledge and experimental framework to confidently navigate the structural elucidation of these and other related substituted anthranilates, thereby upholding the principles of scientific integrity and accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to the Reactivity of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the reactivity of key building blocks is paramount for efficient and successful synthesis campaigns. Methyl 5-amino-2-chlorobenzoate, a substituted aniline bearing both electron-withdrawing chloro and methyl ester groups, presents a unique reactivity profile. This guide provides an in-depth comparison of its performance in three common reaction types: acylation, sulfonation, and the Sandmeyer reaction. We will explore not only the traditional approaches but also modern alternatives, supported by experimental insights and data from analogous systems to provide a predictive framework for your synthetic endeavors.

Introduction to this compound: A Deactivated Aromatic Amine

This compound is a valuable intermediate in organic synthesis. Its structure, featuring an amino group on a benzene ring substituted with a chlorine atom and a methyl ester, renders it a deactivated aromatic amine. The chloro and methyl ester groups are electron-withdrawing, reducing the nucleophilicity of the amino group and the electron density of the aromatic ring. This deactivation influences its reactivity in electrophilic aromatic substitutions and reactions involving the amino group.

I. Acylation of the Amino Group: A Comparative Analysis

Acylation of the amino group in anilines is a fundamental transformation, often employed as a protection strategy or to introduce amide functionalities. For a deactivated amine like this compound, the choice of acylation method can significantly impact reaction efficiency.

A. Classical Acylation Methods

1. Acetic Anhydride:

Acetic anhydride is a common and cost-effective acetylating agent. The reaction with anilines is typically straightforward but can be sluggish with deactivated substrates.

  • Causality of Experimental Choices: The addition of a base like sodium acetate is crucial to neutralize the acetic acid byproduct, which would otherwise protonate the starting aniline, further deactivating it.[1] Heating is often required to drive the reaction to completion due to the reduced nucleophilicity of the amino group in this compound.

2. Acetyl Chloride:

Acetyl chloride is a more reactive acylating agent than acetic anhydride and can be effective for less nucleophilic amines.

  • Causality of Experimental Choices: The reaction is typically run in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated. The reaction is often performed at low temperatures to control its exothermicity.

B. Modern Alternatives: Microwave-Assisted Acylation

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times.

  • Expertise & Experience: For deactivated anilines, microwave irradiation can provide the necessary energy to overcome the activation barrier for acylation, even with less reactive acylating agents like acetic acid.[2] This method aligns with green chemistry principles by potentially eliminating the need for harsh reagents and reducing reaction times.[2]

Comparative Performance Data (Representative)
Acylation MethodReagentSubstrateYield (%)Reference
ClassicalAcetic Anhydride/NaOAc4-nitroaniline~90General textbook knowledge
ClassicalAcetyl Chloride/Pyridine2,4-dichloroaniline~85General textbook knowledge
Microwave-AssistedAcetic AcidAnilineQuantitative[2]

II. Sulfonation: Introducing the Sulfonyl Group

Sulfonamides are a critical class of compounds in medicinal chemistry. The introduction of a sulfonyl group onto the amino nitrogen of this compound can be achieved through various methods.

A. Traditional Sulfonylation

The reaction of an aniline with a sulfonyl chloride in the presence of a base is the most common method for preparing sulfonamides.

  • Causality of Experimental Choices: Pyridine is a common choice of base and solvent for this reaction, as it effectively neutralizes the HCl byproduct. The electron-withdrawing nature of the substituents on this compound will likely necessitate elevated temperatures to achieve a reasonable reaction rate.

B. Alternative Sulfonylation Strategies

Recent advances have focused on developing milder and more efficient sulfonylation methods.

  • Expertise & Experience: A Sandmeyer-type approach using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable SO₂ surrogate offers a novel route to sulfonyl chlorides from anilines, which can then be converted to sulfonamides in a one-pot procedure.[3][4] This method is advantageous as it avoids the direct handling of sulfonyl chlorides and proceeds under relatively mild conditions.[3]

Comparative Performance Insights
Sulfonylation MethodReagentsSubstrateExpected OutcomeReference
TraditionalTsCl, PyridineDeactivated AnilinesModerate to good yields, may require heatGeneral textbook knowledge
Sandmeyer-typeDABSO, CuCl₂, HCl, then amineWide range of anilinesGood yields, one-pot procedure[3][4]

III. The Sandmeyer Reaction: Replacing the Amino Group

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide variety of functionalities via a diazonium salt intermediate.[2][5][6][7] The electron-withdrawing groups on this compound are expected to influence the stability of the diazonium salt and the subsequent substitution.

A. The Classic Sandmeyer Reaction

This venerable reaction typically employs copper(I) salts to catalyze the displacement of the diazonium group.[5][7]

  • Causality of Experimental Choices: The diazotization is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The use of a copper(I) salt is critical for the radical-nucleophilic aromatic substitution mechanism.[5] For anilines with electron-withdrawing groups, the Sandmeyer reaction is generally efficient.[8][9]

B. Copper-Free Sandmeyer-Type Reactions

Concerns over copper contamination in pharmaceutical synthesis have driven the development of copper-free alternatives.

  • Expertise & Experience: Metal-free methods utilizing reagents like isoamyl nitrite for in situ diazotization followed by reaction with a halogen source (e.g., CBrCl₃ or CH₂I₂) have proven effective for the synthesis of aryl bromides and iodides.[10] These reactions often proceed via a radical mechanism and can be advantageous for their simplicity and avoidance of metal catalysts.[10] Another innovative copper-free approach for the synthesis of sulfonyl fluorides from aryldiazonium salts utilizes Na₂S₂O₅ as a sulfur dioxide source and Selectfluor.[8][9]

Comparative Yields for Sandmeyer Reactions on Deactivated Anilines

The following table provides representative yields for Sandmeyer reactions on anilines bearing electron-withdrawing groups.

ReactionReagentsSubstrateYield (%)Reference
BrominationNaNO₂, HBr, CuBr4-nitroaniline>90General textbook knowledge
ChlorinationNaNO₂, HCl, CuCl4-chloroaniline>85General textbook knowledge
Metal-Free BrominationNaNO₂, H₂O/CH₂Cl₂, BrCCl₃4-cyanoaniline84[10]
FluorosulfonylationNaNO₂, HCl, then Na₂S₂O₅, Selectfluor4-bromoaniline75[9]

Experimental Protocols

Protocol 1: N-Acetylation of this compound with Acetic Anhydride
  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.2 eq) to the solution.

  • Add anhydrous sodium acetate (1.5 eq).

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol/water to obtain the pure N-acetylated product.

Protocol 2: Sulfonylation of this compound with p-Toluenesulfonyl Chloride
  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into cold dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Sandmeyer Bromination of this compound
  • Suspend this compound (1.0 eq) in a mixture of 48% HBr and water.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr at 60 °C.

  • Slowly add the cold diazonium salt solution to the hot copper bromide solution.

  • Heat the reaction mixture at 80-90 °C for 1 hour.

  • Cool the mixture to room temperature and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Reaction Pathways

Acylation Workflow

AcylationWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product\n(N-acylated) Product (N-acylated) This compound->Product\n(N-acylated) Acylation Acylating Agent\n(e.g., Acetic Anhydride) Acylating Agent (e.g., Acetic Anhydride) Acylating Agent\n(e.g., Acetic Anhydride)->Product\n(N-acylated) Base (e.g., NaOAc) Base (e.g., NaOAc) Base (e.g., NaOAc)->Product\n(N-acylated) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Product\n(N-acylated) Heat or Microwave Heat or Microwave Heat or Microwave->Product\n(N-acylated)

Caption: General workflow for the acylation of this compound.

Sandmeyer Reaction Mechanism

SandmeyerMechanism Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO₂, H⁺ Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical Cu(I) Aryl Halide Aryl Halide Aryl Radical->Aryl Halide Cu(II)X

Caption: Simplified radical mechanism of the Sandmeyer reaction.

Conclusion

This compound, while a deactivated aniline, remains a versatile substrate for a range of important chemical transformations. For acylation and sulfonation of the amino group, the reduced nucleophilicity necessitates slightly more forcing conditions or the use of more reactive reagents. Modern techniques like microwave-assisted synthesis offer promising alternatives for efficient and green transformations. In the case of the Sandmeyer reaction, the electron-withdrawing nature of the substituents generally leads to good yields for the conversion of the amino group to other functionalities. The emergence of copper-free Sandmeyer-type reactions provides valuable alternatives, particularly in the context of pharmaceutical synthesis where metal contamination is a concern. By understanding the interplay of the electronic effects of the substituents and carefully selecting the reaction conditions, researchers can effectively utilize this compound as a key building block in their synthetic strategies.

References

A Senior Application Scientist's Comparative Guide to the Synthesis of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 5-amino-2-chlorobenzoate

This compound (CAS No. 42122-75-8) is a pivotal chemical intermediate in the landscape of organic synthesis.[1][2] Its bifunctional nature, featuring a nucleophilic amino group and an ester, ortho to a directing chloro substituent, makes it a versatile building block. This compound is particularly crucial in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). Its structural isomer, Methyl 2-amino-5-chlorobenzoate, is a well-known precursor in the manufacture of Tolvaptan, a vital drug for treating hyponatremia.[3] The distinct substitution pattern of the 5-amino-2-chloro isomer, however, opens doors to a different array of molecular architectures, demanding robust and efficient synthetic routes for its preparation.

This guide provides an in-depth comparative analysis of the primary methodologies for synthesizing this compound. We will dissect each pathway from a mechanistic standpoint, evaluate its practical application through detailed protocols, and present a quantitative comparison to aid researchers in selecting the optimal method for their specific laboratory or industrial requirements.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic look at this compound reveals two principal disconnection strategies. The choice between these routes hinges on the availability and cost of starting materials, as well as desired scalability and process safety.

G cluster_0 Route A: C-N Bond Formation (via Reduction) target This compound A_start Methyl 2-chloro-5-nitrobenzoate target->A_start Nitro Reduction B_start 5-amino-2-chlorobenzoic acid target->B_start Esterification

Caption: Retrosynthetic pathways for this compound.

  • Route A: Reduction of a Nitro Precursor: This is arguably the most common and industrially viable approach. It involves the synthesis of Methyl 2-chloro-5-nitrobenzoate followed by the reduction of the nitro group to the target amine. This strategy benefits from the powerful directing effects of the carboxyl and chloro groups during the initial nitration of a simpler precursor.

  • Route B: Esterification of the Corresponding Carboxylic Acid: This pathway begins with 5-amino-2-chlorobenzoic acid and introduces the methyl ester in the final step. The viability of this route depends on the accessibility of the starting amino acid.

Chapter 2: In-Depth Analysis of Synthetic Routes

Route A: Synthesis via Nitro Group Reduction

This two-step approach is a classic and reliable method. The causality behind this strategy lies in the ease of nitrating a chlorinated benzoic acid derivative and the subsequent straightforward reduction of the nitro group, a transformation for which a multitude of reagents are known.

Step 1: Esterification of 5-Chloro-2-nitrobenzoic Acid

The precursor, Methyl 5-chloro-2-nitrobenzoate, is typically prepared via the esterification of 5-chloro-2-nitrobenzoic acid.

  • Mechanistic Insight: The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution. Methanol, the solvent, also acts as the nucleophile. A strong acid catalyst (like gaseous HCl or H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol.

G cluster_workflow Workflow for Route A start 5-Chloro-2-nitrobenzoic acid step1 Esterification (Methanol, HCl gas) start->step1 intermediate Methyl 5-chloro-2-nitrobenzoate step1->intermediate step2 Reduction (e.g., Zn/Acetic Acid) intermediate->step2 product This compound step2->product

Caption: Experimental workflow for the reduction pathway (Route A).

Experimental Protocol: Synthesis of Methyl 5-chloro-2-nitrobenzoate[4]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 5-chloro-2-nitrobenzoic acid (20.1 g, 0.10 mol) in 100 mL of anhydrous methanol.

  • Acid Catalysis: Bubble anhydrous hydrogen chloride gas through the solution at room temperature for 4 hours. Causality: Gaseous HCl provides an anhydrous acidic environment, driving the equilibrium towards the ester product by preventing water-mediated hydrolysis.

  • Work-up and Isolation: Pour the reaction mixture into cold water. The ester, being insoluble in water, will precipitate or form an oil.

  • Purification: Triturate the aqueous mixture with hexane. Separate the hexane layer, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure to yield the product.

Step 2: Reduction of Methyl 5-chloro-2-nitrobenzoate

  • Mechanistic Insight: The reduction of an aromatic nitro group to an amine using a metal in acidic media (like Zinc in acetic acid) is a multi-step process. The metal acts as the electron source. The process involves sequential reduction through nitroso and hydroxylamine intermediates, which are typically not isolated, to finally yield the amine.

Experimental Protocol: Synthesis of this compound (Adapted from a similar reduction[5])

  • Reaction Setup: To a solution of Methyl 2-chloro-5-nitrobenzoate (0.1 mol) in acetic acid, add zinc dust (approx. 3 molar equivalents) portion-wise while maintaining the temperature with a water bath. Expertise Note: The reaction is exothermic; controlled addition of the reducing agent is crucial to prevent overheating.

  • Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: Filter the reaction mixture to remove excess zinc and zinc salts. Neutralize the filtrate carefully with a base (e.g., sodium carbonate solution) until the pH is basic.

  • Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Route B: Synthesis via Direct Esterification

This route is more direct if the starting material, 5-amino-2-chlorobenzoic acid, is readily available. This precursor can be synthesized by the reduction of 2-chloro-5-nitrobenzoic acid.[5]

  • Mechanistic Insight: As with Route A, Step 1, this is a Fischer-Speier esterification. However, an alternative and often more robust method for small-to-medium scale synthesis involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then rapidly and irreversibly esterified by methanol.

G cluster_workflow Workflow for Route B start 5-amino-2-chlorobenzoic acid step1 Esterification (Methanol, SOCl₂) start->step1 product This compound step1->product

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and developers in the pharmaceutical and chemical industries, our work with versatile intermediates like Methyl 5-amino-2-chlorobenzoate (CAS No. 5202-89-1) is pivotal for innovation. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the notable drug Tolvaptan.[1] However, with the utility of this chemical comes the profound responsibility of ensuring its safe handling and disposal. Improper disposal not only poses significant health and environmental risks but can also lead to severe regulatory violations.

This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our protocols in established safety science and regulatory standards to ensure a self-validating system of laboratory safety.

Part 1: Hazard Profile & Immediate Safety Protocols

Understanding the inherent risks of a chemical is the foundational step in managing it safely. This compound, a white to off-white crystalline powder[1], is classified with several hazards that directly inform its handling and disposal requirements.

Table 1: GHS Hazard Classification for this compound

Hazard CodeHazard StatementGHS CategoryImplication for Disposal
H302Harmful if swallowedAcute Toxicity 4Contaminated items must not be left accessible; waste must be securely contained.
H315Causes skin irritationSkin Irritation 2Requires use of gloves during handling and disposal; contaminated PPE is itself hazardous waste.
H319Causes serious eye irritationEye Irritation 2Mandates eye protection; dictates immediate and specific first-aid measures in case of exposure.
H335May cause respiratory irritationSTOT SE 3All handling and waste consolidation must occur in a well-ventilated area or fume hood to prevent inhalation of dust.[2][3][4]
H411Toxic to aquatic life with long lasting effectsAquatic Chronic 2Absolutely prohibits drain disposal. Environmental release must be prevented.[2][5]

Source: Information synthesized from multiple Safety Data Sheets (SDS).[2][3][4][6]

Causality in Action: Why These Hazards Matter

The aquatic toxicity (H411) is a critical determinant for disposal.[2] This classification means the compound can cause long-term damage to ecosystems, making its entry into sewer systems or waterways unacceptable. The irritant properties (H315, H319, H335) and oral toxicity (H302) necessitate that not only the chemical itself but also any contaminated materials—gloves, wipes, weigh boats, etc.—are treated as hazardous waste.

Essential Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound in any capacity, including waste consolidation.

Table 2: Required Personal Protective Equipment

Equipment TypeSpecificationRationale
Hand ProtectionImpervious chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation (H315).[2][3]
Eye/Face ProtectionSafety glasses with side-shields or gogglesTo prevent serious eye irritation from dust particles (H319).[2][3][7]
RespiratoryNIOSH-approved N95 dust mask or respiratorRequired when handling the powder outside of a fume hood to prevent respiratory irritation (H335).[2][7]
Body ProtectionLaboratory coatTo protect skin and clothing from contamination.[2][3]

Part 2: The Disposal Workflow: From Benchtop to Final Pickup

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9][10] As the generator of the waste, you are legally responsible for its safe management until it is accepted by a licensed disposal facility.

Step 1: Waste Classification & Segregation

Classification: Any this compound, or material contaminated with it, must be classified as hazardous chemical waste.[4][11][12] Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Segregation: This compound is incompatible with strong oxidizing agents.[4] While it may not be hyper-reactive, the fundamental principle of chemical safety is to always segregate waste streams. Store your this compound waste container away from containers holding strong acids, bases, or oxidizers to prevent accidental reactions.[11][13]

Step 2: On-Site Accumulation & Container Management

All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][14] This area must be under the control of lab personnel.

Container Selection:

  • Solid Waste: Use a clean, dry, wide-mouth container made of a compatible material (e.g., HDPE) for collecting solid waste such as the pure chemical or contaminated debris. Ensure it has a screw-top lid.

  • Liquid Waste: If the chemical is in solution, use a compatible, leak-proof container with a screw cap. Plastic bottles are often preferred over glass to minimize the risk of breakage.[8]

  • Condition: The container must be in good condition, free of cracks or deterioration.[14]

Container Labeling (CRITICAL): Improper labeling is a primary cause of regulatory fines. Every waste container must be labeled with a "Hazardous Waste" tag the moment the first drop or gram of waste is added.[11][13] The label must include:

  • The words "Hazardous Waste" .[8][11]

  • The full, unabbreviated chemical name: "this compound" and its CAS Number: 5202-89-1 .[8] If it's a mixture, list all components and their approximate percentages.

  • Generator Information: Your name, Principal Investigator, department, and room number.[8]

  • Hazard Identification: Check the boxes for "Toxic" and "Irritant" on the label.

The container must remain closed at all times except when you are actively adding waste.[13][14]

Step 3: Disposal Protocols for Different Waste Forms

Protocol 2.1: Disposing of Unused or Expired Pure Chemical

  • Ensure Proper Labeling: Confirm the original manufacturer's label is intact and legible. If not, relabel it clearly.

  • Prepare for Pickup: Place the container in your lab's designated hazardous waste pickup area. Do not consolidate it with other wastes unless instructed by EHS.

  • Request Pickup: Follow your institution's procedure for chemical waste pickup, typically through an online EHS portal.[8]

Protocol 2.2: Disposing of Contaminated Solid Waste (e.g., gloves, weigh paper, contaminated paper towels, empty stock bottles)

  • Don PPE: Wear the appropriate PPE as listed in Table 2.

  • Collect Waste: Place all contaminated solid items into the designated solid hazardous waste container located in your SAA.

  • Seal Container: Once the container is full (do not overfill; leave at least 10% headspace), securely close the lid.

  • Request Pickup: Move the full, sealed container to your main accumulation area or request a pickup from EHS.

Protocol 2.3: Disposing of Solutions Containing this compound

  • Don PPE: Wear appropriate PPE, including splash goggles.

  • Perform in Hood: Conduct all transfers of liquid waste inside a certified chemical fume hood.

  • Transfer Waste: Carefully pour the waste solution into the designated liquid hazardous waste container, using a funnel to prevent spills.

  • Seal Container: Securely cap the container immediately after adding the waste.

  • Request Pickup: Manage the full container as described above.

Part 3: Emergency Procedures for Spills and Exposures

Accidents happen, but a prepared response minimizes the risk.

Minor Spill Cleanup Protocol (Small amount of solid powder)
  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles. A dust mask is highly recommended.[2]

  • Use Dry Methods: DO NOT use water to clean up the spill initially, as this can spread contamination. Use a dry, gentle method to collect the powder.[2]

    • Gently cover the spill with absorbent pads if available.

    • Carefully sweep or scoop the material into a sealable bag or a designated hazardous waste container. Avoid creating dust.[2][4][5]

  • Decontaminate: Once the bulk material is collected, decontaminate the area with a cloth dampened with soap and water.

  • Dispose of Cleanup Materials: All cleanup materials (gloves, pads, cloths) are hazardous waste and must be placed in your solid chemical waste container.[2]

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.

Major Spill Response

For any spill that is large, airborne, or has entered a drain, the response is simple:

  • Evacuate: Immediately evacuate the area. Move upwind from the spill.[2][3]

  • Alert: Notify your supervisor and your institution's EHS emergency line. If there is a fire or medical emergency, call 911.[2]

  • Secure: Prevent others from entering the area.

  • Do Not Attempt Cleanup: Allow the trained emergency response team to handle the situation.

First Aid & Exposure
  • Skin Contact: Immediately flush skin with plenty of soap and running water. Remove contaminated clothing and wash it before reuse.[2][3] Seek medical attention if irritation persists.[2][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Decision Workflow for Waste Management

The following diagram outlines the critical decision points in the lifecycle of this compound in the lab, from use to final disposal.

G cluster_prep Preparation & Use cluster_waste Waste Generation & Segregation cluster_contain Containment & Labeling cluster_disposal Final Disposal cluster_spill Emergency: Spill Occurs start Handle Methyl 5-amino-2-chlorobenzoate use Perform Experiment start->use Wear Full PPE waste_gen Waste Generated? use->waste_gen spill Spill? use->spill solid_waste Solid Waste (Contaminated PPE, etc.) waste_gen->solid_waste Yes (Solid) liquid_waste Liquid Waste (Solutions) waste_gen->liquid_waste Yes (Liquid) unused_chem Unused/Expired Pure Chemical waste_gen->unused_chem Yes (Pure) collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid prep_original Prepare Original Container for Pickup unused_chem->prep_original saa Store in SAA (Keep Closed) collect_solid->saa collect_liquid->saa prep_original->saa pickup Request EHS Pickup saa->pickup minor_spill Minor Spill: Follow Cleanup Protocol spill->minor_spill Small & Contained major_spill Major Spill: Evacuate & Call EHS spill->major_spill Large / Airborne minor_spill->collect_solid Dispose of cleanup debris

Caption: Decision workflow for handling and disposing of this compound.

References

A Researcher's Guide to Handling Methyl 5-amino-2-chlorobenzoate: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Laboratory Professionals

Methyl 5-amino-2-chlorobenzoate is a chemical compound utilized in various research and development applications. As with any laboratory chemical, a thorough understanding of its hazard profile and the corresponding safety measures is paramount to ensure the well-being of personnel and the integrity of the research. This guide provides a detailed overview of the personal protective equipment (PPE) and safety protocols required for handling this compound, grounded in authoritative safety data.

Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary concerns[1][2]:

  • Skin Irritation: Causes skin irritation upon contact[2][3][4].

  • Serious Eye Irritation: Poses a risk of serious eye irritation[2][3][4].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[2][3][4].

  • Harmful if Swallowed: Ingestion of this chemical can be harmful[3].

Understanding these hazards is the first step in implementing an effective PPE strategy. The selection of appropriate protective equipment is not merely a suggestion but a critical line of defense against potential exposure.

Core Principles of Personal Protective Equipment (PPE)

The primary goal of PPE is to create a barrier between the handler and the hazardous substance. For this compound, this involves a multi-faceted approach to protect the skin, eyes, and respiratory system.

Engineering Controls: The First Line of Defense

Before relying on PPE, it is crucial to implement proper engineering controls to minimize exposure. All handling of this compound that could generate dust or aerosols, such as weighing or transferring, must be conducted in a certified chemical fume hood or another approved local exhaust ventilation system[4][5][6]. Facilities should also be equipped with readily accessible eyewash stations and safety showers[5][6].

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound, along with the rationale for each recommendation.

Protection Type Specific Recommendation Rationale
Respiratory Protection NIOSH-approved N95 dust mask or higher-level respirator.Prevents the inhalation of the powdered chemical, which can cause respiratory irritation[1][5].
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles. A face shield may be necessary for larger quantities[4][5][6].Protects against eye contact with the irritating powder[4][5].
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Neoprene).Prevents skin contact and subsequent irritation. Nitrile gloves may offer limited protection for short-duration tasks, but their resistance to aromatic amines and esters can be poor[4][5].
Skin and Body Protection A laboratory coat should be worn to protect skin and personal clothing from contamination[4][5].Provides a barrier against accidental spills and splashes.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Final Actions start Start: Handling this compound check_dust Potential for Dust/Aerosol Generation? start->check_dust respirator Wear NIOSH-approved N95 or higher respirator check_dust->respirator eye_protection Wear Safety Goggles with Side Shields check_dust->eye_protection No check_quantity Handling Large Quantities? face_shield Add Face Shield check_quantity->face_shield Yes gloves Wear Chemical-Resistant Gloves (Butyl rubber or Neoprene) check_quantity->gloves No respirator->eye_protection eye_protection->check_quantity face_shield->gloves lab_coat Wear a Laboratory Coat gloves->lab_coat proceed Proceed with Work lab_coat->proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A systematic approach to operations and waste disposal is essential for laboratory safety and environmental compliance.

Safe Handling Practices
  • Avoid contact with skin and eyes[4].

  • Avoid the formation of dust and aerosols[4].

  • Wash hands thoroughly after handling[3][5].

  • Do not eat, drink, or smoke in areas where the chemical is handled[3].

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials[3][4].

Spill and Emergency Procedures

In the event of a spill, immediately clear the area of personnel and move upwind[3]. Wear appropriate PPE, including respiratory protection, and prevent the spillage from entering drains or water courses[3]. Use dry clean-up procedures and avoid generating dust. Collect the spilled material in a labeled, sealable container for disposal[3].

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists[1][3].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists[3][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms occur[1][3][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][5].

Disposal Plan

All waste containing this compound should be considered hazardous waste. Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations[3][4]. Do not allow the chemical to enter drains or the environment[4].

Conclusion

The safe handling of this compound is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By implementing robust engineering controls, consistently using the recommended personal protective equipment, and adhering to established operational and disposal plans, researchers can minimize risks and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.